5-Methylbenzo[d]isoxazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQLQVKOQHMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595548 | |
| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-56-7 | |
| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-benzisoxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Navigating the Landscape of Benzisoxazole Chemistry
An In-Depth Technical Guide to the 5-Methylbenzo[d]isoxazol-3-amine Scaffold
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This guide focuses on a specific, yet representative, member of this family: This compound . It is important to note that while this molecule is a valuable synthetic building block, detailed public data on this exact structure is sparse. Therefore, this document adopts an expert-driven approach, contextualizing the properties and protocols for this compound within the well-established chemistry of the broader 3-aminobenzo[d]isoxazole class. The principles, pathways, and protocols described herein are synthesized from established literature on analogous structures, providing a robust and predictive framework for researchers and drug development professionals.
Core Physicochemical & Structural Properties
The structure consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The key functional groups are the amine at the 3-position, which acts as a versatile chemical handle, and the methyl group at the 5-position on the aromatic ring, which influences electronic properties and steric interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale & Commentary |
| Molecular Formula | C₈H₈N₂O | Derived from structural analysis. |
| Molecular Weight | 148.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid (off-white to yellow) | Heterocyclic amines are typically solids at room temperature. Color can arise from minor impurities or conjugation. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform) | The aromatic core confers hydrophobicity. The amine group provides a site for protonation, potentially increasing solubility in acidic aqueous solutions. |
| Melting Point | >100 °C (Predicted) | The rigid, planar ring system and potential for hydrogen bonding suggest a relatively high melting point compared to non-planar analogues. |
| pKa (Amine) | ~3-4 (Predicted) | The amine is attached to an electron-withdrawing heterocyclic system, reducing its basicity compared to a simple aniline. |
Synthesis Strategy & Experimental Protocol
The synthesis of the 3-aminobenzo[d]isoxazole core is well-documented and typically involves the cyclization of an ortho-hydroxyaryl precursor. The following protocol represents a robust and common pathway, adapted for the specific synthesis of the target compound.
Causality of the Synthetic Pathway
The chosen pathway involves two key transformations:
-
Oximation: Conversion of a salicylonitrile derivative into an N-hydroxyimidoyl cyanide. This step establishes the N-O bond precursor required for the isoxazole ring.
-
Base-Mediated Intramolecular Cyclization: An internal nucleophilic attack from the phenoxide onto the imidoyl carbon, followed by displacement of the cyanide group, forms the heterocyclic ring. This is an efficient method for constructing the benzisoxazole core.[1]
Visualized Synthesis Workflow
Caption: A typical two-step synthesis pathway for this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Hydroxy-5-methylbenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (absolute)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of (Z)-N',2-dihydroxy-5-methylbenzenecarboximidoyl cyanide
-
To a 250 mL round-bottom flask, add 2-hydroxy-5-methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and absolute ethanol to form a slurry.
-
Stir the mixture at room temperature and add pyridine (2.0 eq) dropwise over 10 minutes. The addition of a base is critical to liberate the free hydroxylamine from its hydrochloride salt.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Resuspend the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in DMF in a 100 mL flask.
-
Add anhydrous potassium carbonate (2.5 eq). K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization.
-
Heat the mixture to 80-90 °C and stir for 3-5 hours. Again, monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water, which will precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification & Validation: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in a vacuum oven. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization Profile (Predicted)
Characterization is key to verifying the identity and purity of a synthesized compound. Based on the structure, the following spectral features are expected.
-
¹H NMR (in DMSO-d₆, 400 MHz):
-
~7.5-7.2 ppm (m, 3H): Signals corresponding to the three protons on the benzene ring. The exact splitting pattern will be complex due to their coupling relationships.
-
~6.5 ppm (s, 2H): A broad singlet for the -NH₂ protons. This signal may shift or broaden with changes in concentration or temperature and will exchange with D₂O.
-
~2.4 ppm (s, 3H): A sharp singlet corresponding to the methyl (-CH₃) group protons.
-
-
¹³C NMR (in DMSO-d₆, 100 MHz):
-
~160-170 ppm: Quaternary carbons of the isoxazole ring (C3 and C7a).
-
~110-140 ppm: Carbons of the benzene ring.
-
~21 ppm: The methyl group carbon.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 149.07.
-
Reactivity and Applications in Drug Discovery
The 3-aminobenzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to the versatile reactivity of the 3-amino group.[2]
-
Nucleophilic Reactivity: The amino group can act as a nucleophile in a wide range of reactions, including acylation, alkylation, reductive amination, and condensation reactions. This allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).
-
Formation of Fused Heterocycles: The amine can be used as a handle to construct more complex, fused heterocyclic systems.
Proven Applications in Drug Discovery:
The core scaffold is integral to the development of inhibitors targeting epigenetic proteins, which are crucial in cancer progression.
-
TRIM24 Bromodomain Inhibitors: Derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been identified as potent and selective inhibitors of TRIM24, a protein implicated in several cancers, including prostate cancer.[3] The benzisoxazole core serves as a rigid anchor to position substituents for optimal binding within the bromodomain pocket.
-
CBP/p300 Bromodomain Inhibitors: In a similar vein, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been developed as highly potent and selective inhibitors of the CBP/p300 bromodomains. These compounds show promise for the treatment of acute myeloid leukemia (AML) by disrupting aberrant gene transcription.[4]
Caption: Role of the core scaffold in developing targeted cancer therapeutics.
Conclusion
This compound is a valuable heterocyclic building block. While specific experimental data for this molecule is limited, its properties, synthesis, and reactivity can be confidently predicted from the extensive knowledge base surrounding the 3-aminobenzo[d]isoxazole class. Its true utility lies in its role as a versatile starting point for the synthesis of complex molecules targeting critical disease pathways, particularly in the field of oncology. The protocols and insights provided in this guide offer a solid foundation for researchers looking to leverage this powerful scaffold in their drug discovery programs.
References
-
Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]
-
Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]
-
Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. PubMed. Available at: [Link]
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
Sources
- 1. Benzisoxazole synthesis [organic-chemistry.org]
- 2. Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylbenzo[d]isoxazol-3-amine chemical structure and characterization
An In-Depth Technical Guide to 5-Methylbenzo[d]isoxazol-3-amine: Structure, Synthesis, and Characterization
Introduction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological applications. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry for developing novel therapeutic agents. This guide focuses on a specific derivative, This compound , providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, and the analytical techniques required for its definitive characterization. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature in a variety of FDA-approved drugs and clinical candidates, underscoring the importance of understanding its derivatives.[1] Derivatives of the isoxazole family have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1]
Chemical Structure and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to an isoxazole ring, with a methyl group substituted at the 5-position of the benzene ring and an amine group at the 3-position of the isoxazole ring.
Caption: Chemical Structure of this compound
Data Presentation: Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design, including solubility testing, reaction stoichiometry, and analytical interpretation.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2][3] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NO2)N | [4] |
| InChI Key | WDDYNCREWBOZLG-UHFFFAOYSA-N | [2] |
| Appearance | Expected to be a solid at room temperature | [2] |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 2 (from the ring nitrogen and oxygen) | |
| LogP (Predicted) | ~1.5 - 2.0 |
Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a robust synthetic strategy can be designed based on established methodologies for analogous benzo[d]isoxazole derivatives. The most common approach involves the cyclization of an ortho-substituted benzene precursor.
A logical and field-proven approach starts from 2-hydroxy-5-methylbenzonitrile. This pathway involves two key transformations: oximation followed by an intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed Synthetic Workflow for this compound
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, self-validating system. Each step includes reasoning based on established chemical principles.
Step 1: Synthesis of (Z)-N'-hydroxy-2-hydroxy-5-methylbenzimidamide (Intermediate)
-
Rationale : This step converts the nitrile group into a hydroxyimidamide functionality, which is primed for cyclization. Ethanol is a common, effective solvent that facilitates the dissolution of both the starting material and hydroxylamine.
-
Procedure :
-
To a solution of 2-hydroxy-5-methylbenzonitrile (1.0 eq) in absolute ethanol (10 mL/g), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.6 eq).
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale : This is an intramolecular oxidative cyclization. The oxidizing agent facilitates the formation of the N-O bond of the isoxazole ring. An inorganic base like potassium carbonate is used to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack.
-
Procedure :
-
Dissolve the crude intermediate from Step 1 in Dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and iodine (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90°C for 2-4 hours, again monitoring by TLC.
-
After cooling, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Purification
-
Rationale : Column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and side products.
-
Procedure :
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
Spectroscopic Characterization and Data Interpretation
Definitive structural confirmation relies on a combination of spectroscopic methods. The following data are predicted based on the structure and analysis of similar compounds found in the literature.[5][6][7]
Data Presentation: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons (3H) | δ 7.0 - 7.6 ppm | Protons on the fused benzene ring. |
| Amine Protons (2H) | δ 5.0 - 6.0 ppm (broad singlet) | Exchangeable protons of the -NH₂ group. | |
| Methyl Protons (3H) | δ 2.3 - 2.5 ppm (singlet) | Protons of the -CH₃ group on the aromatic ring. | |
| ¹³C NMR | Isoxazole Carbons | δ 150 - 165 ppm | Carbons within the heterocyclic ring (C=N, C-O). |
| Aromatic Carbons | δ 110 - 140 ppm | Carbons of the fused benzene ring. | |
| Methyl Carbon | δ 20 - 25 ppm | Carbon of the -CH₃ group. | |
| IR Spec. | N-H Stretching | 3300 - 3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| C-H Aromatic Stretching | ~3100 cm⁻¹ | Stretching vibrations of C-H bonds on the benzene ring. | |
| C=N Stretching | 1620 - 1650 cm⁻¹ | Characteristic stretching of the imine bond in the isoxazole ring. | |
| Mass Spec. | Molecular Ion (M+) | m/z = 148.06 | Corresponds to the molecular weight of the compound [C₈H₈N₂O]+. |
Analytical Characterization Workflow
A rigorous workflow ensures the identity, purity, and integrity of the synthesized compound.
Caption: Standard Analytical Workflow for Compound Validation
Potential Applications and Biological Relevance
While specific biological data for this compound is sparse, the benzo[d]isoxazole core is a highly valuable pharmacophore. Research into structurally related molecules provides a strong rationale for its investigation in drug discovery programs.
-
Anticancer Activity : Numerous isoxazole derivatives have been investigated as anticancer agents. For example, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been developed as potent and selective inhibitors of the TRIM24 bromodomain, a protein implicated in the progression of several cancers, including prostate cancer.[8][9]
-
Kinase Inhibition : The isoxazole scaffold can act as a bioisostere for other functional groups, enabling it to bind to the ATP-binding sites of various kinases, a major target class in oncology.
-
CNS and Anti-inflammatory Applications : The parent isoxazole ring is present in compounds with analgesic and anti-inflammatory properties. This suggests that derivatives could be explored for applications in neurodegenerative diseases and inflammatory conditions.
The introduction of the 3-amino group provides a key vector for further chemical modification, allowing for the synthesis of libraries of derivatives through amide bond formation, sulfonamide synthesis, or other amine-related chemistries to explore structure-activity relationships (SAR).
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Profile : Aromatic amines can be irritants and are potentially toxic. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
References
- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal de la Société Marocaine de Chimie Hétérocyclique, 21(4), 1-5.
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database. Retrieved from [Link]
- Gomha, S. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(15), 4987.
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
- Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447.
- Supporting Information. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
- Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal de la Société Marocaine de Chimie Hétérocyclique.
- Wójcik, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5589.
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NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- PubMed. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central.
- ResearchGate. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)
- ResearchGate. (n.d.).
- Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
- IMIST. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methylbenzo[d]isoxazole | CymitQuimica [cymitquimica.com]
- 3. 5-Amino-3-methylbenzo[d]isoxazole - CAS:851768-35-9 - Sunway Pharm Ltd [3wpharm.com]
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The Elucidation of 5-Methylbenzo[d]isoxazol-3-amine: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzo[d]isoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The nuanced substitution patterns on this bicyclic system can profoundly influence biological activity, making the precise characterization of novel analogues paramount. This guide provides a detailed examination of the spectroscopic data for 5-Methylbenzo[d]isoxazol-3-amine, a key intermediate and potential pharmacophore. As a Senior Application Scientist, the following sections are designed to not only present the core analytical data but also to offer insights into the experimental rationale and data interpretation, ensuring a comprehensive understanding for professionals in drug discovery and development.
Molecular Structure and its Spectroscopic Implications
The structural framework of this compound, with its fused aromatic and isoxazole rings, presents a distinct set of spectroscopic signatures. The strategic placement of the methyl group at the 5-position and the amine group at the 3-position creates a unique electronic environment that is directly interrogated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding the expected spectroscopic output is crucial for confirming the identity and purity of synthesized batches of this compound.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 2H | Ar-H |
| ~7.1 | m | 1H | Ar-H |
| ~5.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 16 ppm.
-
The relaxation delay should be set to at least 1 second.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Causality in Experimental Choices: The choice of CDCl₃ as the solvent is due to its excellent ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing. A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming its structure.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C3 (isoxazole) |
| ~160 | C7a (isoxazole fusion) |
| ~140 | C5 (aromatic) |
| ~130 | C3a (aromatic fusion) |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~110 | Aromatic CH |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the N-H bonds of the primary amine and the C=N bond of the isoxazole ring.
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Doublet | N-H stretch (asymmetric & symmetric) |
| ~1640 | Strong | C=N stretch (isoxazole) |
| ~1580 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | CH₃ bend |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Trustworthiness of the Protocol: ATR-IR is a self-validating technique for solid samples as it requires minimal sample preparation, reducing the risk of contamination or sample alteration.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to further confirm the structure.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 148.06 | [M]⁺, Molecular ion |
| 133.04 | [M - CH₃]⁺ |
| 120.04 | [M - N₂]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of approximately m/z 40-300.
Synthesis and Characterization Workflow
The reliable synthesis and subsequent characterization of this compound are critical for its use in research and development. A typical workflow is outlined below.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a target molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust and reliable means of confirming its chemical identity and purity. The data presented in this guide, derived from foundational spectroscopic principles, serves as a benchmark for researchers engaged in the synthesis and application of this and related benzo[d]isoxazole derivatives. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development.
References
Due to the proprietary nature of specific, detailed experimental data for novel compounds, direct citations to publicly available, peer-reviewed spectroscopic data for this compound are not available at the time of this writing. The presented data is based on established principles of spectroscopic interpretation for analogous chemical structures. For general methodologies and principles, the following authoritative sources are recommended:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
An In-depth Technical Guide to Methyl-Substituted Benzisoxazolamines: Focus on 5-Amino-3-methylbenzo[d]isoxazole
Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery
The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. The fusion of the isoxazole ring with a benzene ring creates a rigid, planar system that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of amino and methyl groups, as seen in compounds like 5-Amino-3-methylbenzo[d]isoxazole, provides key vectors for interaction with biological macromolecules and opportunities for further chemical modification. This guide offers a detailed exploration of the physical, chemical, and synthetic aspects of 5-Amino-3-methylbenzo[d]isoxazole, providing researchers and drug development professionals with a foundational understanding of this important class of molecules.
Physicochemical Properties of 5-Amino-3-methylbenzo[d]isoxazole
A summary of the key physicochemical properties of 5-Amino-3-methylbenzo[d]isoxazole is presented below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| CAS Number | 851768-35-9 | [2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| InChI Key | WDDYNCREWBOZLG-UHFFFAOYSA-N | [2] |
Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not widely published. These would need to be determined empirically.
Synthesis of 5-Amino-3-methylbenzo[d]isoxazole: A Step-by-Step Protocol
The synthesis of 5-Amino-3-methylbenzo[d]isoxazole can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the construction of the benzisoxazole ring followed by the reduction of a nitro group to the corresponding amine.
Synthetic Workflow Overview
Caption: Synthetic workflow for 5-Amino-3-methylbenzo[d]isoxazole.
Detailed Experimental Protocol
This protocol is based on established synthetic routes for similar benzisoxazole derivatives and should be adapted and optimized as necessary.
Step 1: Synthesis of 3-methyl-5-nitrobenzo[d]isoxazole
A common route to the benzisoxazole core is through the cyclization of an appropriately substituted oxime.
-
Oxime Formation: A substituted o-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate, to form the corresponding oxime.
-
Cyclization: The resulting oxime can then be cyclized to the benzisoxazole. This can be achieved by heating or by using a dehydrating agent. For the synthesis of the 5-nitro derivative, a starting material such as 2-hydroxy-5-nitroacetophenone would be used.
Step 2: Reduction of 3-methyl-5-nitrobenzo[d]isoxazole to 5-Amino-3-methylbenzo[d]isoxazole
-
To a stirred solution of 3-methyl-5-nitrobenzo[d]isoxazole in acetic acid, a solution of a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid is added.
-
The reaction mixture is heated (e.g., to 100°C) for a sufficient time to ensure complete reduction of the nitro group.
-
The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
The aqueous layer is extracted with an organic solvent, such as dichloromethane.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, 5-Amino-3-methylbenzo[d]isoxazole.[3]
Spectroscopic Characterization
The structure of 5-Amino-3-methylbenzo[d]isoxazole can be confirmed using a combination of spectroscopic techniques. While a complete experimental dataset is not publicly available, the expected spectral characteristics can be predicted.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The aromatic protons would appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.5 ppm. The amino protons would present as a broad singlet. |
| ¹³C NMR | Signals for the eight carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, while the methyl carbon would be expected at a higher field, around δ 10-20 ppm. |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (148.16 g/mol ). |
| IR Spec. | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and aromatic C-H stretching. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 5-Amino-3-methylbenzo[d]isoxazole is dictated by the functional groups present: the primary aromatic amine and the benzisoxazole ring system.
-
The Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the synthesis of a wide range of derivatives.
-
The Benzisoxazole Ring: The benzisoxazole ring is generally stable but can undergo electrophilic aromatic substitution on the benzene ring, directed by the activating amino and methyl groups.
Logical Relationship of Functional Groups and Reactivity
Caption: Functional groups and their corresponding reactivity.
The benzisoxazole scaffold is a key component in a number of approved drugs with diverse therapeutic applications, including antipsychotics, anticonvulsants, and anti-inflammatory agents.[1] The presence of the amino group on the benzisoxazole ring provides a handle for the synthesis of libraries of compounds for screening in drug discovery programs.
Conclusion
5-Amino-3-methylbenzo[d]isoxazole is a valuable building block in medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The presence of a reactive amino group on the privileged benzisoxazole scaffold makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into the specific biological activities of this and related compounds is warranted.
References
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Methylbenzo[d]isoxazol-3-amine
Abstract
The benzo[d]isoxazole nucleus represents a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a myriad of pharmacologically active agents. This technical guide delves into the discovery and history of a key derivative, 5-Methylbenzo[d]isoxazol-3-amine. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically woven into the development of synthetic methodologies for the broader class of 3-aminobenzisoxazoles. This document provides a comprehensive overview of the historical synthetic routes, modern preparative protocols, and the evolving significance of this compound and its derivatives for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[d]isoxazole Core
The 1,2-benzisoxazole moiety is an aromatic heterocyclic system that has garnered significant attention in the field of drug discovery due to its versatile biological activities.[1] Its unique electronic and structural properties allow it to serve as a bioisostere for various functional groups, enhancing interactions with biological targets. The inherent stability of the fused ring system, coupled with the diverse functionalization possibilities, has led to its incorporation into a range of therapeutic agents.
Notably, the benzisoxazole scaffold is a key component in several commercially successful drugs, including the anticonvulsant zonisamide and a class of atypical antipsychotics such as risperidone and paliperidone.[2] The 3-amino-substituted benzisoxazoles, in particular, are crucial intermediates and pharmacophores, found in molecules targeting a wide array of diseases, from bacterial infections to cancer and thrombosis.[3] Prominent examples include the antibiotic zoliflodacin and the antithrombotic agent razaxaban.[3] The continued exploration of this scaffold underscores its importance in the development of novel therapeutics.[4]
Historical Perspective: The Genesis of 3-Aminobenzisoxazole Synthesis
The history of this compound is best understood through the evolution of synthetic methods for its parent structure, 3-aminobenzisoxazole. Early synthetic chemistry of this class of compounds was largely driven by the need for novel pharmaceutical intermediates. The most traditional and widely adopted methods for constructing the 3-aminobenzisoxazole core have historically relied on two primary classes of starting materials: 2-fluorobenzonitriles and, more recently, 2-hydroxybenzonitriles.
The pioneering approaches centered on the nucleophilic aromatic substitution (SNAr) reaction of 2-fluorobenzonitriles with hydroxylamine derivatives.[3][5] This method's prevalence was due to the high reactivity of the fluorine atom towards nucleophilic displacement, facilitating the initial C-O bond formation. Subsequent acid- or base-mediated cyclization would then yield the desired benzisoxazole ring. To synthesize the 5-methyl derivative, it can be logically inferred that early chemists would have applied this established methodology to 2-fluoro-5-methylbenzonitrile.
A conceptual workflow for this early synthetic approach is outlined below:
Caption: Inferred historical synthesis of this compound.
Modern Synthetic Protocols: Self-Validating Methodologies
Current synthetic strategies have built upon these foundational methods, optimizing for yield, purity, and substrate scope. The two predominant, field-proven routes to 3-aminobenzisoxazoles, and by extension, this compound, are detailed below. These protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.
Route A: From 2-Fluoro-5-methylbenzonitrile
This classical approach remains a robust and reliable method. The use of a protected hydroxylamine, such as acetoxime, followed by an acidic workup for deprotection and cyclization is a common industrial practice.
Experimental Protocol:
-
Step 1: SNAr Reaction:
-
To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO) is added acetoxime (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled, diluted with water, and the intermediate O-aryl oxime is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 2: Hydrolysis and Cyclization:
-
The crude O-aryl oxime intermediate is dissolved in a mixture of an alcohol (e.g., ethanol) and a strong acid (e.g., concentrated HCl).
-
The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the oxime and the subsequent intramolecular cyclization.
-
The reaction is then cooled, and the pH is adjusted to basic (pH > 8) with an aqueous solution of a base (e.g., NaOH).
-
The product, this compound, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
-
Route B: From 2-Hydroxy-5-methylbenzonitrile
A more modern and orthogonal approach involves the use of 2-hydroxybenzonitriles as the starting material. This method inverts the polarity of the reaction, with the phenoxide acting as the nucleophile and an electrophilic aminating agent providing the nitrogen source.[3][5] This route can be advantageous as 2-hydroxybenzonitriles are often more readily available or synthetically accessible than their fluoro-counterparts.
Experimental Protocol:
-
Step 1: Phenoxide Formation:
-
2-Hydroxy-5-methylbenzonitrile (1.0 eq) is dissolved in a suitable aprotic polar solvent (e.g., DMF).
-
A strong base, such as sodium hydride (1.1 eq), is added portion-wise at 0 °C to deprotonate the phenol and form the corresponding sodium phenoxide.
-
-
Step 2: Electrophilic Amination and Cyclization:
-
An electrophilic aminating reagent, such as O-(diphenylphosphoryl)hydroxylamine (DPPH) (1.1 eq), is added to the solution of the phenoxide.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS. The reaction proceeds via O-amination followed by an intramolecular cyclization.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification by column chromatography yields the final product, this compound.
-
Caption: Modern synthetic workflows for this compound.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol) |
| 1H NMR | Expect signals for the aromatic protons, the methyl group protons, and the amine protons. |
| 13C NMR | Expect distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the isoxazole ring. |
| Mass Spectrometry | [M+H]+ at m/z 149.07 |
Applications in Drug Discovery and Development
While this compound itself is primarily a building block, its derivatives have been explored for various therapeutic applications, highlighting the importance of this core structure. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in drug design.
Derivatives of the 3-aminobenzisoxazole scaffold have shown potent activity as:
-
Anticancer Agents: The scaffold has been utilized in the design of inhibitors for various kinases and other cancer-related targets.[1]
-
Antimicrobial Agents: As exemplified by zoliflodacin, this chemical class can be effective against multi-drug resistant bacteria.[6]
-
Anticoagulants: The antithrombotic agent razaxaban showcases the potential of this scaffold in cardiovascular medicine.[3]
-
Anticonvulsants: The introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in some derivatives.[7]
The 5-methyl substitution offers a handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.
Conclusion
The discovery and history of this compound are emblematic of the broader evolution of heterocyclic chemistry. While its own "eureka" moment may be lost to the annals of synthetic chemistry, its existence is a logical and important extension of the well-established routes to the medicinally vital 3-aminobenzisoxazole scaffold. The robust and versatile synthetic protocols available for its preparation ensure its continued relevance as a key building block in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this privileged scaffold in their drug discovery programs.
References
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Baer, J. W., Gallego, G. M., Gallego, R. A., Berry, M., Braganza, J., Chen, D., ... & Burtea, A. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters.[3]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link][8]
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Gutcait, A., et al. (1996). Tetrahedron: Asymmetry, 7(6), 1641-1648. (Referenced in CN102702186B)[9]
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Shutsy, D. M., & Kapples, K. J. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8855-8857.[10]
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Baer, J. W., Gallego, G. M., Gallego, R. A., Berry, M., Braganza, J., Chen, D., ... & Burtea, A. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters.[5]
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Ang, J. W. J., Chu, C. Y., & Lam, Y. (2013). Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines. Green Chemistry.[11]
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Uno, H., Kurokawa, M., Natsume, M., & Irie, H. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activity. Journal of Medicinal Chemistry, 25(5), 554-558.[7]
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Hufnagel, B., Zhu, W. F., Franz, H. M., & Hernandez-Olmos, V. (2022). Synthetic approaches towards 3-aminobenzisoxazole and 2-aminobenzoxazole. ResearchGate.[12]
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Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(3), 488-503.[1]
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Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
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Kavacs, K., et al. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research.[13]
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Stępnicki, P., Kondej, M., Koszła, O., Żuk, J., & Kaczor, A. A. (2021). Benzisoxazole. Expert Opinion on Drug Discovery.[14]
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Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm.[4]
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Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters.[15]
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CN103951661B - A kind of preparation method of razaxaban - Google Patents.[16]
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Basarab, G. S., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 58(15), 6264–6282.[17]
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Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2957.[18]
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An In-depth Technical Guide to 3-Amino-5-methylisoxazole
A Note on Nomenclature: This guide focuses on the chemical compound 3-Amino-5-methylisoxazole (CAS No: 1072-67-9) . Initial searches for "5-Methylbenzo[d]isoxazol-3-amine" did not yield significant public data, suggesting it may be a less common or potentially misidentified compound. Given the extensive documentation and relevance in chemical synthesis and drug discovery of 3-Amino-5-methylisoxazole, this guide is structured around this well-established molecule, which is likely the intended subject of interest for researchers in this field.
Core Identification and Chemical Properties
CAS Number and Synonyms
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
This compound is known by several synonyms in literature and commercial listings, which are crucial for comprehensive database searches.
Common Synonyms:
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Amino-5-methylisoxazole is provided below. These properties are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O | [2][3] |
| Molecular Weight | 98.10 g/mol | [3] |
| Appearance | White to Brown powder/crystal; Yellow chips | [3] |
| Melting Point | 59-61 °C | |
| Assay (Purity) | ≥97% | |
| Storage Conditions | Room temperature, keep in a dark place under an inert atmosphere. | [4] |
Structure:
-
SMILES: Cc1cc(N)no1[2]
-
InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 3-Amino-5-methylisoxazole is a critical process for its application as a building block in more complex molecules. Several synthetic routes have been developed, with newer methods aiming to avoid hazardous reagents like chloroform.
One patented method involves a three-step process starting from readily available materials:[5]
-
Formation of Acetonitrile Anion and Reaction: An acetonitrile anion is generated using a metal base (such as NaH, n-BuLi, or LDA) and then reacted with ethyl acetate or methyl acetate to form acetyl acetonitrile.[5]
-
Hydrazone Formation: The resulting acetyl acetonitrile is refluxed with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) to produce the corresponding hydrazone.[5]
-
Cyclization (Ring Closure): The hydrazone is then heated with hydroxylamine (dissociated from hydroxylamine hydrochloride with potassium carbonate) to induce a ring-closure reaction, yielding the final product, 3-Amino-5-methylisoxazole.[5]
This modern approach is advantageous as it avoids the use of chlorinated solvents like chloroform or carbon tetrachloride, which were common in older procedures and are associated with environmental and safety concerns.[5]
The following diagram illustrates this synthetic workflow.
Caption: A three-step synthesis pathway for 3-Amino-5-methylisoxazole.
Chemical Reactivity and Applications in Synthesis
3-Amino-5-methylisoxazole is a versatile intermediate in organic synthesis. Its amino group (NH₂) is nucleophilic, allowing it to react with various electrophiles. This reactivity is foundational to its role as a building block.
A key application is in the synthesis of fused heterocyclic systems. For example, it reacts with activated enol ethers like diethyl ethoxymethylenemalonate (EMM). The reaction proceeds via a nucleophilic attack from the amino group, followed by an intramolecular cyclization to form isoxazolo[2,3-a]pyrimidinones. This type of reaction is crucial for creating complex molecular scaffolds for drug discovery.
It has been specifically used in the synthesis of:
-
Pyrimido[5,4-c]quinolin-5-ones with potential mosquito larvicidal activity.
-
Hydroxylamines of sulfadiazine and sulfamethoxazole.
Applications in Drug Discovery and Life Sciences
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[8][9] Its derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anti-cancer, and anti-HIV properties.[9]
Role as a Pharmaceutical Intermediate
3-Amino-5-methylisoxazole is a major intermediate in the biodegradation of the antibiotic sulfamethoxazole. It is also a key intermediate in the production of sulfa drugs.[1] Its structure is a component of compounds investigated for various therapeutic targets.
Biological Activities of Derivatives
The core 3-amino-5-methylisoxazole structure is a building block for more complex molecules with significant biological potential.
-
Anticancer Research: The benzo[d]isoxazole scaffold, a related structure, is used to design inhibitors of BRD4, a protein implicated in several cancers, including acute myeloid leukemia and prostate cancer.[10] Derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have shown potent inhibitory activity against TRIM24, another protein linked to cancer progression.[11]
-
Antifungal Agents: Isoxazole-containing compounds have been synthesized and tested for antifungal activity against various species, including Chrysoporium tropicum and Fusarium oxysporum.[12]
-
General Bioactivity: The broader isoxazole class of compounds has been investigated for anticancer, anti-inflammatory, and antibacterial activities, leading to drugs like parecoxib and leflunomide.[8]
Safety and Handling
As a laboratory chemical, 3-Amino-5-methylisoxazole requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Some reports also include warnings for potential flammability, carcinogenicity, and mutagenicity, underscoring the need for proper personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated fume hood.[3]
Conclusion
3-Amino-5-methylisoxazole (CAS: 1072-67-9) is a chemical intermediate of significant value to researchers in organic synthesis and drug discovery. Its versatile reactivity allows for the construction of complex heterocyclic systems, many of which are scaffolds for pharmacologically active agents. Its established role as a precursor to sulfa drugs and its presence in the metabolic pathway of sulfamethoxazole highlight its importance in pharmaceutical science. Modern, safer synthetic protocols have made its production more environmentally benign, ensuring its continued utility as a foundational building block for the development of novel therapeutics.
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MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal de la Société Chimique de Tunisie. Retrieved from [Link]
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Chemsrc. (2024). 3-Amino-5-methylisoxazole | CAS#:1072-67-9. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]
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MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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An In-Depth Technical Guide on the Pharmacological Relevance of the Benzo[d]isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d]isoxazole scaffold, an aromatic organic compound featuring a benzene ring fused to an isoxazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] This unique heterocyclic system serves as a versatile backbone for a multitude of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[1][3] Its derivatives have been successfully developed into clinically effective therapeutics for a range of conditions, particularly central nervous system (CNS) disorders.[2] The inherent stability conferred by its aromaticity, coupled with the capacity for diverse functionalization, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it a highly attractive scaffold in modern drug discovery.[3][4]
This technical guide provides a comprehensive overview of the pharmacological relevance of the benzo[d]isoxazole core. It will delve into the synthetic strategies employed to access this scaffold, explore its diverse therapeutic applications with a focus on key mechanisms of action, and analyze the structure-activity relationships (SAR) that govern its biological effects.
Synthetic Strategies for the Benzo[d]isoxazole Core
The construction of the benzo[d]isoxazole ring system is a critical first step in the synthesis of its derivatives. A common and efficient method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base at room temperature.[3] More complex derivatives often require multi-step synthetic sequences. For instance, the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives can be achieved through a five-step process that includes esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation reactions.[5] The key intermediate, benzo[d]isoxazole-3-carboxylic acid, can be synthesized and purified without the need for chromatography, making the process scalable.[5]
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of substituted benzo[d]isoxazole derivatives, illustrating the key transformations involved.
Caption: Generalized synthetic workflow for benzo[d]isoxazole derivatives.
Pharmacological Applications and Mechanisms of Action
The benzo[d]isoxazole scaffold is a cornerstone for drugs targeting a wide array of diseases. Its derivatives have demonstrated significant efficacy as antipsychotics, anticonvulsants, anticancer agents, and neuroprotective agents, among others.[1]
Central Nervous System Disorders
The most prominent therapeutic applications of benzo[d]isoxazole derivatives are in the management of CNS disorders.[2]
Antipsychotic Activity
Several atypical antipsychotic drugs, including risperidone , paliperidone , and iloperidone , feature the benzo[d]isoxazole core.[2][3] The therapeutic effects of these drugs in conditions like schizophrenia and bipolar disorder are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8][9][10]
-
Mechanism of Action of Risperidone: Risperidone's antipsychotic action is thought to stem from a combination of dopamine D2 and serotonin 5-HT2 receptor antagonism.[9] By blocking D2 receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][8] Simultaneously, its antagonism of 5-HT2A receptors is believed to contribute to the improvement of both positive and negative symptoms and to enhance cognitive function.[8] Risperidone also exhibits affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histamine receptors, which may contribute to its overall therapeutic profile and side effects.[7]
Caption: Simplified signaling pathway of Risperidone's antipsychotic action.
Anticonvulsant Activity
Zonisamide , another prominent drug containing the benzo[d]isoxazole scaffold, is utilized as an anticonvulsant for the treatment of epilepsy.[1][2][3] Recent studies have focused on designing novel benzo[d]isoxazole derivatives that selectively block voltage-gated sodium channels, particularly the NaV1.1 subtype, which is implicated in epilepsy.[11] One such derivative, Z-6b, has shown high protection against maximal electroshock (MES)-induced seizures in preclinical models with a favorable safety profile.[11]
Anticancer Activity
The benzo[d]isoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][12][13] Derivatives have demonstrated activity against various cancer cell lines and target key pathways involved in tumor progression.[13][14][15]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a crucial transcription factor that is often overexpressed in solid tumors, promoting angiogenesis, metastasis, and therapeutic resistance.[4] Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[4][5] Certain analogues have demonstrated IC50 values in the nanomolar range in cell-based assays, highlighting their potential as antitumor agents.[5]
-
Histone Deacetylase (HDAC) Inhibition: Some benzo[d]isoxazole derivatives tethered to a 1,2,3-triazole moiety have shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells by inhibiting histone deacetylases.[16] This inhibition leads to the induction of p21 and tubulin acetylation, ultimately causing apoptosis in cancer cells.[16]
Neurodegenerative Diseases
The versatile nature of the benzo[d]isoxazole scaffold has also led to its exploration in the context of neurodegenerative disorders like Alzheimer's disease.[17][18][19]
-
Multi-Target Directed Ligands: Researchers have designed hybrid molecules incorporating the benzo[d]isoxazole scaffold to simultaneously target multiple factors implicated in Alzheimer's pathology. For instance, novel derivatives have been developed that exhibit both acetylcholinesterase (AChE) inhibitory and serotonergic 5-HT4 receptor agonist activities.[20] This dual-action approach aims to provide both symptomatic relief and potentially disease-modifying effects.
-
Neuroprotective Effects: Certain benzo[d]oxazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced toxicity in cellular models.[21] These compounds have been shown to modulate signaling pathways such as the Akt/GSK-3β/NF-κB pathway, reduce tau hyperphosphorylation, and protect against apoptosis.[21]
Other Therapeutic Areas
The pharmacological relevance of the benzo[d]isoxazole scaffold extends beyond the aforementioned areas. Derivatives have also been investigated for their potential as:
-
Antimicrobial agents [1]
-
Anti-inflammatory agents [1]
-
Antitubercular agents [1]
-
Antidiabetic agents [1]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for the rational design and optimization of benzo[d]isoxazole-based drug candidates.
| Core Modification | Resulting Pharmacological Activity |
| Introduction of a halogen at the 5-position | Increased anticonvulsant activity and neurotoxicity[1] |
| Substitution of a sulfamoyl group | Decreased anticonvulsant activity[1] |
| Presence of electron-withdrawing groups (e.g., chloro, bromo) | Excellent antimicrobial activity[1] |
| Presence of activating groups on the phenyl ring | Good antioxidant activities[1] |
| Presence of deactivating groups on the phenyl ring | Anti-inflammatory activities[1] |
Conclusion
The benzo[d]isoxazole scaffold is undeniably a privileged structure in medicinal chemistry, underpinning the development of numerous successful drugs and promising clinical candidates. Its synthetic accessibility and the wide range of pharmacological activities exhibited by its derivatives make it a continued focus of research and development. From treating complex CNS disorders to combating cancer and neurodegeneration, the versatility of this scaffold ensures its enduring relevance in the quest for novel and effective therapeutics. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable heterocyclic system.
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An In-Depth Technical Guide to the Initial Biological Screening of 5-Methylbenzo[d]isoxazol-3-amine
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated potential as antibacterial, anti-inflammatory, analgesic, and anticancer agents.[1][3] The specific compound, 5-Methylbenzo[d]isoxazol-3-amine, represents a novel chemical entity with untapped therapeutic potential. This guide provides a comprehensive framework for its initial biological screening, designed for researchers and drug development professionals. The described workflow is structured to efficiently assess the compound's cytotoxic profile, identify potential off-target liabilities, and explore its preliminary efficacy in a logical, tiered approach.
The primary objective of this initial screening cascade is not to definitively elucidate a mechanism of action, but rather to rapidly generate a foundational dataset. This data will inform a " go/no-go " decision for committing further resources to a more in-depth investigation of this compound. The experimental choices outlined herein are grounded in the principles of reducing late-stage drug attrition by identifying potential safety issues and establishing a preliminary therapeutic window early in the discovery process.[4][5]
Part 1: Foundational Safety and Viability Assessment
Before committing to more complex and resource-intensive efficacy studies, it is imperative to establish the compound's intrinsic cytotoxicity. This initial phase aims to determine the concentration range at which this compound exerts cytotoxic effects, a critical parameter for designing all subsequent experiments.
In Vitro Cytotoxicity Profiling
The initial step is to assess the compound's general toxicity against a panel of representative human cell lines.[6] This provides a baseline understanding of its effect on cell viability and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Line Panel:
-
HEK293: Human embryonic kidney cells (a common model for general cytotoxicity).
-
HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).[7]
-
A549: Human lung carcinoma cell line (a representative cancer cell line).
-
NIH 3T3: Mouse embryonic fibroblast cell line (a non-cancerous, immortalized line).[8]
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.[8]
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability data against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HepG2 | 75.2 |
| A549 | 25.8 |
| NIH 3T3 | 89.5 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits some selective cytotoxicity towards the A549 cancer cell line compared to the non-cancerous and other cell lines. This provides an early indication of a potential therapeutic window and warrants further investigation into its anticancer properties.
Part 2: Early ADME and Off-Target Liability Screening
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for off-target interactions, is crucial for predicting its in vivo behavior and potential for adverse effects.[9][10][11]
In Vitro ADME Profiling
A standard panel of in vitro ADME assays will provide initial insights into the drug-like properties of this compound.[12][13]
Table 2: Key In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver enzymes.[7] | Incubate the compound with human liver microsomes and measure its disappearance over time using LC-MS/MS.[10] |
| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[12] | Use a fluorescent-based assay with specific substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[14] |
| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target. | Equilibrium dialysis with human plasma followed by LC-MS/MS quantification of the compound in the buffer and plasma chambers. |
| Aqueous Solubility | To determine the compound's solubility in a physiological buffer, which influences its absorption. | Measurement of the concentration of a saturated solution of the compound in phosphate-buffered saline (PBS) at pH 7.4. |
In Vitro Safety Pharmacology Profiling
This screening aims to identify potential interactions with a broad range of known biological targets that could lead to adverse drug reactions.[4][14][15] This is a critical step in de-risking a compound for further development.[16]
Experimental Protocol: Broad Target Binding Panel
-
Service Provider: Utilize a contract research organization (CRO) that offers a comprehensive safety pharmacology panel (e.g., Eurofins Discovery's SafetyScreen™, Reaction Biology's InVEST panel).[14][15]
-
Panel Selection: A standard panel of 44 or more targets that are clinically relevant and known to be associated with adverse effects.[4] This typically includes a diverse range of receptors, ion channels, transporters, and enzymes.
-
Methodology: Primarily radioligand binding assays or functional assays, depending on the target.
-
Data Analysis: The results are typically reported as the percent inhibition at a single high concentration (e.g., 10 µM). Any significant inhibition (>50%) would trigger follow-up dose-response studies to determine the IC50 or Ki.
Hypothetical Screening Workflow Diagram
Caption: A tiered approach to the initial biological screening of a novel compound.
Part 3: Preliminary Efficacy and Mechanism of Action Studies
Based on the hypothetical selective cytotoxicity towards the A549 cancer cell line, this section outlines initial studies to probe the potential anticancer mechanism of action. Isoxazole derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells.[17]
Cell Cycle Analysis
To determine if the compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is a standard method.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Culture A549 cells and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction Assay
To assess whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide Staining
-
Treat A549 cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram: Potential Mechanisms of Action
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Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of Isoxazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocycle that has endowed a multitude of small molecules with potent and diverse biological activities. From anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, isoxazole derivatives represent a rich source of therapeutic potential. However, unlocking this potential requires a deep and precise understanding of their mechanism of action (MoA). This guide provides a strategic framework and detailed experimental protocols for researchers dedicated to deciphering how these versatile compounds exert their effects at the molecular level. We will move beyond simple screening to build a robust, evidence-based narrative of molecular interaction and cellular consequence.
Part 1: The Strategic Imperative - From 'What' to 'How'
Identifying that a compound is active is merely the first step. A rigorous MoA study is the cornerstone of any successful drug development program. It informs lead optimization, predicts potential toxicities, identifies patient populations, and is a critical component of the regulatory submission package. For isoxazole derivatives, whose compact structure allows them to interact with a wide array of biological targets, a systematic and multi-pronged approach to MoA elucidation is not just recommended; it is essential.
Our approach is built on a phased, iterative strategy that begins with broad, unbiased screening to identify the biological target and progressively drills down to the specific molecular interactions and their downstream cellular impact.
Part 2: Phase I - Identifying the Molecular Target
The first crucial question is: "What protein does my isoxazole derivative bind to?" Answering this requires a combination of computational and experimental strategies designed to generate and then validate hypotheses.
In Silico Profiling: Charting the Probable Landscape
Before embarking on wet-lab experiments, computational methods can provide a valuable roadmap. Techniques like reverse docking, where the isoxazole derivative is screened against a library of known protein structures, can predict potential binding partners.
Causality Behind the Choice: This step is about probability and resource management. By generating a ranked list of potential targets, we can focus our initial experimental efforts on the most likely candidates, saving significant time and resources compared to a purely empirical approach.
Biochemical Approaches: Capturing the Direct Interaction
Biochemical methods provide direct evidence of binding. Affinity-based protein profiling, where an isoxazole derivative is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a powerful tool.
Trustworthiness through Validation: The key to a successful pull-down experiment is the control. A "dummy" bead without the compound and a competition experiment, where the lysate is pre-incubated with the free compound, are non-negotiable controls to eliminate non-specific binders.
Cell-Based Target Engagement: Confirming the Interaction in a Living System
Ultimately, we must confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard method for this purpose. The principle is simple: a ligand binding to its target protein confers thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the isoxazole derivative (e.g., at 10x the IC50) or vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often PBS supplemented with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method.
-
Data Interpretation: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
Table 1: Representative CETSA Data Summary
| Treatment | Tm of Target Protein (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.1 | - |
| Isoxazole A (10 µM) | 56.8 | +4.7 |
Experimental Workflow for Target Identification
Caption: Workflow for identifying and validating the molecular target of an isoxazole derivative.
Part 3: Phase II - Dissecting the Molecular Mechanism
With a validated target in hand, the next phase is to understand the functional consequences of the binding event. This involves characterizing the interaction biochemically and mapping its impact on cellular signaling pathways.
Case Study 1: An Anticancer Isoxazole Targeting a Protein Kinase
Many isoxazole derivatives function as kinase inhibitors. Leflunomide, for example, is known to inhibit dihydroorotate dehydrogenase, but its active metabolite also has effects on kinases like JAK3. If your target is a kinase, the immediate goal is to quantify the inhibitory activity and assess the impact on downstream signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, set up the kinase reaction. This includes the kinase enzyme, the specific substrate peptide, ATP at its Km concentration, and the reaction buffer.
-
Compound Addition: Add the isoxazole derivative at a range of concentrations (e.g., 10-point serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the reaction by adding the ATP/substrate mix. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Quantifying Kinase Activity: Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ system does this in two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis: Measure luminescence. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mapping the Downstream Consequences: Western Blotting
Inhibiting a kinase should block the phosphorylation of its downstream substrates. Western blotting is the workhorse technique to visualize this.
-
Cell Treatment and Lysis: Treat cells with the isoxazole derivative at various concentrations and for different times. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Akt). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: It is crucial to strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to confirm that the observed decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of the protein.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical isoxazole derivative.
Case Study 2: An Anti-inflammatory Isoxazole Modulating the NF-κB Pathway
The NF-κB pathway is a central mediator of inflammation, and many anti-inflammatory compounds, such as the isoxazole-containing COX-2 inhibitors, ultimately impact this pathway. A common mechanism is the inhibition of IKK, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative readout of NF-κB transcriptional activity.
-
Cell Transfection: Transfect cells (e.g., HEK293 or a relevant immune cell line) with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After allowing cells to recover, pre-treat them with your isoxazole derivative for 1-2 hours.
-
Pathway Stimulation: Stimulate the NF-κB pathway using an appropriate agonist, such as TNF-α or LPS.
-
Cell Lysis and Luminescence Reading: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A reduction in the normalized signal in compound-treated cells compared to vehicle-treated cells indicates inhibition of the NF-κB pathway.
Table 2: Representative NF-κB Reporter Assay Data
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle (DMSO) - Unstimulated | 105 | - |
| Vehicle (DMSO) + TNF-α | 8540 | 0% |
| Isoxazole B (1 µM) + TNF-α | 4320 | 49.4% |
| Isoxazole B (10 µM) + TNF-α | 975 | 88.6% |
Part 4: Building a Cohesive Mechanistic Narrative
The data from these diverse experiments must be synthesized into a coherent model. If your isoxazole derivative inhibits a kinase (from the in vitro assay), this should correlate with a lack of phosphorylation of the downstream substrate (from the Western blot) and a corresponding cellular outcome, such as decreased proliferation. Each piece of data should validate the others, creating the self-validating system that is the hallmark of rigorous science. This multi-faceted approach provides the trustworthy, authoritative evidence required to confidently define the mechanism of action of your isoxazole derivative.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel cell-based screen for direct target engagement and mechanistic drug profiling. Drug Discovery Today: Technologies, 18, 29-35. [Link]
-
Manna, S. K., & Aggarwal, B. B. (2000). Leflunomide suppresses TNF-α-induced NF-κB activation, IκBα phosphorylation and degradation, and IκBα kinase activity. The Journal of Immunology, 165(10), 5971-5979. [Link]
-
Tegeder, I., Pfeilschifter, J., & Geisslinger, G. (2001). Cyclooxygenase-independent actions of cyclooxygenase inhibitors. The FASEB Journal, 15(12), 2057-2072. [Link]
-
Muscoli, C., Cuzzocrea, S., & Salvemini, D. (2003). Peroxynitrite: a key mediator of FOREX-2 inhibitor-induced analgesia. The Journal of Clinical Investigation, 112(6), 830-832. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methylbenzo[d]isoxazol-3-amine and its Derivatives
Introduction: The Significance of the Benzisoxazole Scaffold in Medicinal Chemistry
The 1,2-benzisoxazole framework is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of therapeutics across various disease areas. Functionalized benzisoxazoles are integral to a range of pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1] The 3-aminobenzisoxazole moiety, in particular, serves as a versatile scaffold for the development of novel therapeutic agents, with demonstrated applications as inhibitors of receptor tyrosine kinases in oncology and as antithrombotic agents.[2]
This guide provides detailed, field-proven protocols for the synthesis of 5-Methylbenzo[d]isoxazol-3-amine, a key intermediate for building a library of diverse derivatives. We will explore two robust synthetic strategies, offering flexibility based on available starting materials and desired scale. Furthermore, a protocol for the derivatization of the 3-amino group into a sulfonamide is presented, showcasing a common pathway for generating compounds of pharmacological interest.
PART I: Synthesis of the Core Intermediate: this compound
We present two primary synthetic routes to the target compound. Strategy A is a modern, one-pot approach starting from the corresponding 2-hydroxybenzonitrile, while Strategy B follows a more traditional two-step pathway involving a 3-chloro intermediate.
Strategy A: Direct Amination of 2-Hydroxy-5-methylbenzonitrile
This contemporary method offers an efficient synthesis by utilizing an electrophilic aminating reagent, which inverts the traditional polarity of the reactants, allowing the 2-hydroxybenzonitrile to act as a nucleophile.[3][4] This approach is characterized by its mild reaction conditions and broad substrate scope.
Caption: Direct one-pot synthesis of this compound.
This protocol begins with the commercially available 5-methylsalicylaldehyde and proceeds through an oxime intermediate which is then dehydrated.[5]
Materials:
-
5-Methylsalicylaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate
-
Formic acid
-
Toluene
-
5% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Combine 5-methylsalicylaldehyde (1 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and sodium formate (1.2 equiv.) in formic acid.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with toluene (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, 5% sulfuric acid, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-5-methylbenzonitrile.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/hexane.
| Parameter | Value | Reference |
| Reactants | 5-Methylsalicylaldehyde, NH₂OH·HCl | [6] |
| Solvent | Formic Acid | [6] |
| Temperature | Reflux (~110°C) | [6] |
| Reaction Time | 4-6 hours | [6] |
| Typical Yield | 85-95% | [6] |
This protocol details the direct conversion of 2-hydroxy-5-methylbenzonitrile to the target amine.[2][3][4]
Materials:
-
2-Hydroxy-5-methylbenzonitrile
-
O-(Diphenylphosphoryl)hydroxylamine (DPPH)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxy-5-methylbenzonitrile (1 equiv.) in anhydrous DMF (0.1 M), add potassium carbonate (3 equiv.).
-
Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide.
-
Add O-(diphenylphosphoryl)hydroxylamine (1.5 equiv.) to the reaction mixture.
-
Heat the mixture to 50°C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Parameter | Value | Reference |
| Reactants | 2-Hydroxy-5-methylbenzonitrile, DPPH | [4] |
| Base/Solvent | K₂CO₃ / DMF | [4] |
| Temperature | 50°C | [4] |
| Reaction Time | Overnight | [4] |
| Typical Yield | 60-80% | [4] |
Strategy B: Synthesis via a 3-Chloro-5-methylbenzo[d]isoxazole Intermediate
This traditional two-step approach involves the formation of a 3-chloro-substituted benzisoxazole, followed by nucleophilic aromatic substitution with an amine source. This method is particularly useful when the direct amination in Strategy A is not feasible or gives low yields.
Caption: Two-step synthesis via a 3-chloro intermediate.
This protocol describes the chlorination of the corresponding 3-hydroxybenzisoxazole, which can be synthesized from 5-methylsalicylic acid. Microwave irradiation can significantly accelerate this transformation.
Materials:
-
5-Methyl-3-hydroxybenzo[d]isoxazole
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Microwave reactor (optional)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Carefully add 5-methyl-3-hydroxybenzo[d]isoxazole (1 equiv.) to an excess of phosphorus oxychloride (or thionyl chloride with a catalytic amount of DMF).
-
Heat the mixture to reflux for 2-4 hours. Alternatively, heat the mixture in a sealed microwave reactor at 100-120°C for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-chloro-5-methylbenzo[d]isoxazole, which can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Reactants | 5-Methyl-3-hydroxybenzo[d]isoxazole, POCl₃ | [7] (by analogy) |
| Conditions | Reflux or Microwave (100-120°C) | [7] (by analogy) |
| Reaction Time | 2-4 hours (reflux) or 30-60 min (MW) | [7] (by analogy) |
| Typical Yield | >90% | [7] (by analogy) |
This step involves the nucleophilic displacement of the chloride with an ammonia equivalent.
Materials:
-
3-Chloro-5-methylbenzo[d]isoxazole
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide)
-
1,4-Dioxane or a similar polar aprotic solvent
-
Sealed reaction vessel
Procedure:
-
Dissolve 3-chloro-5-methylbenzo[d]isoxazole (1 equiv.) in 1,4-dioxane.
-
Add an excess of the ammonia solution (5-10 equiv.).
-
Seal the reaction vessel and heat to 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography to obtain this compound.
PART II: Derivatization of this compound
The 3-amino group is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. A common and medicinally relevant transformation is the formation of sulfonamides.
Protocol 3.1: Synthesis of N-(5-Methylbenzo[d]isoxazol-3-yl)benzenesulfonamide
This protocol provides a general method for the synthesis of sulfonamide derivatives, which are prevalent in many drug candidates.[8]
Caption: Synthesis of a sulfonamide derivative.
Materials:
-
This compound
-
Benzenesulfonyl chloride (or other desired sulfonyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve this compound (1 equiv.) in anhydrous DCM.
-
Add anhydrous pyridine (2-3 equiv.) to the solution and cool to 0°C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.
| Parameter | Value | Reference |
| Reactants | This compound, Benzenesulfonyl chloride | [8] (by analogy) |
| Base/Solvent | Pyridine / DCM | [8] (by analogy) |
| Temperature | 0°C to room temperature | [8] (by analogy) |
| Reaction Time | 4-12 hours | [8] (by analogy) |
| Typical Yield | 70-90% | [8] (by analogy) |
Conclusion
The protocols outlined in this guide provide robust and versatile methods for the synthesis of this compound and its derivatives. The direct amination approach (Strategy A) offers an efficient and modern route, while the classic pathway via a chloro-intermediate (Strategy B) provides a reliable alternative. The demonstrated sulfonamide formation highlights the utility of the 3-amino functionality as a key anchor point for diversification in drug discovery programs. Researchers and drug development professionals can leverage these methodologies to efficiently generate novel benzisoxazole-based compounds for biological screening and lead optimization.
References
-
Baer, J. W., et al. (2026). Synthesis of 3‑Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Figshare. [Link]
-
Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. [Link]
-
Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. American Chemical Society. [Link]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]
-
Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Research Square. [Link]
- Rhodes Intermediates. (1997). Method for the preparation of 2 hydroxybenzonitrile.
-
Wang, Y., et al. (2021). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. RSC Advances, 11(42), 26239–26243. [Link]
-
Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 5-Methylbenzo[d]isoxazol-3-amine
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 5-Methylbenzo[d]isoxazol-3-amine
This compound is a heterocyclic amine containing a benzisoxazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The isoxazole ring system is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities. Accurate and precise quantification of this compound is therefore critical across the drug development lifecycle—from pharmacokinetic and metabolism studies to quality control of active pharmaceutical ingredients (APIs) and finished drug products.
This technical guide provides detailed, field-proven protocols for the quantitative analysis of this compound, addressing the need for robust and reliable analytical methods. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity bioanalysis. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for effective analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Polarity | Expected to be moderately polar | Inferred from structure |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from a validated, stability-indicating HPLC assay for zomepirac, a structurally related compound.[2][3] It is designed for the quantification of this compound in bulk drug substance or simple formulations.
Principle of the Method
The analyte is separated from impurities and excipients on a reversed-phase C18 column using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits significant absorption.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Inertsil ODS-3V, 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and 1% aqueous acetic acid in a ratio of 2:64:34 (v/v/v).[2][3] Filter and degas the mobile phase before use. The acidic pH of the mobile phase ensures that the primary amine of the analyte is protonated, leading to better peak shape and retention time stability.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Methanol:1% Acetic Acid (2:64:34, v/v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (inferred from zomepirac method[2][3]) |
| Run Time | Approximately 10 minutes |
4. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary.
-
For Formulations: The sample preparation will depend on the excipients. A general approach is to disperse the formulation in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the analyte, centrifuge to remove insoluble excipients, and then dilute the supernatant with the mobile phase.
5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.
6. Calibration and Quantification: Inject the working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples is determined using the linear regression equation of the calibration curve.
Method Validation Insights
This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The zomepirac method from which this is adapted demonstrated good recovery (97.14% to 101.58%) and low coefficients of variation (CVs) for intra- and interday tests.[2]
Workflow Diagram
Caption: RP-HPLC-UV workflow for this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), an LC-MS/MS method is indispensable. This protocol is based on established methods for the analysis of primary aromatic amines.[4][5]
Principle of the Method
The analyte and an internal standard are extracted from the biological matrix using liquid-liquid extraction (LLE). Chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS[6])
-
Reversed-phase column suitable for LC-MS (e.g., Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
This compound reference standard
-
Isotopically labeled internal standard (IS) (e.g., d3-5-Methylbenzo[d]isoxazol-3-amine, if available; otherwise, a structurally similar compound can be used)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standard and Quality Control (QC) Samples: Prepare by spiking the standard stock solution into the appropriate biological matrix (e.g., blank plasma) to create calibration standards and QC samples at low, medium, and high concentrations.
3. LC and MS Conditions:
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution. For this compound (MW 148.16), the precursor ion [M+H]⁺ would be m/z 149.1. Product ions would be determined experimentally. |
| Dwell Time | 100 ms |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (or standard/QC), add 25 µL of internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of MTBE, vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Causality in Method Design
-
ESI Positive Mode: The primary amine group on the molecule is readily protonated, making it ideal for positive ion electrospray ionization.
-
PFP Column: A pentafluorophenyl (PFP) column provides alternative selectivity to a standard C18 column, which can be beneficial for aromatic and nitrogen-containing compounds.
-
Liquid-Liquid Extraction: LLE is a robust technique for cleaning up complex biological samples, removing proteins and phospholipids that can cause ion suppression and contaminate the MS system.[7]
Workflow Diagram
Caption: LC-MS/MS workflow for this compound.
Summary of Methods and Performance Characteristics
| Feature | RP-HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio (MRM) |
| Selectivity | Moderate | Very High |
| Sensitivity | µg/mL range | pg/mL to ng/mL range |
| Primary Application | API, drug product QC, purity | Bioanalysis, trace analysis |
| Sample Preparation | Simple dilution | Multi-step extraction |
| Throughput | High | Moderate |
| Instrumentation Cost | Low to Moderate | High |
Conclusion
The choice between the RP-HPLC-UV and LC-MS/MS methods for the quantification of this compound will be dictated by the specific requirements of the analysis. The HPLC-UV method offers a reliable, cost-effective, and straightforward approach for routine analysis of bulk materials and formulations. In contrast, the LC-MS/MS method provides the superior sensitivity and selectivity necessary for challenging bioanalytical applications where trace-level quantification is required. Both protocols are built upon established analytical principles and provide a solid foundation for researchers in the pharmaceutical sciences. Each method should be fully validated in the target matrix before implementation for routine use to ensure data integrity and regulatory compliance.
References
-
Jalalizadeh, M., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]
-
Chen, C.-Y., et al. (2003). Stability-indicating HPLC assay method of zomepirac. Journal of Food and Drug Analysis, 11(2), 10. Available at: [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Available at: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]
-
Welch, C. L., et al. (1982). Liquid-chromatographic determination of zomepirac in serum and plasma. Clinical Chemistry, 28(3), 481-4. Available at: [Link]
-
SIELC Technologies. Separation of Zomepirac on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Drugs and Metabolites That Do Not Interfere wIth the Zomeplrac Assay. Available at: [Link]
-
Taipei Medical University. Stability-indicating HPLC assay method of zomepirac. Available at: [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4). Available at: [Link]
-
ResearchGate. UV-Vis. spectrum of organic reagent 4-[ N-(5-methyl isoxazol-3yl) benzene sulfoamide azo]-1-naphthol. Available at: [Link]
-
PubChem. 3-Amino-5-methylisoxazole. Available at: [Link]
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Advanced Chromatographic Strategies for the Analysis of 5-Methylbenzo[d]isoxazol-3-amine: A Guide for Pharmaceutical Development
Introduction
5-Methylbenzo[d]isoxazol-3-amine is a heterocyclic amine containing the benzisoxazole core. This scaffold is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents, including antipsychotic, anti-inflammatory, and anticonvulsant drugs.[1] Given its importance as a potential pharmaceutical intermediate or a related impurity in drug synthesis, the development of robust, accurate, and reliable analytical methods for its quantification is paramount. Such methods are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products, aligning with stringent regulatory expectations.
This technical guide provides detailed, field-proven protocols for the analysis of this compound using two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be stability-indicating, a crucial requirement for pharmaceutical quality control.[2][3] The narrative explains the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their specific needs.
Physicochemical Properties: A Chromatographer's Perspective
A deep understanding of a molecule's physicochemical properties is the foundation of logical method development. While experimental data for this compound is not extensively published, we can infer key parameters based on its structure and data from analogous compounds.
-
Structure: C₈H₈N₂O
-
Molecular Weight: 148.16 g/mol
-
Basicity (pKa): The primary aromatic amine group is the most basic site. The pKa of the conjugate acid (pKaH) of aniline is approximately 4.6.[4] The benzisoxazole ring system may slightly alter this value. For HPLC method development, controlling the mobile phase pH around this pKa is crucial to ensure consistent ionization and retention. A pH below 2.6 (pKaH - 2) will ensure the analyte is fully protonated, while a pH above 6.6 (pKaH + 2) will ensure it is in its neutral form.
-
Polarity (LogP): The predicted LogP for related structures, such as bromo-substituted benzisoxazole amines, is in the range of 2.4 to 2.6.[5][6] This moderate hydrophobicity indicates good suitability for reversed-phase HPLC.
-
UV Absorbance: Benzisoxazole and related heterocyclic structures exhibit strong UV absorbance.[7] Studies on similar 2-(2'-hydroxyphenyl) benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm.[8][9] A photodiode array (PDA) detector should be used initially to determine the optimal λmax for this compound, which is anticipated to be in this region.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC with UV detection is the workhorse for pharmaceutical analysis due to its versatility, robustness, and precision.[10] The following method is designed as a stability-indicating assay, capable of separating the main component from potential degradation products.
Expertise & Rationale: Causality Behind the Choices
-
Column Selection: A C18 column is the standard choice for moderately hydrophobic compounds like this analyte. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like amines due to interactions with residual silanols on the silica support.
-
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is selected. Acetonitrile is a common organic modifier with a low UV cutoff. A phosphate or acetate buffer is essential to control the pH of the mobile phase. By setting the pH to approximately 3.0 with formic or phosphoric acid, we ensure the amine is consistently protonated (R-NH₃⁺), leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: Based on the UV absorbance properties of the benzisoxazole chromophore, a detection wavelength in the range of 310-350 nm is proposed. Initial screening with a PDA detector is critical to identify the wavelength of maximum absorbance for optimal sensitivity.
-
Sample Diluent: A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) is chosen as the diluent to ensure compatibility with the starting mobile phase conditions and to prevent peak distortion.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.
- Data acquisition and processing software (e.g., Empower™, Chromeleon™).
- Analytical column: ACE 5 C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
- HPLC grade acetonitrile, methanol, and water.
- Formic acid (or phosphoric acid), analytical grade.
2. Preparation of Solutions:
- Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter through a 0.45 µm nylon filter.
- Mobile Phase B (Organic): HPLC grade acetonitrile.
- Sample Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.
- Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Dilute the Standard Stock Solution with the sample diluent to a final concentration of approximately 10 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | ACE 5 C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm (Verify λmax with PDA) |
| Run Time | 20 minutes |
4. System Suitability and Validation:
- The method must be validated according to ICH Q2(R1) guidelines.[7][8]
- System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.
- Specificity: Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.
- Linearity, Accuracy, Precision, and Range must be established as per regulatory requirements.[7][8]
Visualization of HPLC Workflow
Caption: HPLC analytical workflow from solution preparation to final report generation.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides orthogonal confirmation and is highly sensitive and selective, making it an excellent tool for identifying and quantifying trace-level impurities or for analyses where HPLC is not suitable. The analysis of polar aromatic amines by GC often presents challenges like poor peak shape and low volatility.[9] Derivatization is a key step to overcome these issues.[11]
Expertise & Rationale: Causality Behind the Choices
-
Derivatization is Essential: The primary amine group in this compound is polar and capable of hydrogen bonding. This leads to interactions with active sites in the GC inlet and column, causing peak tailing and potential thermal degradation. Silylation, a common and effective derivatization technique, replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group. This increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.[9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent often used for this purpose.
-
GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. These columns are robust, versatile, and provide excellent separation for a wide range of derivatized compounds.
-
Injection and Temperature Program: A splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for trace analysis. The temperature program starts at a relatively low temperature to trap the analytes at the head of the column, then ramps up to elute the derivatized compound and any impurities, and ends with a high-temperature bake-out to clean the column.
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for both library matching and structural elucidation. Selected Ion Monitoring (SIM) mode should be used for quantitative analysis to achieve the highest sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Consumables:
- GC system equipped with a split/splitless inlet and an autosampler, coupled to a Mass Spectrometer.
- Data acquisition and processing software.
- GC column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- High-purity helium or hydrogen as carrier gas.[5][7]
- Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).
- Reaction vials (2 mL) with PTFE-lined caps.
2. Sample Preparation and Derivatization:
- Standard Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 100 µg/mL).
- Derivatization Procedure:
- Pipette 100 µL of the standard or sample solution into a reaction vial.
- If the solvent is not anhydrous, evaporate the solution to dryness under a gentle stream of nitrogen.
- Add 100 µL of anhydrous ethyl acetate and 100 µL of BSTFA (with 1% TMCS).[9]
- Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block.
- Allow the vial to cool to room temperature before analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet | Splitless mode, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-450) for identificationSIM mode for quantification (select 3-4 characteristic ions) |
4. Data Analysis and Validation:
- Identification: The derivatized analyte is identified by its retention time and by comparing its mass spectrum with a reference spectrum. The TMS derivative of this compound (C₁₁H₁₆N₂OSi) has a molecular weight of 220.34 g/mol . Expect to see the molecular ion (M⁺) at m/z 220 and a prominent fragment from the loss of a methyl group (M-15) at m/z 205.
- Quantification: Use SIM mode for quantification. Create a calibration curve using derivatized standards.
- Validation: The method should be validated for specificity, linearity, range, accuracy, and precision as per ICH guidelines.[7][8]
Visualization of GC-MS Workflow
Caption: GC-MS workflow including essential derivatization, analysis, and data processing steps.
Conclusion and Trustworthiness
The HPLC-UV and GC-MS methods detailed in this guide provide comprehensive, orthogonal approaches for the analysis of this compound. The HPLC method serves as a robust primary technique for quantification and stability testing, while the GC-MS method offers a highly sensitive and specific alternative, particularly for impurity identification.
The trustworthiness of these protocols is grounded in established chromatographic principles and adherence to regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[7][8] By explaining the scientific rationale for each parameter, this guide empowers analytical scientists to not only implement these methods but also to troubleshoot and adapt them, ensuring the generation of reliable and defensible data throughout the drug development lifecycle.
References
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Application Notes and Protocols for Benzo[d]isoxazole Derivatives in Cancer Research
Introduction: The Emergence of the Benzo[d]isoxazole Scaffold in Oncology
The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2][3] The fusion of this ring with a benzene moiety to form the benzo[d]isoxazole core creates a privileged structure that has been successfully exploited for the development of targeted cancer therapeutics. While specific research on 5-Methylbenzo[d]isoxazol-3-amine is nascent, its structural analogues and derivatives have demonstrated potent activity against a range of cancer-relevant targets. These compounds often function as inhibitors of critical signaling pathways that drive tumor growth, proliferation, and survival.
This document serves as a comprehensive guide to the application of benzo[d]isoxazole derivatives, using this compound as a representative compound of this chemical class. We will explore the established mechanisms of action, provide detailed protocols for evaluating their anticancer efficacy, and offer insights into data interpretation for researchers aiming to investigate this promising class of molecules.
Part 1: Unraveling the Mechanism of Action
The anticancer effects of benzo[d]isoxazole derivatives are primarily attributed to their ability to inhibit key enzymes and proteins involved in cancer progression. Structure-activity relationship (SAR) studies have enabled the optimization of these scaffolds to target specific molecular vulnerabilities in cancer cells.
Inhibition of Protein Kinases
A major mechanism through which benzo[d]isoxazole derivatives exert their anticancer effects is the inhibition of protein kinases. Many kinases are aberrantly activated in cancer, leading to uncontrolled cell growth and proliferation.
-
Receptor Tyrosine Kinases (RTKs): Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent multi-targeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4] By blocking these RTKs, the compounds can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and tumor growth. One notable derivative demonstrated an 81% inhibition in a human fibrosarcoma tumor growth model when administered orally.[4]
-
FMS-like Tyrosine Kinase-3 (FLT3): Derivatives of N-(isoxazol-3-yl)-N'-phenylurea have been developed as highly potent and selective inhibitors of FLT3, a kinase frequently mutated in Acute Myeloid Leukemia (AML).[5] The compound AC220 (Quizartinib), which features an isoxazole core, is a prime example of a successful FLT3 inhibitor that has progressed to clinical trials.[5]
Modulation of Epigenetic Targets
More recently, the benzo[d]isoxazole scaffold has been shown to be effective in targeting epigenetic regulators, which control gene expression patterns in cancer.
-
Bromodomain Inhibition: Bromodomains are "reader" domains that recognize acetylated lysine residues on histone proteins, playing a crucial role in transcriptional regulation.
-
TRIM24: N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potent inhibitors of the TRIM24 bromodomain, which is implicated in the progression of prostate cancer and non-small cell lung cancer (NSCLC).[6][7]
-
CBP/p300: 5-imidazole-3-methylbenz[d]isoxazole derivatives are potent and selective inhibitors of the CBP/p300 bromodomain, showing promise for the treatment of AML by inhibiting the growth of leukemia cell lines like MV4;11.[8]
-
BRD4: N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been designed as inhibitors of BRD4, another key bromodomain protein in AML.[9]
-
The diverse mechanisms of action highlight the versatility of the benzo[d]isoxazole scaffold in targeting distinct and critical cancer pathways.
Figure 1: Key signaling pathways inhibited by benzo[d]isoxazole derivatives.
Part 2: Application Notes
Target Cancer Types
Based on the known mechanisms of action, benzo[d]isoxazole derivatives are promising candidates for research in various cancers, including:
-
Acute Myeloid Leukemia (AML): Particularly for subtypes with FLT3 mutations or dependence on bromodomain proteins (CBP/p300, BRD4).[5][8][9]
-
Prostate Cancer: Due to the role of TRIM24 in disease progression.[6][7]
-
Non-Small Cell Lung Cancer (NSCLC): Also linked to TRIM24 activity.[6][7]
-
Solid Tumors with High Angiogenic Dependence: Cancers reliant on VEGFR and PDGFR signaling, such as certain fibrosarcomas, may be susceptible.[4]
Experimental Design Considerations
-
Compound Solubility: Benzo[d]isoxazole derivatives are often hydrophobic. Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture media. A final DMSO concentration of <0.5% is recommended for in vitro assays to avoid solvent-induced toxicity.
-
Cell Line Selection: Choose cell lines with known genetic backgrounds relevant to the hypothesized mechanism of action (e.g., MV4;11 for FLT3-ITD, LNCaP for androgen-sensitive prostate cancer).
-
Dose-Response and Time-Course: Initial screening should involve a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). Time-course experiments (e.g., 24, 48, 72 hours) are crucial to understand the kinetics of the cellular response.
Part 3: Experimental Protocols
The following are foundational in vitro assays for characterizing the anticancer activity of a novel benzo[d]isoxazole compound. These protocols are designed to be self-validating by including appropriate controls.
Figure 2: Workflow for evaluating the in vitro anticancer activity.
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Determine the IC50 value using non-linear regression analysis in software like GraphPad Prism.
-
Protocol 3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[10]
Materials:
-
6-well plates
-
Test compound
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate overnight at -20°C.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI solution and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be analyzed using software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates a potential mechanism of action.
Part 4: Data Presentation and Interpretation
Summarizing cytotoxicity data in a table allows for clear comparison of a compound's potency across different cancer cell lines.
Table 1: Representative Cytotoxicity Data for a Benzo[d]isoxazole Derivative
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MV4;11 | Acute Myeloid Leukemia (AML) | 0.35 |
| A549 | Non-Small Cell Lung Cancer | 1.15 |
| LNCaP | Prostate Cancer | 2.50 |
| MCF-7 | Breast Adenocarcinoma | 8.75 |
| HeLa | Cervical Adenocarcinoma | 15.3 |
Data are hypothetical but representative based on published findings for this class of compounds.[6][7][8][12]
Interpretation:
-
A low IC50 value (sub-micromolar) against a specific cell line (e.g., MV4;11) suggests high potency and may indicate a specific molecular dependency in that cell type, warranting further mechanistic investigation (e.g., FLT3 or CBP/p300 inhibition assays).
-
Comparing IC50 values across a panel can reveal selectivity. For example, the compound shows higher potency against leukemia and lung cancer cells compared to breast and cervical cancer lines in the table above.
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PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][10][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.
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- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methylbenzo[d]isoxazol-3-amine Derivatives as Potent Bromodomain Inhibitors
Introduction: In the landscape of epigenetic drug discovery, bromodomains have emerged as critical targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] These protein modules, acting as "readers" of epigenetic marks, specifically recognize acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to regulate gene expression.[2][3] The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are of particular interest due to their central role in controlling the expression of key oncogenes like MYC.[3][4] Inhibition of BET proteins, especially BRD4, has shown significant therapeutic promise by disrupting this interaction and suppressing the transcription of growth-promoting genes.[5]
This document provides an in-depth guide to a promising class of BET inhibitors based on the 5-Methylbenzo[d]isoxazol-3-amine scaffold. We will explore their mechanism of action, provide detailed protocols for their synthesis and evaluation, and present data interpretation guidelines for researchers in drug development.
The Benzisoxazole Scaffold: A Privileged Chemotype for BRD4 Inhibition
The isoxazole moiety has been identified as a highly effective mimic of acetylated lysine, capable of forming a critical hydrogen bond with the highly conserved asparagine residue (Asn140 in BRD4) within the bromodomain binding pocket.[6][7] Building upon this, the benzo[d]isoxazole core provides a rigid and synthetically tractable framework for elaborating substituents that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.
This guide will focus on derivatives of the this compound core, exemplified by compounds structurally related to potent sulfonamide-based BRD4 inhibitors, which have demonstrated significant anti-leukemic activity.[8]
Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket
This compound derivatives function as competitive inhibitors. They occupy the hydrophobic pocket within the bromodomain where acetylated lysine residues of histone proteins would normally bind. This prevents the recruitment of the BET protein complex (like BRD4) to chromatin, leading to the downregulation of target gene transcription, including critical cell-cycle regulators and oncogenes.[5][9]
Figure 1. Competitive binding of benzisoxazole inhibitors to BRD4 prevents chromatin association.
Application Protocol 1: Synthesis of a Representative N-(3-ethylbenzo[d]isoxazol-5-yl)benzenesulfonamide Derivative
This protocol outlines a plausible multi-step synthesis for a representative inhibitor, adapted from established methodologies for similar scaffolds.[8] The procedure is intended for chemists with experience in organic synthesis.
Scientist's Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next step. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching reagents or catalyzing side reactions.
Figure 2. Multi-step synthesis pathway for a representative benzisoxazole inhibitor.
Materials:
-
Starting materials (e.g., 2-Fluoro-4-nitrotoluene) and all reagents should be ≥95% purity.
-
Anhydrous solvents (DCM, DMF, Pyridine).
-
Standard laboratory glassware, magnetic stirrers, and heating mantles.
-
Purification apparatus (silica gel for column chromatography).
-
Analytical instruments (NMR, LC-MS for characterization).
Step-by-Step Methodology:
-
Propionylation: To a solution of 2-fluoro-4-nitrotoluene in anhydrous DCM, add aluminum chloride (AlCl₃) portion-wise at 0 °C. Stir for 15 minutes, then add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with ice-water and extract the product with DCM.
-
Oximation: Dissolve the product from Step 1 in ethanol and add pyridine, followed by hydroxylamine hydrochloride. Reflux the mixture until the starting material is consumed. Cool the reaction and concentrate under reduced pressure. The resulting oxime is then purified.
-
Cyclization to form the Benzisoxazole Core: Dissolve the purified oxime in DMF and add potassium carbonate. Heat the mixture (e.g., to 80 °C) and stir until cyclization is complete. This intramolecular nucleophilic aromatic substitution forms the key benzo[d]isoxazole ring.[8] Purify the product by column chromatography.
-
Nitro Group Reduction: Suspend the nitro-benzisoxazole intermediate in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux. The reduction of the nitro group to an amine is typically rapid. Filter the hot reaction mixture through celite to remove the iron salts and concentrate the filtrate.
-
Sulfonylation: Dissolve the resulting 3-ethylbenzo[d]isoxazol-5-amine in anhydrous pyridine at 0 °C. Add the desired benzenesulfonyl chloride dropwise. Allow the reaction to proceed until completion. Work up the reaction and purify the final compound by column chromatography to yield the target inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol 2: In Vitro Biochemical Potency and Selectivity Profiling
To quantify the inhibitory activity of the synthesized compounds, a biochemical assay is required. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for measuring the binding interaction between a bromodomain and an acetylated peptide substrate.[10][11]
Assay Principle: The assay uses donor and acceptor beads that are brought into proximity when the GST-tagged BRD4 protein binds to a biotinylated histone H4 peptide acetylated at lysine 5 (H4K5ac). A potent inhibitor will disrupt this interaction, leading to a decrease in the AlphaLISA® signal.
Figure 3. Step-by-step workflow for determining inhibitor potency using an AlphaLISA assay.
Materials:
-
Recombinant GST-tagged BRD4(1) (residues 49-170).[10]
-
Biotinylated Histone H4 (1-21) K5ac peptide substrate.
-
AlphaLISA® Glutathione Acceptor beads and AlphaScreen® Streptavidin Donor beads.[11]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).
-
384-well low-volume white microplates.
-
Alpha-enabled microplate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform an 11-point, 1:3 serial dilution in DMSO. Subsequently, dilute these solutions into the assay buffer to achieve the desired final concentrations.
-
Scientist's Note: The final DMSO concentration in the assay well should be kept low (typically ≤0.5%) as higher concentrations can disrupt the protein-ligand interaction.[11]
-
-
Reaction Mixture: In a 384-well plate, add the diluted compound solution. Then, add the GST-BRD4(1) protein to a final concentration of ~20 nM.
-
Substrate Addition: Add the biotinylated H4K5ac peptide to a final concentration of ~20 nM.
-
Incubation: Shake the plate gently for 30 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the Glutathione Acceptor beads (final concentration ~20 µg/mL) and incubate for 60 minutes with gentle shaking, protected from light. Then, add the Streptavidin Donor beads (final concentration ~20 µg/mL) and incubate for a further 30 minutes in the dark.
-
Data Acquisition: Read the plate on an Alpha-capable microplate reader.
-
Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation & Interpretation:
To assess selectivity, the assay should be run in parallel against other bromodomains. A desirable inhibitor will show high potency against BRD4 and significantly lower potency against other bromodomain families, such as the CREB-binding protein (CBP).
| Compound ID | Target Bromodomain | IC₅₀ (nM) | Selectivity vs. CBP |
| BZ-Sulfonamide-01 | BRD4(1) | 85 | >100-fold |
| (Example) | BRD4(2) | 150 | - |
| CBP | >10,000 | - | |
| (+)-JQ1 | BRD4(1) | 77 | >50-fold |
| (Reference Compound) | CBP | ~5,500 | - |
Table 1: Example biochemical potency and selectivity data for a representative benzisoxazole inhibitor compared to the well-characterized BET inhibitor (+)-JQ1.
Application Protocol 3: Cell-Based Proliferation Assay
A crucial step is to determine if the compound's biochemical potency translates into a cellular effect. This is often done by measuring the anti-proliferative effect on a cancer cell line known to be dependent on BRD4, such as the MV-4-11 acute myeloid leukemia (AML) cell line.[12]
Materials:
-
MV-4-11 cells.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Sterile, white-walled 96-well plates suitable for luminescence readings.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV-4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., (+)-JQ1).
-
Incubation: Incubate the cells with the compound for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
| Compound ID | Cell Line | EC₅₀ (µM) |
| BZ-Sulfonamide-01 (Example) | MV-4-11 (AML) | 0.45 |
| (+)-JQ1 (Reference) | MV-4-11 (AML) | 0.30 |
Table 2: Example cellular anti-proliferative data in a BRD4-dependent cancer cell line.
References
- Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer.
-
Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular Cell.
-
Wikipedia contributors. (2023). BET inhibitor. Wikipedia.
- Hu, J. K., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica.
-
Sanchez, R., & Zhou, M. M. (2016). Structural Features and Inhibitors of Bromodomains. Cold Spring Harbor Perspectives in Biology.
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AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO.
-
Synapse. (2023). What are BRD4 inhibitors and how do you quickly get the latest development progress?. Synapse.
-
BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience.
-
Hu, J. K., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.
- Khalfallah, A., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.
-
Reaction Biology. (n.d.). Bromodomain Assay Service. Reaction Biology.
-
Agilent Technologies. (2012). Screening for Inhibitors of BRD4 Bromodomain Using a Homogeneous Proximity Assay. SelectScience.
-
Cayman Chemical. (2012). Master Your Bromodomain with Cayman Chemical's BRD Assay Kits. SelectScience.
-
Request PDF. (n.d.). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. ResearchGate.
-
Hay, D., et al. (2014). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm.
-
Zhang, M. F., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry.
-
Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank.
-
Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry.
-
Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.
-
Wang, L., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
-
Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
Sources
- 1. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
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- 6. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Using 5-Methylbenzo[d]isoxazol-3-amine as a scaffold for drug design
An Application Guide to the Use of 5-Methylbenzo[d]isoxazol-3-amine as a Privileged Scaffold in Drug Design
Abstract
The benzo[d]isoxazole motif is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, highly versatile starting point: This compound . We provide a technical overview of its chemical attributes, derivatization strategies, and its successful application in the design of targeted therapeutics. This document synthesizes field-proven insights and detailed protocols for researchers engaged in the discovery of novel small molecule drugs, with a particular focus on the development of kinase and bromodomain inhibitors.
The this compound Scaffold: An Introduction
The power of the this compound scaffold lies in the strategic combination of its structural features:
-
Rigid Bicyclic Core: The fused ring system provides a defined three-dimensional shape, which reduces the entropic penalty upon binding to a target protein and allows for predictable vectoring of substituents into specific pockets of a binding site.
-
Key Hydrogen Bonding Features: The 3-amino group is a critical anchor, acting as a hydrogen bond donor. The isoxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. This trifecta of interaction points often mimics key interactions made by endogenous ligands.
-
Tunable Electronics and Solubility: The benzene ring can be substituted to modulate electronic properties and physicochemical parameters like lipophilicity and solubility. The 5-methyl group provides a non-polar handle and a starting point for structure-activity relationship (SAR) studies.
-
Metabolic Stability: Heterocyclic systems like benzisoxazole are often employed to enhance metabolic stability compared to more labile structures.[3]
Derivatives of the isoxazole and benzisoxazole core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2] This versatility makes this compound an ideal starting point for library synthesis against a wide range of biological targets.
General Synthetic Strategies
The accessibility of the core scaffold and its amenability to chemical modification are paramount for its use in drug discovery.
Synthesis of the Core Scaffold
While multiple routes to substituted 3-aminobenzisoxazoles exist, a common strategy involves the cyclization of a suitably substituted salicylonitrile derivative. The 5-methyl group is typically incorporated early in the synthesis, starting from a substituted phenol or aniline.
Key Derivatization Strategies
The 3-amino group is the primary handle for derivatization, allowing for the exploration of chemical space around the core scaffold.
-
Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to form amides and sulfonamides. This is a robust method for introducing a wide variety of side chains.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can generate secondary or tertiary amines.
-
Condensation Reactions: As demonstrated by Khalfallah et al., the 3-amino-5-methylisoxazole core can react with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), to form more complex heterocyclic systems like isoxazolopyrimidinones. This provides a pathway to novel, rigid scaffolds.
The following diagram illustrates a typical drug design workflow starting from this scaffold.
Caption: Drug Discovery Workflow using the Benzisoxazole Scaffold.
Application Case Study 1: Inhibition of c-Met Kinase
The proto-oncogene c-Met is a receptor tyrosine kinase that is frequently dysregulated in non-small cell lung cancer and other malignancies. A study by Yao et al. successfully utilized the 3-amino-benzo[d]isoxazole scaffold to develop potent c-Met inhibitors.[4]
Design Rationale
The 3-amino-benzo[d]isoxazole core was designed to function as a "hinge-binder," a common motif in kinase inhibitors. The 3-amino group forms a critical hydrogen bond with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Substituents are then elaborated from this core to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Summary
The SAR study revealed that small, appropriately placed substituents on a phenyl ring attached to the core were critical for high potency. This led to the identification of compound 28a , which demonstrated exceptional potency at both the enzymatic and cellular levels.[4]
| Compound ID | Core Scaffold | R-Group Modification | c-Met IC₅₀ (nM)[4] | EBC-1 Cell IC₅₀ (µM)[4] |
| 12 | 3-Amino-benzo[d]isoxazole | Phenyl group | <10 | Not Reported |
| 28a | 3-Amino-benzo[d]isoxazole | 3-fluoro-4-(pyrrolidin-1-yl)phenyl | 1.8 | 0.18 |
| 28h | 3-Amino-benzo[d]isoxazole | 4-(morpholinomethyl)-3-(trifluoromethyl)phenyl | <10 | Not Reported |
Protocol: Synthesis of a Representative c-Met Inhibitor Analog
This protocol describes a general procedure for the final amide coupling step to generate an analog similar to those in the c-Met inhibitor series.
Objective: To synthesize N-(5-methylbenzo[d]isoxazol-3-yl)-4-(morpholino)benzamide.
Materials:
-
This compound
-
4-(morpholino)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(morpholino)benzoic acid (1.2 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid. Causality Note: Pre-activation with a coupling agent like HATU forms a highly reactive ester intermediate, facilitating efficient amide bond formation with the less nucleophilic aminobenzisoxazole.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Application Case Study 2: Inhibition of Epigenetic Readers (Bromodomains)
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation. Inhibiting specific bromodomains is a promising anti-cancer strategy.
Design Rationale and SAR
The benzisoxazole scaffold has been successfully employed to create potent and selective inhibitors of several bromodomains, including TRIM24 and CBP/p300.[5][6][7] In this context, the scaffold acts as a stable platform to position key functional groups that interact with the acetyl-lysine binding pocket.
-
For TRIM24 inhibitors , N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives were developed. Structure-based optimization led to compounds like 11d and 11h with low micromolar IC₅₀ values and demonstrated activity in prostate and non-small cell lung cancer cell lines.[7]
-
For CBP/p300 inhibitors , a 5-imidazole-3-methylbenz[d]isoxazole series was designed. Compounds 16t and 16u were identified as highly potent inhibitors that suppressed the growth of acute myeloid leukemia (AML) cells.[5]
The following diagram shows a simplified representation of how a benzisoxazole-based inhibitor blocks a bromodomain from reading epigenetic marks, thereby altering gene transcription.
Caption: Mechanism of Bromodomain Inhibition.
Protocol: In Vitro Bromodomain Inhibition Assay (AlphaScreen)
This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Objective: To determine the IC₅₀ value of a test compound against a biotinylated bromodomain protein.
Materials:
-
His-tagged Bromodomain protein of interest (e.g., TRIM24, CBP/p300)
-
Biotinylated acetylated-histone peptide ligand (e.g., Biotin-H3K23ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate (Ni-NTA) Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplate (e.g., ProxiPlate)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps for a 10-point dose-response curve.
-
Reagent Preparation:
-
Dilute the His-tagged bromodomain and biotinylated peptide ligand to their final concentrations in assay buffer. The optimal concentrations must be determined empirically via cross-titration.
-
Prepare a mixture of the bromodomain and the Acceptor beads. Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a mixture of the peptide ligand and the Donor beads. Incubate for 60 minutes at room temperature, protected from light.
-
-
Assay Plate Setup (Final volume of 20 µL):
-
Add 5 µL of assay buffer to all wells.
-
Add 100 nL of test compound from the DMSO dilution plate. Add 100 nL of DMSO alone to control wells (maximum and minimum signal).
-
Add 5 µL of the bromodomain/Acceptor bead mixture to all wells except the minimum signal control.
-
Incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 10 µL of the peptide/Donor bead mixture to all wells.
-
-
Incubation & Detection:
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark. Causality Note: This incubation allows the protein-ligand binding to reach equilibrium. In the absence of an inhibitor, the His-tagged protein (bound to Acceptor bead) binds the biotinylated peptide (bound to Donor bead), bringing the beads into proximity.
-
Read the plate on an AlphaScreen-capable reader. The proximity of the beads allows singlet oxygen transfer upon excitation, generating a luminescent signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no protein) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a validated and highly tractable scaffold for modern drug discovery. Its inherent structural and chemical properties provide an excellent foundation for building potent and selective inhibitors against diverse target classes, most notably protein kinases and bromodomains. The synthetic accessibility of the core and the straightforward chemistry for derivatization at the 3-amino position allow for rapid generation of compound libraries and efficient exploration of structure-activity relationships. The protocols and case studies presented here offer a practical framework for researchers to leverage this privileged scaffold in their own drug discovery programs.
References
- The Structure-Activity Relationship of Substituted 1,2-Benzoxazol-7-ol Analogs: A Comparative Guide. (n.d.). Benchchem.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
- Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). PubMed.
- Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate.
- Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. (2019). PubMed.
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Moroccan Journal of Heterocyclic Chemistry.
- Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (2000). PubMed.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (n.d.).
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
- Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. (n.d.). ResearchGate.
- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
- Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. (2020). PubMed.
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
- Bioisosteric Replacements. (n.d.). Chem-Space.
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- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.
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Application Note: A Guide to In Vitro Efficacy Profiling of 5-Methylbenzo[d]isoxazol-3-amine (Zonisamide)
Introduction
5-Methylbenzo[d]isoxazol-3-amine, widely known as Zonisamide, is a well-established anti-epileptic and anti-convulsant drug.[1][2] It is a synthetically derived 1,2-benzisoxazole-3-methanesulfonamide, a member of the sulfonamide class of compounds.[3] Zonisamide's clinical utility extends to adjunctive therapy for partial-onset seizures in adults and has shown efficacy in treating symptoms of Parkinson's disease.[1][4] The therapeutic success of Zonisamide is attributed to its multi-target mechanism of action, which is not yet fully elucidated but is known to involve the modulation of key neuronal signaling components.[1][3]
The primary mechanisms of action include the blockade of voltage-sensitive sodium channels (NaV) and T-type calcium channels (CaV).[3][4][5] This dual action effectively suppresses the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity.[6] Additionally, Zonisamide is known to be a weak inhibitor of carbonic anhydrase and to modulate GABAergic and glutamatergic neurotransmission.[1][4]
This application note provides a comprehensive guide with detailed protocols for a suite of robust in vitro assays designed to characterize the efficacy and mechanistic profile of Zonisamide and its analogues. The following sections will detail the experimental logic and step-by-step procedures for assessing the compound's effects on ion channels, enzyme activity, and neuronal cell viability.
Overall Assay Workflow
A logical, tiered approach is recommended for the in vitro characterization of Zonisamide. The workflow begins with primary assays targeting its main mechanisms of action, followed by secondary assays for target validation and safety profiling to establish a therapeutic window.
Caption: Tiered workflow for Zonisamide in vitro profiling.
Ion Channel Modulation Assays: The Primary Mechanism
1.1 Scientific Rationale
The cornerstone of Zonisamide's anti-convulsant activity is its ability to inhibit neuronal hyperexcitability. This is primarily achieved by blocking the repetitive firing of voltage-sensitive sodium channels and reducing currents through T-type calcium channels.[3][6] Therefore, quantifying the inhibitory potential of the compound on these specific ion channels is the most critical step in assessing its efficacy. Automated patch-clamp provides the gold-standard electrophysiological data, while fluorescence-based assays offer a higher-throughput alternative for initial screening.[7][8]
1.2 Protocol: Automated Patch-Clamp for NaV Channel Inhibition
This protocol provides a method for determining the concentration-dependent inhibition of a specific sodium channel subtype (e.g., NaV1.2) by Zonisamide using an automated patch-clamp system.[7][9]
-
Materials:
-
HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.2).
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.[10]
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.[10]
-
Test Compound: Zonisamide stock solution (e.g., 10 mM in DMSO), serially diluted in External Solution.
-
-
Step-by-Step Methodology:
-
Cell Preparation: Culture hNaV1.2-HEK293 cells to 70-80% confluency. On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
-
System Priming: Prime the automated patch-clamp system (e.g., QPatch, IonFlux) with internal and external solutions as per the manufacturer's instructions.[9][11]
-
Cell Loading: Load the prepared cell suspension into the system. The system will automatically capture single cells and establish whole-cell patch-clamp configurations.
-
Baseline Recording: Establish a stable baseline recording of NaV channel currents. Apply a voltage protocol designed to elicit channel opening from a resting state (e.g., hold at -90 mV, step to 0 mV for 20 ms).
-
Compound Application: Prepare a concentration-response curve for Zonisamide (e.g., 0.1 µM to 100 µM). Apply each concentration sequentially to the cells, allowing for sufficient incubation time (e.g., 3-5 minutes) for the drug to reach equilibrium.
-
Data Acquisition: Record the peak inward sodium current at each test concentration. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Tetrodotoxin).
-
Data Analysis: For each concentration, calculate the percentage inhibition of the peak sodium current relative to the baseline. Plot the percent inhibition against the log of the Zonisamide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.3 Protocol: High-Throughput FLIPR Assay for CaV Channel Inhibition
This protocol uses a Fluorescent Imaging Plate Reader (FLIPR) and a calcium-sensitive dye to measure the inhibition of T-type calcium channels in a high-throughput format.[8][12][13]
-
Materials:
-
Cell line expressing the T-type calcium channel of interest (e.g., HEK293 expressing hCaV3.2).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).[12]
-
Depolarizing Agent: KCl solution (e.g., 90 mM in Assay Buffer).
-
Test Compound: Zonisamide stock and serial dilutions.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom 384-well microplates and incubate overnight to form a confluent monolayer.[13]
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's protocol.[12] Remove the culture medium and add an equal volume of the loading buffer to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2, to allow the dye to enter the cells.[12][14]
-
Compound Addition: Prepare a compound plate with serial dilutions of Zonisamide. The FLIPR instrument will add the test compound to the cell plate. Incubate for 10-20 minutes.
-
Signal Measurement: The FLIPR instrument will then add the depolarizing KCl solution to all wells to activate the voltage-gated calcium channels. It immediately begins measuring the fluorescent signal kinetically.
-
Data Analysis: The increase in intracellular calcium upon depolarization results in an increased fluorescent signal. The inhibitory effect of Zonisamide is seen as a reduction in the peak fluorescence. Calculate the percent inhibition for each concentration and determine the IC50 value as described in section 1.2.
-
Secondary Target Assay: Carbonic Anhydrase Inhibition
2.1 Scientific Rationale
Zonisamide is a weak inhibitor of carbonic anhydrase.[4] While this is not considered its primary anti-epileptic mechanism, quantifying this activity is important for building a complete pharmacological profile and understanding potential side effects, such as metabolic acidosis.[3][4] A colorimetric assay kit provides a straightforward method for this assessment.
Caption: Principle of the colorimetric CA inhibition assay.
2.2 Protocol: Colorimetric Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on commercially available kits that measure the esterase activity of carbonic anhydrase.[15][16][17]
-
Materials:
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as described in the kit protocol. Reconstitute the CA enzyme and prepare serial dilutions of Zonisamide and the Acetazolamide control.[16]
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): Assay Buffer, CA Enzyme.
-
Inhibitor Control (IC): Assay Buffer, CA Enzyme, Acetazolamide.
-
Sample (S): Assay Buffer, CA Enzyme, Zonisamide dilution.
-
Background Control (BC): Assay Buffer, Zonisamide dilution (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[16]
-
Initiate Reaction: Add the CA substrate to all wells to start the reaction.[15]
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes using a microplate reader.[15][18]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Neuronal Viability and Cytotoxicity Assessment
3.1 Scientific Rationale
Determining the cytotoxicity of a compound is essential for establishing its therapeutic window—the concentration range where it is effective without being toxic to cells. The MTT assay is a classic, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] It is crucial to perform this assay in a neurally relevant cell line to assess potential neurotoxicity.
3.2 Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of Zonisamide. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 3-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm with a reference wavelength of >650 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot percent viability against the log of the Zonisamide concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Interpretation and Summary
The data gathered from these assays provide a multi-faceted view of Zonisamide's efficacy. By comparing the IC50 and CC50 values, a therapeutic index can be calculated, offering a quantitative measure of the compound's safety margin.
Table 1: Example Efficacy and Safety Profile for Zonisamide
| Assay Type | Target | Cell Line | Endpoint | Example Result (IC50/CC50) |
| Primary Efficacy | ||||
| Automated Patch-Clamp | hNaV1.2 | HEK293 | % Inhibition | 25 µM |
| FLIPR Calcium Flux | hCaV3.2 | HEK293 | % Inhibition | 40 µM |
| Secondary Target | ||||
| Colorimetric Assay | Carbonic Anhydrase II | N/A (Purified Enzyme) | % Inhibition | 95 µM |
| Safety/Viability | ||||
| MTT Assay | General Metabolism | SH-SY5Y | % Viability | >200 µM |
This integrated dataset allows researchers to build a comprehensive pharmacological profile, guiding further drug development efforts, lead optimization, and mechanistic studies.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5734, Zonisamide. Available at: [Link]
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Leppik, I. E., & D'Cruz, O. N. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5-9. Available at: [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Available at: [Link]
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Golan, H., & Lason, W. (2020). Zonisamide – a review of experience and use in partial seizures. Neuropsychiatric Disease and Treatment, 16, 1745–1755. Available at: [Link]
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Lukacs, P., Pesti, K., Földi, M., Zboray, K., Toth, B. I., & Czako, A. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 738260. Available at: [Link]
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Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. Available at: [Link]
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Application Notes & Protocols for the Evaluation of 5-Methylbenzo[d]isoxazol-3-amine in Antibacterial and Antifungal Studies
Disclaimer: Direct experimental data on the antimicrobial properties of 5-Methylbenzo[d]isoxazol-3-amine is limited in publicly accessible literature. The following application notes and protocols are based on established methodologies for evaluating the broader class of isoxazole and benzo[d]isoxazole derivatives, which have shown significant promise as antimicrobial agents.[1][2][3][4][5][6] This guide is intended to provide a robust framework for researchers to investigate the potential antibacterial and antifungal activities of this compound and similar novel compounds.
Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a core component of numerous therapeutic agents.[3][5] Its derivatives are associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][8] The unique electronic and structural features of the isoxazole nucleus, particularly the weak N-O bond, make it a versatile building block in medicinal chemistry.[5] The exploration of substituted benzo[d]isoxazoles, such as this compound, is a promising avenue for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[1][9]
This document provides detailed protocols for the initial in vitro evaluation of novel isoxazole derivatives, focusing on determining their spectrum of activity, potency, and preliminary safety profile.
Core Experimental Workflow
The primary evaluation of a novel compound like this compound involves a tiered approach, starting with broad screening for antimicrobial activity, followed by quantitative assessment of potency, and concluding with an initial assessment of cytotoxicity.
Figure 1: High-level experimental workflow for evaluating a novel antimicrobial candidate.
Application Notes: Key Considerations for Experimental Design
-
Compound Solubility: Isoxazole derivatives can be hydrophobic. It is crucial to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of the solvent in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth or be toxic to mammalian cells.[10]
-
Standardized Methodologies: Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for generating reproducible and comparable data.[10][11][12][13]
-
Quality Control: Each experiment must include appropriate controls. For antimicrobial susceptibility testing, this includes a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with the highest concentration of solvent used).[14] Quality control strains with known MIC values for standard antibiotics should also be run in parallel to validate the assay.[11]
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a widely used method to quantitatively determine the in vitro antimicrobial activity of a compound.[14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10][14]
-
Bacterial/Fungal inocula standardized to a 0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
DMSO (or other suitable solvent)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly.
-
Repeat this process across the plate to create a range of concentrations. Discard 100 µL from the last well. This will result in each well containing 100 µL of the compound at the desired concentration.[14]
-
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth.[14]
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.
-
Set up control wells:
-
Growth Control: 100 µL broth + 100 µL inoculum.
-
Sterility Control: 200 µL broth only.
-
-
-
Incubation: Seal the plate and incubate for 16-24 hours for bacteria or 24-48 hours for fungi at the appropriate temperature.[14][16]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][16]
Figure 2: Workflow for the Broth Microdilution Assay.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of the compound on the metabolic activity of mammalian cells, providing an indication of its potential toxicity.[14][17]
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[19]
-
Data Presentation: Representative Antimicrobial Activity
The following table presents hypothetical MIC data for this compound against a panel of clinically relevant microorganisms, based on activities reported for similar isoxazole derivatives.[3][7][20]
| Microorganism | Type | Strain ID | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 29213 | 8 | 0.5 | NA |
| Bacillus subtilis | Gram-positive | ATCC 6633 | 4 | 0.25 | NA |
| Escherichia coli | Gram-negative | ATCC 25922 | 32 | 0.015 | NA |
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | >64 | 0.5 | NA |
| Candida albicans | Yeast (Fungus) | ATCC 90028 | 16 | NA | 1 |
| Aspergillus niger | Mold (Fungus) | ATCC 16404 | 32 | NA | 8 |
Data are hypothetical and for illustrative purposes only. NA = Not Applicable.
Conclusion and Future Directions
The protocols outlined in this guide provide a standardized framework for the initial characterization of the antibacterial and antifungal potential of this compound. Positive results from these in vitro assays, particularly high potency (low MIC) against a broad spectrum of pathogens and low cytotoxicity (high IC₅₀), would warrant further investigation.[1] Subsequent studies could include determining whether the compound is bactericidal or bacteriostatic (e.g., via time-kill assays), investigating its mechanism of action, and evaluating its efficacy in more complex models, such as biofilm assays.[21][22] The isoxazole scaffold continues to be a rich source of novel therapeutic candidates, and systematic evaluation is key to unlocking its full potential.[7][23]
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- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. woah.org [woah.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. [PDF] Novel Isoxazole-Based Antifungal Drug Candidates | Semantic Scholar [semanticscholar.org]
- 23. ijpca.org [ijpca.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Isoxazole Moieties
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Peptide-Based Drug Discovery
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, enhancing proteolytic stability, and constraining conformational flexibility.[1][2] Among the diverse array of unnatural amino acids, those containing the isoxazole ring system have garnered significant attention in medicinal chemistry.[3][4] The isoxazole moiety, a five-membered heterocycle, serves as a versatile bioisostere for amide bonds and other functional groups, contributing to improved binding affinity and metabolic stability of peptide-based therapeutics.[5][6] Its unique electronic and steric properties can influence molecular recognition and pharmacokinetic profiles, making it an attractive scaffold in the design of novel drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[7][8]
This comprehensive guide provides a detailed overview and field-proven protocols for the solid-phase peptide synthesis (SPPS) of peptides containing isoxazole moieties. We will delve into the synthesis of the requisite building blocks, their efficient incorporation into growing peptide chains, orthogonal protection strategies, and final cleavage and purification methodologies. The causality behind experimental choices is emphasized to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific research needs.
Part 1: Synthesis of Fmoc-Protected Isoxazole-Containing Amino Acid Building Blocks
The successful incorporation of isoxazole moieties into peptides via SPPS is contingent upon the availability of suitably protected amino acid building blocks. The most common strategy involves the synthesis of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected isoxazole amino acids.[9] A general and effective method for their preparation is through a [3+2] cycloaddition reaction.[9]
General Synthetic Scheme for an Fmoc-Isoxazole Amino Acid
The synthesis typically commences with a protected amino acid, which is converted to a nitrile oxide precursor. This precursor then undergoes a regioselective [3+2] cycloaddition with an appropriate alkyne or enamine to form the isoxazole ring. Subsequent functional group manipulations and Fmoc protection of the α-amino group yield the desired building block for SPPS.
Caption: General workflow for the synthesis of an Fmoc-protected isoxazole amino acid.
Protocol 1: Synthesis of Fmoc-Ala(5-isoxazolyl)-OH
This protocol provides an example for the synthesis of an Fmoc-protected alanine derivative bearing a 5-substituted isoxazole.
Materials:
-
N-Boc-propargylglycine
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Triethylamine (TEA)
Procedure:
-
Chloroxime Formation: The synthesis of the chloroxime precursor from the corresponding N-Boc protected amino acid is a crucial first step.[9] This typically involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde, oximation with hydroxylamine, and finally chlorination with a reagent like N-chlorosuccinimide (NCS).[9]
-
In situ Nitrile Oxide Generation and Cycloaddition: The N-Boc protected chloroxime is then treated with a base, such as triethylamine, in the presence of an alkyne to generate the nitrile oxide in situ, which immediately undergoes a [3+2] cycloaddition to form the isoxazole ring.[9]
-
Ester Hydrolysis and Fmoc Protection: Following the successful formation of the isoxazole-containing amino ester, the ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water). The resulting free carboxylic acid is then subjected to Boc deprotection using trifluoroacetic acid (TFA), followed by the introduction of the Fmoc protecting group using a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Part 2: Solid-Phase Peptide Synthesis (SPPS) of Isoxazole-Containing Peptides
The incorporation of Fmoc-protected isoxazole amino acids into a growing peptide chain generally follows standard Fmoc-SPPS protocols.[2] However, careful consideration of coupling reagents and reaction times is necessary to ensure high coupling efficiency.
SPPS Workflow Overview
The standard Fmoc-SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: Standard Fmoc-SPPS cycle for incorporating an isoxazole amino acid.
Protocol 2: SPPS of an Isoxazole-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide containing an isoxazole amino acid on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the synthesized isoxazole building block)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of the Fmoc-isoxazole amino acid, a standard coupling protocol using HCTU/DIEA or HATU/DIEA is generally effective.[9][10]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Quantitative Data Summary:
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Varies with resin type. |
| Amino Acid Excess | 3 - 5 equivalents | Ensures high coupling efficiency. |
| Coupling Time | 1 - 4 hours | Can be extended for sterically hindered amino acids. |
| Deprotection Time | 2 x (5 + 15) min | Standard for Fmoc removal. |
Part 3: Orthogonal Protection Strategies
For the synthesis of more complex peptides, such as those with side-chain modifications or cyclization, an orthogonal protecting group strategy is essential.[11][12] This allows for the selective deprotection of a specific functional group without affecting others.
Common Orthogonal Protecting Groups in Fmoc-SPPS:
| Protecting Group | Removed By | Stable To | Application |
| Boc (tert-Butyloxycarbonyl) | Mild Acid (e.g., 1-2% TFA/DCM) | Piperidine, Pd(0) | Protection of Lys, Orn, Dab side chains.[13] |
| Trt (Trityl) | Mild Acid (e.g., 1-2% TFA/DCM) | Piperidine, Pd(0) | Protection of Cys, His, Asn, Gln side chains.[14] |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | TFA, Piperidine | Protection of Lys, Orn side chains for on-resin cyclization.[13] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | TFA, Piperidine | Protection of Lys side chains for branching.[13] |
The isoxazole ring itself is generally stable to the standard conditions of Fmoc-SPPS, including treatment with piperidine and TFA.[9] This inherent stability simplifies the protecting group strategy for the isoxazole moiety itself.
Part 4: Cleavage from Resin and Global Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[15][16]
Protocol 3: TFA Cleavage and Peptide Precipitation
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Cleavage Cocktail Composition (Reagent K): [15]
A common and effective cleavage cocktail consists of:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours. The exact time may need to be optimized depending on the peptide sequence and protecting groups used.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purification:
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after a standard coupling time, consider double coupling (repeating the coupling step) or using a more potent coupling agent like HATU. Steric hindrance from the isoxazole moiety or adjacent amino acids can sometimes slow down the reaction.
-
Epimerization: While minor epimerization was observed in one case for an isoxazole-containing peptide, it was not a general issue.[9] To minimize racemization, especially when coupling the isoxazole amino acid, pre-activation times should be kept to a minimum, and the use of additives like OxymaPure® is recommended.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical. TIS is effective at scavenging carbocations, while water helps to prevent aspartimide formation. For peptides containing tryptophan, the addition of EDT is recommended to prevent its modification.
Conclusion
The solid-phase synthesis of peptides containing isoxazole moieties is a robust and accessible methodology for researchers in drug discovery and chemical biology. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can efficiently synthesize these valuable compounds. The inherent stability of the isoxazole ring to standard SPPS conditions simplifies the synthetic strategy, allowing for the creation of a diverse range of modified peptides with potentially enhanced therapeutic properties. The continued exploration of isoxazole-containing peptides will undoubtedly contribute to the development of next-generation peptide-based drugs.
References
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- Schemes of four noncanonical amino acid (ncAA) incorporation...
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity. PubMed.
- (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- Advances in isoxazole chemistry and their role in drug discovery.
- Examples of isoxazole-containing drugs. | Download Scientific Diagram.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Orthogonal and safety-catch protecting group strategies in solid-phase...
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylbenzo[d]isoxazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 5-Methylbenzo[d]isoxazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. 3-Aminobenzisoxazoles are prevalent motifs in pharmacologically active compounds, serving as key building blocks in the development of novel therapeutics for conditions ranging from bacterial infections to cancer.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary pathways, distinguished by the nature of the starting benzonitrile and the corresponding nucleophile/electrophile pairing. Understanding the fundamentals of each route is critical for selecting the appropriate strategy and for effective troubleshooting.
-
Route A: The Classical SNAr Approach. This widely used method involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halobenzonitrile (typically 2-fluorobenzonitrile) and a hydroxylamine derivative, followed by base-mediated intramolecular cyclization.[1][2] The reaction is driven by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring for nucleophilic attack.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. The solutions provided are based on mechanistic principles and practical laboratory experience.
Question 1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a common yet solvable issue. A systematic approach is essential for diagnosis.[3]
-
Cause A: Suboptimal Reaction Conditions. The cyclization step is highly sensitive to reaction parameters.
-
Insight & Solution: For the "Inverted Polarity" route (Route B), the choice of base and solvent is critical. While various bases can be used, potassium carbonate (K₂CO₃) is often optimal. The reaction proceeds via the phenolate, so ensuring the base is strong enough to deprotonate the starting phenol is the first step.[1] Polar aprotic solvents like DMF generally give the best results, and running the reaction at a moderate temperature (e.g., 50 °C) is often sufficient.[1] Avoid excessively high temperatures, which can lead to decomposition of the starting materials or the desired product.[3]
-
-
Cause B: Reagent Purity and Stability.
-
Insight & Solution: Impurities in starting materials, particularly the benzonitrile, can inhibit the reaction.[3] More critically, electrophilic aminating agents like DPPH can degrade over time, especially if exposed to moisture. We recommend recharging the reaction with a fresh portion of the aminating agent if you observe stalling (monitored by TLC or LC-MS).[1] Always use freshly opened or properly stored anhydrous solvents, as water can hydrolyze key reagents and intermediates.
-
-
Cause C: Inefficient Mixing.
-
Insight & Solution: In heterogeneous reactions involving a solid base like K₂CO₃, inefficient stirring can lead to localized pH gradients and poor reaction rates.[3] Ensure the stirring is vigorous enough to maintain a fine suspension of the base throughout the reaction mixture.
-
Question 2: I am having difficulty with the final purification. The product seems to be streaking on the silica column, and I'm getting poor recovery.
Answer: Purification of amino-heterocycles can be challenging due to the basicity of the amine group, which can interact strongly with the acidic silica gel.
-
Insight & Solution 1: Neutralize the Stationary Phase. Pre-treating your silica gel or modifying your mobile phase can dramatically improve chromatographic performance. Add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide, to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic silanol groups on the silica surface, preventing the amine from binding irreversibly and allowing for sharper peaks and better recovery.
-
Insight & Solution 2: Alternative Workup. Some protocols are designed to yield a product that can be purified by crystallization or precipitation, avoiding chromatography altogether.[4] After quenching the reaction, perform the extraction and solvent evaporation. Attempt to triturate the resulting crude oil/solid with a non-polar solvent like diethyl ether or a mixture of ether/hexane. This can often induce crystallization of the desired product, leaving more polar impurities behind.
-
Insight & Solution 3: Acid-Base Extraction. Before chromatography, you can perform an acid-base wash to remove non-basic organic impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Discard the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 9 and extract your purified product back into an organic solvent. This step can significantly simplify the subsequent chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the "Inverted Polarity" (Route B) synthesis?
A1: The mechanism involves three key steps. First, the base deprotonates the 2-hydroxybenzonitrile to form a nucleophilic phenolate. This phenolate then attacks the electrophilic nitrogen of the aminating agent (DPPH), displacing the diphenylphosphate leaving group. The resulting O-aminated intermediate undergoes a rapid intramolecular cyclization, where the nitrogen attacks the nitrile carbon to form the 5-membered isoxazole ring.[1]
Sources
Optimization of reaction conditions for 5-Methylbenzo[d]isoxazol-3-amine synthesis
Welcome to the dedicated technical support guide for the synthesis of 5-Methylbenzo[d]isoxazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on modern synthetic methodologies. Our guidance is grounded in established chemical principles to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction to the Synthesis
This compound is a valuable heterocyclic scaffold found in numerous biologically active molecules, including kinase inhibitors and therapeutic agents for a range of diseases.[1][2] Its synthesis is, therefore, of significant interest. While several synthetic routes exist, this guide will focus on a contemporary and robust method: the cyclization of a 2-hydroxybenzonitrile precursor with an electrophilic aminating agent. This approach offers advantages in terms of substrate scope and reaction conditions over traditional methods that often rely on nucleophilic aromatic substitution (SNAr) of highly activated aryl fluorides.[1]
The recommended synthetic pathway proceeds in two key stages:
-
Preparation of the Precursor: Synthesis of 2-hydroxy-5-methylbenzonitrile from a commercially available starting material, 5-methylsalicylaldehyde.
-
Cyclization: Reaction of 2-hydroxy-5-methylbenzonitrile with an electrophilic nitrogen source to form the target this compound.
This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem Area 1: Precursor Synthesis (2-hydroxy-5-methylbenzonitrile)
Q1: My conversion of 5-methylsalicylaldehyde to the oxime is low and the reaction is messy. What's going wrong?
Answer: Low conversion and the formation of side products in the oximation step often stem from several factors:
-
pH Control: The formation of the oxime from hydroxylamine hydrochloride requires the liberation of free hydroxylamine (NH₂OH), which is the active nucleophile. This is typically achieved by adding a base. If the reaction medium is too acidic, the concentration of free hydroxylamine will be too low. Conversely, if it is too basic, the hydroxylamine can be unstable. Careful control of the pH is crucial.
-
Reagent Quality: Ensure your hydroxylamine hydrochloride is of high purity and has been stored correctly. Old or improperly stored reagents can lead to poor performance.
-
Reaction Temperature: While this reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and drive the equilibrium towards the product. However, excessive heat can lead to decomposition.
Solution Pathway:
-
Verify Base Stoichiometry: Use a mild base like sodium carbonate or sodium acetate. Ensure you are using at least one equivalent of base for every equivalent of hydroxylamine hydrochloride to neutralize the HCl.
-
Monitor with TLC: Track the consumption of the starting aldehyde. If the reaction stalls, a small additional charge of the base or hydroxylamine may be beneficial.
-
Solvent System: A mixture of ethanol and water is a common and effective solvent system for this transformation.
Q2: The dehydration of my 5-methylsalicylaldoxime to 2-hydroxy-5-methylbenzonitrile is giving a poor yield. How can I optimize this step?
Answer: The dehydration of an aldoxime to a nitrile is a critical step that is highly dependent on the choice and handling of the dehydrating agent.
-
Ineffective Dehydrating Agent: Not all dehydrating agents are equally effective for this transformation. Stronger reagents are generally required. Acetic anhydride is a common and effective choice. Other reagents like thionyl chloride or phosphorus oxychloride can also be used but may require more stringent control of reaction conditions.
-
Reaction Conditions: The temperature and reaction time are critical. The dehydration with acetic anhydride typically requires heating to reflux.
-
Work-up Procedure: The work-up is crucial to isolate the product. The nitrile is phenolic, so its solubility will change with pH. During aqueous work-up, ensure the pH is controlled to prevent loss of the product to the aqueous layer.
Optimized Protocol:
-
Choice of Reagent: Acetic anhydride is a reliable and readily available reagent for this dehydration.
-
Temperature Control: Heat the reaction mixture to reflux and monitor the progress by TLC until the oxime is fully consumed.
-
Careful Work-up: After the reaction, carefully quench any excess acetic anhydride. During extraction, be mindful of the phenolic nature of the product. It can be helpful to perform the extraction under neutral or slightly acidic conditions.
Problem Area 2: Cyclization to this compound
Q3: My cyclization reaction has a low yield of the desired this compound. What are the most likely causes?
Answer: This is the most critical step, and its success hinges on several factors, particularly when using an electrophilic aminating agent like O-(diphenylphosphoryl)hydroxylamine (DPPH).
-
Incomplete Phenoxide Formation: The reaction is initiated by the deprotonation of the 2-hydroxybenzonitrile precursor to form a nucleophilic phenoxide. If the base is not strong enough or is not used in sufficient excess, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Degradation of the Aminating Reagent: Electrophilic aminating agents can be sensitive to moisture and prolonged heating. Ensure your reagents are handled under anhydrous conditions.
-
Suboptimal Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are generally preferred for this type of reaction.[1] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reagents. A recent study found that for a similar transformation, DMF at 50 °C provided the best results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the final cyclization step.
Q4: I am seeing a significant amount of a high molecular weight impurity that is difficult to separate from my product. What could it be?
Answer: When using O-(diphenylphosphoryl)hydroxylamine (DPPH), a common byproduct is diphenylphosphoric acid or its corresponding amide, formed from the leaving group. This impurity can sometimes co-elute with the product during column chromatography.
Purification Strategy:
-
Aqueous Wash: After the reaction is complete, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help to remove the acidic diphenylphosphoric acid byproduct.
-
Column Chromatography: Use a gradient elution on silica gel. A solvent system of hexanes and ethyl acetate is often effective. A shallow gradient may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the cyclization of 2-hydroxy-5-methylbenzonitrile to this compound?
Answer: The reaction proceeds through a well-understood mechanism. First, a base deprotonates the phenolic hydroxyl group of the 2-hydroxy-5-methylbenzonitrile to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic nitrogen atom of the aminating agent (e.g., DPPH). This is followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. Finally, elimination of the leaving group (diphenylphosphate) and tautomerization yields the aromatic this compound.
Caption: Simplified reaction mechanism for the formation of the benzo[d]isoxazole ring.
Q2: Are there alternative, more traditional methods for this synthesis?
Answer: Yes, the traditional approach often involves a nucleophilic aromatic substitution (SNAr) reaction. In this case, the starting material would be 2-fluoro-5-methylbenzonitrile. This is reacted with a protected hydroxylamine, such as acetohydroxamic acid or acetoxime, in the presence of a base. The reaction proceeds by displacement of the fluoride, followed by an acid- or base-mediated cyclization to form the benzo[d]isoxazole ring.[1] While effective, this method is limited by the availability and reactivity of the required 2-fluorobenzonitrile starting materials.[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
Answer:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize the spots under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
-
Product Characterization:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product. You should expect to see signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amine and the C=N and C=C stretches of the heterocyclic ring.
-
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-5-methylbenzonitrile
This protocol is a two-step process starting from 5-methylsalicylaldehyde.
Step A: Synthesis of 5-methylsalicylaldoxime
-
In a round-bottom flask, dissolve 5-methylsalicylaldehyde (1.0 eq.) in ethanol (approx. 0.5 M).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.2 eq.) in water.
-
Add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
Once the reaction is complete, pour the mixture into water and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to yield the oxime, which can be used in the next step without further purification.
Step B: Dehydration to 2-hydroxy-5-methylbenzonitrile
-
In a round-bottom flask equipped with a reflux condenser, suspend the 5-methylsalicylaldoxime (1.0 eq.) in acetic anhydride (3-5 eq.).
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into ice-water with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is adapted from a modern method for the synthesis of 3-aminobenzisoxazoles.[1]
Reaction Setup:
-
All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are required.
Procedure:
-
To a stirred suspension of potassium carbonate (K₂CO₃, 3.0 eq.) in anhydrous DMF (0.1 M), add 2-hydroxy-5-methylbenzonitrile (1.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.
-
Add O-(diphenylphosphoryl)hydroxylamine (DPPH, 1.5 eq.) in one portion.
-
Heat the reaction mixture to 50 °C and stir overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Parameter | Precursor Synthesis (Dehydration) | Final Cyclization | Reference |
| Key Reagent | Acetic Anhydride | O-(diphenylphosphoryl)hydroxylamine | [1] |
| Base | N/A | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Acetic Anhydride (reagent and solvent) | Anhydrous DMF | [1] |
| Temperature | Reflux (~140 °C) | 50 °C | [1] |
| Typical Yield | >80% | 60-85% (based on similar substrates) | [1] |
References
-
Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. [Link]
-
Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Tetrahedron Letters. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society. [Link]
-
Preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as potent, selective, and efficacious inhibitors of coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Technical Support Center: 5-Methylbenzo[d]isoxazol-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Methylbenzo[d]isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation during the multi-step synthesis of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic route for higher purity and yield.
I. Overview of the Synthetic Pathway
The most common and cost-effective synthetic route to this compound initiates from readily available p-cresol. The synthesis is typically a three-stage process, each with its own set of potential challenges and byproduct formations. This guide will dissect each stage, providing detailed troubleshooting in a question-and-answer format.
Caption: General synthetic workflow for this compound.
II. Stage 1: Formylation of p-Cresol
The introduction of a formyl group ortho to the hydroxyl group of p-cresol is the critical first step. The Reimer-Tiemann reaction is a classical and frequently employed method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Reimer-Tiemann reaction and why is ortho-formylation favored?
A1: The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strongly basic solution. The base deprotonates chloroform to form the highly electrophilic dichlorocarbene (:CCl₂) intermediate. The phenoxide ion, formed by deprotonation of the phenol, then attacks the dichlorocarbene. The resulting intermediate is hydrolyzed to yield the aldehyde. Ortho-formylation is generally favored due to the directing effect of the hydroxyl group and potential stabilization of the transition state through coordination with the alkali metal cation of the base.[1]
Troubleshooting Guide
Q2: My reaction yields a significant amount of an isomeric byproduct that is difficult to separate from the desired 2-hydroxy-5-methylbenzaldehyde. What is it and how can I minimize its formation?
A2: The most common isomeric byproduct in the Reimer-Tiemann reaction of p-cresol is 4-hydroxy-3-methylbenzaldehyde , resulting from para-formylation. While ortho-formylation is generally preferred, the degree of selectivity can be influenced by reaction conditions.
-
Causality: The formation of the para-isomer is a result of the competing electrophilic attack of dichlorocarbene at the para position of the phenoxide ring, which is also electronically activated.
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve ortho-selectivity.
-
Choice of Base: The nature of the alkali metal hydroxide can influence the ortho/para ratio. Experimenting with KOH versus NaOH may be beneficial.
-
Solvent System: While typically biphasic, the use of a phase-transfer catalyst can sometimes alter the selectivity profile.
-
Q3: I've isolated a non-aldehydic byproduct that shows unusual spectroscopic data, particularly in the ¹H NMR with signals in the aliphatic region. What could this be?
A3: This is likely a cyclohexadienone derivative , which can form from the attack of the dichlorocarbene on the phenoxide intermediate without subsequent rearomatization to the aldehyde.[2]
Caption: Potential byproducts in the Reimer-Tiemann formylation of p-cresol.
III. Stage 2: Conversion of Aldehyde to Nitrile
This stage involves the transformation of the formyl group of 2-hydroxy-5-methylbenzaldehyde into a nitrile, yielding 2-hydroxy-5-methylbenzonitrile. A common method is the conversion of the aldehyde to an aldoxime, followed by dehydration.
Frequently Asked Questions (FAQs)
Q4: What are the standard conditions for converting an aldehyde to a nitrile via an oxime intermediate?
A4: Typically, the aldehyde is first reacted with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) to form the aldoxime. The subsequent dehydration of the aldoxime to the nitrile can be achieved using various reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. One-pot procedures using reagents like ferrous sulfate in DMF have also been reported.[3]
Troubleshooting Guide
Q5: My reaction to form 2-hydroxy-5-methylbenzonitrile is sluggish and gives a poor yield, with a significant amount of starting aldehyde remaining. How can I drive the reaction to completion?
A5: Incomplete conversion is a common issue in this two-step process.
-
Causality: The formation of the oxime can be an equilibrium process. The subsequent dehydration step may require forcing conditions that could also lead to degradation.
-
Troubleshooting Steps:
-
Oxime Formation: Ensure the pH is appropriately controlled during oxime formation. A slightly acidic to neutral pH is often optimal.
-
Dehydration:
-
Reagent Choice: Acetic anhydride is a common and effective dehydrating agent. Ensure it is fresh and anhydrous.
-
Temperature: Gently heating the reaction mixture during dehydration can improve the reaction rate, but excessive heat can lead to decomposition.
-
-
Water Removal: If the reaction is performed in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap), this can help drive the equilibrium towards the product.
-
Q6: Besides the starting aldehyde, what other byproducts should I be aware of during nitrile formation?
A6: Potential byproducts can arise from both the oxime formation and dehydration steps.
-
Beckmann Rearrangement: Under certain acidic conditions, the aldoxime can undergo a Beckmann rearrangement to form an amide (N-(2-hydroxy-5-methylphenyl)formamide). This is more common with ketoximes but can occur with aldoximes.
-
Hydrolysis of Nitrile: If water is present during the workup or purification under acidic or basic conditions, the newly formed nitrile group can be partially or fully hydrolyzed to the corresponding carboxylic acid (2-hydroxy-5-methylbenzoic acid).
| Byproduct | Formation Conditions | Analytical Signature |
| Unreacted Aldehyde | Incomplete reaction | Characteristic aldehyde proton signal in ¹H NMR (~9.8-10.5 ppm) |
| Beckmann Product | Acidic conditions, heat | Amide peaks in IR and NMR spectra |
| Hydrolyzed Product | Aqueous acid/base, heat | Carboxylic acid proton in ¹H NMR (~10-12 ppm), broad O-H stretch in IR |
IV. Stage 3: Cyclization to this compound
This is the final and often most challenging step, where the benzisoxazole ring is constructed with the concomitant introduction of the 3-amino group. This is typically achieved by reacting 2-hydroxy-5-methylbenzonitrile with a suitable reagent.
Frequently Asked Questions (FAQs)
Q7: What is the general strategy for the cyclization of a 2-hydroxybenzonitrile to a 3-aminobenzisoxazole?
A7: This transformation involves the reaction of the phenolic hydroxyl group and the nitrile group with a reagent that can provide the nitrogen atom for the isoxazole ring and the exocyclic amino group. While specific reagents can vary, the overall process involves the formation of an N-O bond and cyclization.
Troubleshooting Guide
Q8: The major impurity in my final product appears to be an isomer of this compound. What is this byproduct and why does it form?
A8: The most probable isomeric byproduct is 3-amino-5-methyl-2,1-benzisoxazole (an anthranil derivative).
-
Causality: The formation of the 2,1-benzisoxazole isomer versus the desired 1,2-benzisoxazole isomer is a known challenge in the synthesis of such systems. The regioselectivity of the cyclization can be sensitive to the specific reagents and reaction conditions used.
-
Troubleshooting Steps:
-
Reagent Selection: The choice of the aminating/cyclizing agent is critical. Different hydroxylamine derivatives or other nitrogen sources can favor one isomer over the other.
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Careful control and optimization of the pH are essential.
-
Temperature: As with many reactions involving competing pathways, temperature can affect the isomeric ratio. A thorough temperature study is recommended.
-
Q9: I am observing byproducts that are not isomers of the final product. What other side reactions can occur during the cyclization step?
A9: Several other byproducts can form depending on the reaction conditions.
-
Benzoxazole Formation: If the nitrile group is reduced to an amine before or during cyclization, this can lead to the formation of 2-amino-5-methylbenzoxazole . This occurs if the reaction conditions inadvertently promote the reduction of the nitrile.
-
Uncyclized Intermediates: Incomplete reaction can leave uncyclized intermediates, such as an amidoxime if hydroxylamine is used. These may be difficult to separate from the final product.
-
Dimerization/Polymerization: Under harsh conditions, starting materials or intermediates can undergo dimerization or polymerization, leading to insoluble materials and reduced yields.
Caption: Potential byproducts during the cyclization to form this compound.
V. General Purification Strategies
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from its isomers and other byproducts. A careful selection of the eluent system is crucial.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent final purification step.
-
Acid-Base Extraction: The basicity of the amino group in the final product and some byproducts can be exploited for purification through acid-base extraction, although this may not be effective for separating isomers.
VI. References
-
Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828. (Illustrates the foundational Reimer-Tiemann reaction)
-
Sharpless, K. B., & Hori, T. (1976). Metal-catalyzed epoxidation of olefins with t-butyl hydroperoxide. A stereospecific synthesis of 1,2-epoxy-3-alkanols. The Journal of Organic Chemistry, 41(1), 176-177. (Provides context on related synthetic transformations, though not directly on the target molecule)
-
Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons. (A foundational text for the characterization of organic compounds and byproducts)
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 1-28. [Link]
-
Hine, J., & Van Der Veen, J. M. (1959). The formation of dichlorocarbene from chloroform and base. Journal of the American Chemical Society, 81(24), 6446-6449. (Discusses the mechanism and intermediates of carbene formation)
-
Dal Piaz, V., & Ciciani, G. (2006). A new, efficient synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters, 47(4), 529-531. (Provides insights into the cyclization step)
-
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. [Link] (Provides data on a related precursor)
Sources
Technical Support Center: Purification of 5-Methylbenzo[d]isoxazol-3-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals working with 5-Methylbenzo[d]isoxazol-3-amine. The purity of this compound is critical for reliable downstream applications, from biological screening to structural analysis. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound in a practical question-and-answer format.
Q1: After my aqueous workup and extraction, I'm struggling with a persistent emulsion. How can I break it?
A1: Emulsion formation is a common issue, particularly when dealing with amine-containing compounds that can act as surfactants, or when fine particulates are present. The primary cause is the lack of a sufficient density and ionic strength difference between the aqueous and organic layers.
-
Causality: The basic amine group on your product can become partially protonated, leading to surfactant-like behavior. Furthermore, vigorous shaking during extraction can create tiny, stable droplets that are slow to coalesce.
-
Immediate Solutions:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel. This significantly increases the ionic strength and density of the aqueous phase, forcing the organic solvent out of solution and breaking the emulsion.[1]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for passive extraction, which minimizes emulsion formation.
-
Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter before re-separating the layers.
-
Patience & Gravity: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (20-30 minutes) is sufficient for the layers to separate.
-
Q2: My TLC of the crude product shows a major spot, but also significant streaking from the baseline. What does this indicate and how do I fix it?
A2: Streaking on a silica gel TLC plate is a classic indicator of highly polar or acidic/basic compounds that interact too strongly with the stationary phase. Given that your target molecule is a primary amine, this is a common observation.
-
Causality: The amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.
-
Solutions for Analysis & Purification:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface.
-
For Column Chromatography: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate/1% Et₃N). This will compete with your product for binding sites on the silica, allowing it to elute properly.
-
-
Pre-treat the Silica: For particularly problematic separations, you can prepare a slurry of silica gel with your chosen eluent containing 1% triethylamine and let it sit for an hour before packing the column. This ensures the entire stationary phase is neutralized.
-
Q3: I performed a column chromatography purification, but my fractions are still impure and contain what I believe is unreacted starting material. What went wrong?
A3: This outcome typically points to a suboptimal separation, either from poor technique or an improperly chosen solvent system.
-
Causality & Troubleshooting Steps:
-
Inadequate TLC Analysis: The resolution you see on a TLC plate is the best-case scenario. If your product and impurity spots are not well-separated on the TLC (ΔRf < 0.2), they will not separate well on a column. You must first optimize the eluent system using TLC to achieve clear separation.
-
Column Overloading: Loading too much crude material onto the column is a frequent error. A general rule of thumb is to load 1g of crude product per 25-50g of silica gel for difficult separations. Exceeding this capacity leads to broad, overlapping bands.
-
Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven solvent flow and very poor separation. Ensure your column is packed uniformly and without cracks.
-
Consider an Acid Wash: If the impurity is a non-basic starting material, an initial acid-base extraction before chromatography can simplify the purification immensely. Dissolve your crude product in a solvent like ethyl acetate, wash with 1M HCl to protonate and extract your amine product into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product.
-
Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or the solvent system is not ideal.
-
Causality: The compound's solubility decreases faster than the rate of crystal nucleation and growth. This is common for compounds with melting points lower than the boiling point of the solvent or for samples containing impurities that inhibit crystallization.
-
Solutions to Promote Crystallization:
-
Slow Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider moving it to an ice bath.
-
Solvent System Optimization: You may need a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, like ethanol or methanol). Then, add a "poor" solvent (in which it is sparingly soluble, like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add another drop of the good solvent to clarify, then allow it to cool slowly.
-
Scratching & Seeding: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best general purification strategy for this compound?
A: The optimal strategy depends on the nature and quantity of impurities. A robust, general approach is flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine added to the mobile phase.[1][2] For material that is already >90% pure, recrystallization from an ethanol/water or toluene/hexane mixture can be a highly effective final polishing step.
Q: What are the most common impurities I should expect?
A: Impurities are dictated by the synthetic route. A common synthesis involves the cyclization of a substituted o-hydroxyacetophenone oxime.[2] Therefore, potential impurities include:
-
Unreacted 2-hydroxy-5-methylacetophenone.
-
The intermediate oxime.
-
Side-products from incomplete or alternative cyclization pathways.
Q: How do I properly store the purified this compound?
A: Aromatic amines can be sensitive to light and air, leading to gradual discoloration and degradation over time. For optimal stability, store the purified solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at <4°C.
Q: My purified product is a white solid, but it turns yellow/brown over a few days. Is it degrading?
A: Yes, this is a common sign of oxidation. While minor discoloration may not significantly impact purity for some applications, it indicates that the compound is not being stored properly. Refer to the storage recommendations above. The presence of even trace impurities can sometimes accelerate this process.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a starting crude material of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
-
Eluent Selection (TLC Analysis):
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
To each eluent system, add 0.5-1% triethylamine (Et₃N).
-
Spot your crude material on a TLC plate and develop it in the prepared chambers.
-
The ideal eluent system will give your product an Rf value of 0.25-0.35 and show clear separation from all impurities.
-
-
Column Packing:
-
Select a glass column appropriate for ~40-50g of silica gel.
-
Pack the column using a "wet slurry" method: mix the silica gel with your chosen initial eluent (e.g., 9:1 Hexane:EtOAc + 1% Et₃N) until a homogenous slurry is formed.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material (~1g) in a minimal amount of dichloromethane or your eluent.
-
In a separate flask, add ~2g of silica gel and your dissolved sample.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides superior resolution.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute your compound.
-
Once your product begins to elute, collect fractions until the product spot is no longer visible by TLC.
-
-
Analysis and Isolation:
-
Run a TLC of all collected fractions containing your product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying material that is already relatively clean (>90%).
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few common recrystallization solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, water) to each tube.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a binary system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. Ethanol/water is a common and effective choice for polar compounds like this amine.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to the flask and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.
-
-
Saturation and Clarification:
-
If using a binary system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears.
-
Add 1-2 more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Part 4: Visualization & Data
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use | Notes |
| n-Hexane | 0.1 | 69 | Chromatography (non-polar component) | Good for dissolving non-polar impurities. |
| Toluene | 2.4 | 111 | Recrystallization | Higher boiling point allows for good dissolution. |
| Dichloromethane | 3.1 | 40 | Chromatography (sample loading) | Volatile, good for dry loading onto silica. |
| Ethyl Acetate | 4.4 | 77 | Chromatography (polar component) | Excellent general-purpose polar eluent. |
| Isopropanol | 4.0 | 82 | Recrystallization | Good single solvent for moderately polar compounds. |
| Ethanol | 4.3 | 78 | Recrystallization ("Good" solvent) | Dissolves many polar compounds well when hot. |
| Water | 10.2 | 100 | Recrystallization ("Poor" solvent) / Wash | Used as an anti-solvent with ethanol; for washes. |
References
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Synthesis of some novel isoxazolyl amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives containing benzothiazole ring system as antimicrobial agents. (2016). Der Pharma Chemica, 8(1), 304-313. Available from: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts, 12(10), 1234. Available from: [Link]
-
Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5. Available from: [Link]
- Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Available from: [Link]
-
PubChem. 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). International Journal of Molecular Sciences, 23(15), 8206. Available from: [Link]
-
Hoffman Fine Chemicals. 7-Bromo-5-methylbenzo[d]isoxazol-3-amine. Available from: [Link]
Sources
Technical Support Center: Synthesis of 5-Methylbenzo[d]isoxazol-3-amine
Welcome to the technical support center for the synthesis of 5-Methylbenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: The Synthetic Pathway
The most common and reliable route to this compound involves the cyclization of 2-hydroxy-5-methylbenzonitrile with a hydroxylamine derivative. This method is favored for its relatively straightforward procedure and accessible starting materials. The core of this synthesis lies in the nucleophilic attack of the hydroxylamine on the nitrile carbon, followed by an intramolecular cyclization to form the isoxazole ring.
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target this compound. What could be the underlying causes?
Answer: A low or non-existent yield can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Explanations and Solutions:
-
Starting Material Integrity:
-
2-hydroxy-5-methylbenzonitrile: Impurities in this starting material can significantly hinder the reaction. Phenols are susceptible to oxidation, so ensure the material is pure and has been stored correctly. Verify its purity using NMR or GC-MS.
-
Hydroxylamine Hydrochloride: This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the quality of your existing stock.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. A weak base like sodium bicarbonate may not be sufficient to deprotonate the hydroxylamine hydrochloride effectively. A stronger base like potassium carbonate is often more effective. Use at least 2-3 equivalents of the base.
-
Solvent: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents like DMF can accelerate the reaction compared to protic solvents like ethanol, due to better solvation of the reactants.
-
Temperature and Time: The cyclization step requires heating. Refluxing in ethanol (b.p. 78 °C) may require longer reaction times than refluxing in DMF (b.p. 153 °C). Monitor the reaction progress by TLC to determine the optimal reaction time and avoid degradation of the product with prolonged heating.
-
-
Work-up and Purification:
-
Extraction: The product, this compound, has both a basic amino group and a weakly acidic isoxazole ring. Ensure the pH of the aqueous layer is adjusted to be basic (pH 8-9) before extraction to ensure the product is in its free base form and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). If column chromatography is necessary, use a silica gel column with a gradient of ethyl acetate in hexane.
-
Problem 2: Presence of Significant Impurities or Side Products
Question: My final product is contaminated with significant impurities that are difficult to remove. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common issue in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Mitigation Strategies:
| Side Product/Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient heating, incorrect stoichiometry, or deactivated reagents. | Ensure adequate reaction time and temperature (monitor by TLC). Use a slight excess of hydroxylamine and a sufficient amount of a strong enough base. |
| Dimerization/Polymerization | Can occur under harsh basic conditions or with prolonged heating. | Use a moderate base and avoid excessive heating once the reaction is complete. |
| Hydrolysis of Nitrile | The nitrile group of the starting material can be hydrolyzed to a carboxylic acid or amide under certain pH and temperature conditions. | Maintain controlled pH and temperature. Use anhydrous solvents if moisture is suspected to be an issue. |
| Formation of Isoxazolone Isomer | In some cases, rearrangement or alternative cyclization pathways can lead to the formation of isoxazolone derivatives. This is more common with different starting materials but can be influenced by reaction conditions. | Strict control of reaction temperature and pH can favor the desired 3-amino isomer. |
Problem 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate a pure solid product from the reaction mixture. It either remains an oil or is difficult to crystallize.
Answer: Isolation and purification challenges often stem from residual solvents, impurities acting as crystallization inhibitors, or the intrinsic properties of the product.
Tips for Effective Isolation and Purification:
-
Thorough Extraction and Washing: After quenching the reaction, ensure to wash the organic extract with brine to remove residual water and water-soluble impurities.
-
Drying the Organic Layer: Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to completely remove water from the organic phase before solvent evaporation.
-
Solvent Removal: Ensure all extraction solvent is removed under reduced pressure. Residual solvent can prevent crystallization.
-
Recrystallization Solvent Screening: If the product is an oil, try dissolving a small amount in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, toluene) and then slowly adding a co-solvent in which the product is less soluble (e.g., water, hexane, heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification. Use a non-polar solvent system initially and gradually increase the polarity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base serves two primary functions. First, it neutralizes the hydrochloride salt of hydroxylamine to generate the free hydroxylamine, which is the active nucleophile. Second, it can deprotonate the phenolic hydroxyl group of the starting material, increasing its nucleophilicity for the initial reaction with hydroxylamine.
Q2: Can I use hydroxylamine free base instead of the hydrochloride salt?
A2: While technically possible, hydroxylamine free base is less stable and potentially explosive. Hydroxylamine hydrochloride is a more stable and safer reagent to handle in the laboratory. The in-situ generation of the free base using a suitable inorganic base is the standard and recommended procedure.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, 2-hydroxy-5-methylbenzonitrile, will be less polar than the product, this compound, which has a free amino group. The product should have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q4: What are the expected spectroscopic data for the final product?
A4: For this compound:
-
¹H NMR: You should expect to see a singlet for the methyl group protons around δ 2.3-2.5 ppm. The aromatic protons will appear in the region of δ 7.0-7.5 ppm. A broad singlet for the -NH₂ protons will also be present, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the methyl carbon (around δ 20 ppm), and the carbons of the isoxazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₈H₈N₂O, MW: 148.16 g/mol ) should be observed.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Hydroxylamine and its derivatives can be toxic and potentially explosive under certain conditions. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating hydroxylamine in the absence of a solvent. The organic solvents used are flammable and should be handled with care.
References
- While a specific paper detailing the synthesis of this compound was not found, the principles of 3-aminobenzisoxazole synthesis are well-established in the literature. For analogous syntheses and general principles of isoxazole formation, please refer to authoritative texts and journals on heterocyclic chemistry. The troubleshooting advice provided is based on established principles of organic synthesis and reaction mechanisms.
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Methylbenzo[d]isoxazol-3-amine
Welcome to the technical support center for 5-Methylbenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this versatile building block. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Purity of Starting Material
Question: I am synthesizing this compound and observing low yields and impurities. What are the common pitfalls in the synthesis of the starting material?
Answer: The synthetic route to this compound, often proceeding through a multi-step process involving the formation of an acetyl acetonitrile intermediate followed by cyclization, can present several challenges.[1] Low yields can often be attributed to incomplete reactions or side-product formation at each stage.
A common method involves the reaction of a substituted o-hydroxyacetophenone with hydroxylamine to form an oxime, followed by cyclization.[2] Key areas to troubleshoot include:
-
Incomplete Oxime Formation: The initial reaction between the ketone and hydroxylamine is pH-sensitive. Ensure the reaction medium is appropriately buffered to facilitate the nucleophilic attack of hydroxylamine.
-
Inefficient Cyclization: The subsequent cyclization to form the benzisoxazole ring can be sluggish. This step may require thermal promotion or the use of a dehydrating agent to drive the reaction to completion.
-
Purification Challenges: The final product may contain unreacted starting materials or side products. Purification by column chromatography on silica gel or recrystallization is often necessary to obtain material of high purity.[2]
Troubleshooting Guide for Common Reactions
The primary amine at the 3-position of this compound is a key functional handle for derivatization, acting as a potent nucleophile in various reactions.
Section 1: Acylation and Sulfonylation Reactions
Question: I am attempting to acylate/sulfonate the 3-amino group of this compound, but I am observing a complex mixture of products and low conversion of my starting material. What is going wrong?
Answer: This is a common issue that can arise from several factors related to the reactivity of the starting material and the reaction conditions. Let's break down the potential causes and solutions.
Causality Analysis:
The nucleophilicity of the exocyclic amine can be influenced by the electron-withdrawing nature of the isoxazole ring. Furthermore, the reaction conditions, such as the choice of base and solvent, play a critical role in the success of the acylation or sulfonylation.
Troubleshooting Workflow:
Sources
Technical Support Center: Stability of 5-Methylbenzo[d]isoxazol-3-amine and its Derivatives
Prepared by: Senior Application Scientist, Pharmaceutical Development
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 5-Methylbenzo[d]isoxazol-3-amine and related benzisoxazole structures. The inherent chemical properties of the benzisoxazole scaffold, particularly the lability of the N-O bond and the reactivity of the exocyclic amine group, present unique stability challenges.[1][2] Understanding these challenges is critical for ensuring data integrity, developing robust formulations, and meeting regulatory requirements for safety and efficacy.[3][4]
This document provides answers to frequently encountered issues, detailed troubleshooting guides for specific experimental problems, and validated protocols for conducting comprehensive stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
The core structure contains two key reactive sites: the benzisoxazole ring and the exocyclic amine. The primary stability concerns are:
-
Hydrolytic Degradation: The benzisoxazole ring is susceptible to cleavage, particularly under basic conditions, which can open the isoxazole ring.[2][5] Acidic conditions can also promote hydrolysis, though the rate and pathway may differ.[5]
-
Oxidative Degradation: The 3-amino group is a potential site for oxidation, which can lead to the formation of colored impurities and other degradation products.[6] This can be catalyzed by exposure to atmospheric oxygen, trace metals, or oxidizing agents.
-
Photodegradation: The weak N-O bond in the isoxazole ring is known to be sensitive to UV irradiation, which can cause ring cleavage and rearrangement.[1] Aromatic systems like this are often photolabile, leading to discoloration and loss of potency upon exposure to light.[7][8]
Q2: What are the ideal storage conditions for these compounds in solid and solution forms?
-
Solid Form: Based on typical material safety data sheets (MSDS), these compounds should be stored in a tightly closed container in a cool, dry, and dark place.[9] For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.[9] Using a desiccator is advisable to protect against humidity.
-
Solution Form: Solutions are generally less stable than the solid material. It is highly recommended to use freshly prepared solutions. If storage is unavoidable, solutions should be prepared in degassed, high-purity solvents, protected from light (e.g., using amber vials), and stored at low temperatures. Avoid reactive solvents and ensure the pH is near neutral unless the compound's solubility profile dictates otherwise.
Q3: My solid compound has started to turn yellow/brown over time. What is the cause?
This is a common indicator of degradation. The formation of colored species typically results from the creation of extended conjugated systems, often due to oxidative degradation pathways or photolysis.[8] You should re-characterize the material to assess its purity before use. A simple HPLC-UV analysis comparing the discolored material to a fresh or properly stored reference sample can quickly confirm the presence of degradation products.
Q4: What is a "stability-indicating analytical method," and why is it essential for my work?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[3][4] For this class of compounds, a stability-indicating HPLC method is crucial because it allows you to distinguish the intact this compound from any new peaks that arise from hydrolysis, oxidation, or photolysis. Without such a method, you cannot confidently assess the stability of your compound or the shelf-life of a potential formulation.[10]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments, providing insights into the root cause and actionable solutions.
Scenario 1: Unexpected peaks are appearing in my HPLC chromatogram after storing my compound in a methanol/water solution for 24 hours.
-
Problem: A freshly prepared solution shows a single, sharp peak for the parent compound, but after 24 hours at room temperature on the benchtop, several new, smaller peaks have appeared.
-
Probable Cause: This is likely due to a combination of hydrolysis, oxidation, and/or photolysis.
-
Hydrolysis: If the mobile phase or solvent is not pH-controlled, it can facilitate slow hydrolytic degradation.
-
Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation of the amine group.
-
Photolysis: Ambient laboratory light contains UV radiation that can break the N-O bond in the isoxazole ring.[1]
-
-
Recommended Actions & Investigation Workflow:
Caption: Workflow for Investigating Sample Degradation.
Scenario 2: The assay value of my solid reference standard is consistently low and variable.
-
Problem: You are quantifying your experimental samples against a solid reference standard, but the results are inconsistent, and the standard's purity appears to be decreasing over time as confirmed by HPLC.
-
Probable Cause: The solid material is unstable under your current storage conditions. This could be due to sensitivity to humidity (hydrolysis of the solid) or temperature. Even at room temperature, slow degradation can occur over weeks or months.
-
Recommended Actions:
-
Review Storage Protocol: Immediately transfer the standard to a desiccator inside a refrigerator (2-8°C) and protect it from light. Terms like "room temperature" should be avoided in favor of specific temperature ranges.[11]
-
Qualify a New Standard: Obtain a fresh lot of the material or re-purify a portion of your existing stock. Thoroughly characterize it (e.g., by qNMR, Mass Spec, and HPLC) to establish a baseline purity.
-
Conduct Solid-State Stress Testing: To understand the material's intrinsic stability, expose small amounts to stress conditions as outlined in ICH guidelines (e.g., 40°C/75% RH).[12][13] This will reveal its sensitivity to heat and humidity and inform proper long-term storage requirements.
-
Scenario 3: During a forced degradation study, my compound completely disappears under basic conditions (0.1 M NaOH) even at room temperature.
-
Problem: While acid, oxidative, and thermal stress show manageable degradation (5-20%), basic stress results in the complete loss of the parent peak in the HPLC chromatogram within a short time.
-
Probable Cause: This is an expected result for many benzisoxazole derivatives. The N-O bond of the isoxazole ring is particularly susceptible to rapid cleavage via base-catalyzed hydrolysis.[2] This is a key degradation pathway you have successfully identified.
-
Recommended Actions:
-
Modify Conditions: Repeat the experiment using milder basic conditions (e.g., 0.01 M NaOH, or pH 9-10 buffer) and shorter time points to achieve the target 5-20% degradation. This allows for better characterization of the initial degradation products.
-
Characterize Degradants: Use LC-MS to identify the major degradation products.[10] The expected product from N-O bond cleavage is a 2-hydroxybenzonitrile derivative.
-
Document Findings: This information is extremely valuable. It indicates that the compound will be incompatible with basic formulations and that pH control will be a critical parameter in its development.
-
Caption: Potential Degradation Pathways.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of your analytical method, in line with ICH guideline Q1A.[3][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
| Stress Condition | Reagent/Condition | Temperature | Duration | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours | Stoichiometric 0.1 M NaOH |
| Base Hydrolysis | 0.01 M NaOH | Room Temp | 30 min, 1, 2 hours | Stoichiometric 0.01 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | Quench with antioxidant (e.g., Na₂SO₃) |
| Thermal | Solid & Solution | 80°C | 24, 48 hours | Cool to room temperature |
| Photostability | Solid & Solution | Ambient | ICH Q1B specified | Protect from light post-exposure |
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: For each condition, mix equal volumes of the stock solution and the stress reagent (or use the stock solution directly for thermal/photo studies). For solid-state stress, place a thin layer of the powder in an open dish.
-
Control Sample: Prepare a control sample by diluting the stock solution with the diluent (e.g., water or mobile phase) and keep it at 4°C in the dark.
-
Time Points: At each specified time point, withdraw an aliquot of the stressed sample.
-
Neutralization: Immediately neutralize the acid and base hydrolysis samples as indicated in the table to stop the reaction.
-
Analysis: Dilute all samples (including control) to the target analytical concentration and analyze immediately using your stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a robust method to separate the parent compound from its degradation products.
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The C18 stationary phase provides good hydrophobic retention for aromatic compounds. The acidic modifier helps to produce sharp peak shapes for the amine-containing analyte.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Use a Photodiode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) and select the optimal wavelength for detection.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to get an initial separation of the parent compound and any degradation products from a stressed sample mixture.
-
-
Method Optimization:
-
Resolution: Analyze a composite sample containing the control and aliquots from all stress conditions. Adjust the gradient slope and duration to achieve baseline resolution (Rs > 1.5) between the parent peak and the nearest eluting degradant peak.
-
Peak Purity: Use the PDA detector software to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. This ensures that no degradation products are co-eluting, confirming the method is truly "stability-indicating."
-
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
ResearchGate. (2010). Benzisoxazole 2‐oxides as novel UV absorbers and photooxidation inhibitors. Request PDF. Retrieved from [Link]
-
ResearchGate. (2010). Structure and stability of isoxazoline compounds. Request PDF. Retrieved from [Link]
-
Chemsrc. (n.d.). Benzo[d]isoxazol-3-amine | CAS#:36216-80-5. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PubMed. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
PubMed. (2015). Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
-
PubMed. (1990). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Retrieved from [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. scribd.com [scribd.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Recrystallization of 5-Methylbenzo[d]isoxazol-3-amine
Welcome to the technical support guide for the purification of 5-Methylbenzo[d]isoxazol-3-amine via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid material. Here, we move beyond basic protocols to address the nuanced challenges you may face in the laboratory, providing not just solutions but the underlying chemical principles to empower your method development.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound and related heterocyclic amines.
Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?
Expert Analysis: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it has had a chance to crystallize. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point of the mixture.[1][2] An oily product is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[1]
Solutions:
-
Re-heat and Dilute: Add a small amount (10-20% more) of the hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature. This lowers the saturation point of the solution, giving the molecules more time to organize into a crystal lattice during cooling.[1]
-
Lower the Solvent Boiling Point: Switch to a solvent or a mixed-solvent system with a lower boiling point. For example, if you are using ethanol (BP 78 °C), consider trying ethyl acetate (BP 77 °C) or a mixture like ethanol/water, where the boiling point can be modulated.
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[2] Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels.[1] Do not immediately place it in an ice bath. This gradual temperature decrease is critical for orderly crystal formation.[3]
-
Charcoal Treatment: If you suspect significant impurities are the cause, a charcoal treatment may be necessary. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling step.[1]
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Expert Analysis: The failure of a compound to crystallize from a cooled solution is usually due to one of two reasons: either too much solvent was used, and the solution is not yet supersaturated, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2][4]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for the first crystals to form.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[4]
-
-
Increase Concentration: If nucleation techniques fail, it is highly likely that too much solvent was used.[1][2] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to boil off too much, as this can cause the compound to crash out of solution as a precipitate rather than forming pure crystals.[1]
-
Final Recovery: If all else fails and you need to recover your material, the solvent can be removed by rotary evaporation.[1] The resulting crude solid can then be used to attempt the recrystallization again with a different solvent system.[1]
Q3: My final yield is very low. What are the likely causes and how can I improve recovery?
Expert Analysis: A low yield is one of the most frequent frustrations in recrystallization. The primary cause is often using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][4] Other causes include premature crystallization during a hot filtration step or incomplete cooling before final filtration.
Solutions:
-
Minimize Hot Solvent: The core principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your crude solid.[4] Add the solvent in small portions to the heated solid until it just dissolves.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.
-
Test the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A large amount of solid residue on the rod indicates that a substantial quantity of your compound was lost.[1] You can attempt to recover this by evaporating some solvent and cooling for a "second crop" of crystals, although this crop may be less pure.
-
Use a Pre-heated Funnel: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent to prevent your desired compound from crystallizing prematurely in the funnel.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For a compound like this compound, which contains a polar amine group and a moderately nonpolar benzisoxazole core, polar protic or aprotic solvents are excellent starting points.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation should occur.
Solvent Selection Data Table
| Solvent | Boiling Point (°C) | Pros | Cons |
| Ethanol | 78 | Good general-purpose solvent for amines; readily available; relatively non-toxic. | May have high solubility at room temperature, potentially reducing yield. |
| Methanol | 65 | Lower boiling point can prevent oiling out; similar properties to ethanol. | More toxic than ethanol. |
| Isopropanol | 82 | Good solvency, less volatile than ethanol. | Higher boiling point increases risk of oiling out. |
| Ethyl Acetate | 77 | Good for moderately polar compounds; volatile and easy to remove. | Can be too non-polar for some amines. |
| Ethanol/Water | Varies | Highly tunable; adding water reduces solubility of the organic compound, often leading to excellent crystal formation. | Finding the correct ratio can require experimentation. |
| Acetone | 56 | Low boiling point, good solvent for many organics. | High volatility can make it difficult to work with; sometimes too strong a solvent. |
Note: Several studies on related isoxazole derivatives report successful recrystallization from ethanol or methanol.[5][6]
Q2: What is the purpose of a mixed-solvent system and when should I use one?
A mixed-solvent system is used when no single solvent has the ideal solubility properties. It typically consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
When to Use: You should consider a mixed-solvent system if you cannot find a single solvent that dissolves your compound well when hot but poorly when cold.
How to Use:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition as the temperature drops often promotes the growth of high-quality crystals.
Q3: How can I confirm that the recrystallization has actually improved the purity of my compound?
Recrystallization is a purification technique, and its success should always be validated.[3]
Methods for Purity Assessment:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically < 2 °C). Compare the melting point of your recrystallized material to the crude starting material. A successful purification will result in a higher and narrower melting point range.[3]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized material side-by-side on a TLC plate. A pure compound should ideally show a single spot. The recrystallized sample should show a significant reduction or complete disappearance of impurity spots that were visible in the crude sample.
-
Spectroscopic Analysis (NMR, etc.): For the highest level of confidence, 1H NMR spectroscopy can be used to compare the spectra of the crude and purified materials. The disappearance of impurity peaks in the spectrum of the recrystallized product is a strong indicator of successful purification.
Visualized Protocols and Workflows
Standard Recrystallization Workflow
This diagram outlines the fundamental steps for a successful single-solvent recrystallization.
Caption: Standard single-solvent recrystallization workflow.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common issues.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ThoughtCo. (2019). Troubleshooting Problems in Crystal Growing. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Scholars Research Library. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6):346-352. [Link]
-
National Center for Biotechnology Information. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Oriental Journal of Chemistry. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Column Chromatography Protocols for 5-Methylbenzo[d]isoxazol-3-amine
Welcome to the Technical Support Center for the purification of 5-Methylbenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography of this important heterocyclic amine. Our goal is to equip you with the expertise and practical knowledge to overcome common purification challenges and achieve high-purity material for your research and development endeavors.
Understanding the Molecule: Physicochemical Properties
Before delving into specific protocols, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior during chromatographic separation.
| Property | Predicted/Estimated Value | Implication for Chromatography |
| Molecular Weight | 148.16 g/mol | Standard molecular weight for small molecule purification. |
| Polarity | Moderately Polar | Will require a moderately polar mobile phase for elution from silica gel. |
| pKa (of the amine) | 4.0 - 5.0 (Estimated) | The amine is weakly basic. On acidic silica gel, it can protonate, leading to strong interactions and peak tailing. |
| Solubility | Soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Sparingly soluble in non-polar solvents like Hexane. | Provides a range of solvents for sample loading and mobile phase preparation. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the column chromatography of this compound.
Q1: What is the best stationary phase for the purification of this compound?
A1: For most applications, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the recommended stationary phase. Its polarity is well-suited for retaining and separating this compound from less polar impurities. However, due to the basic nature of the amine, peak tailing can be a significant issue. To mitigate this, the use of a mobile phase modifier is crucial (see Q2). For particularly challenging separations or if irreversible adsorption is observed, alternative stationary phases like neutral alumina or amine-functionalized silica can be effective.[1][2]
Q2: My compound is streaking or tailing badly on the silica gel column. What can I do?
A2: This is a classic problem when purifying amines on silica gel. The acidic nature of the silica surface protonates the basic amine, leading to strong ionic interactions and consequently, poor peak shape. The most effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) is added to the eluent.[3] This modifier competes with your compound for the acidic sites on the silica, effectively neutralizing them and allowing for a much sharper elution profile.
Q3: What is a good starting solvent system for TLC and column chromatography?
A3: A good starting point for developing your separation method is to use a mixture of a non-polar and a moderately polar solvent. We recommend starting with a Hexane/Ethyl Acetate or a Dichloromethane/Methanol solvent system. For Thin Layer Chromatography (TLC) analysis, you can test a range of ratios (e.g., 9:1, 4:1, 1:1 of Hexane:EtOAc). Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column. Remember to add your basic modifier (e.g., 0.5% TEA) to the TLC solvent jar to accurately predict the behavior on the column.
Q4: How much crude material can I load onto my column?
A4: As a general rule of thumb, for a standard flash chromatography separation, the amount of crude material loaded should be about 1-5% of the mass of the silica gel used. Overloading the column is a common cause of poor separation, leading to broad, overlapping peaks. If you need to purify a large amount of material, it is better to use a larger column or perform multiple smaller runs.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
UV lamp for visualization
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Prepare a TLC developing chamber with a solvent system of Hexane:EtOAc (e.g., 7:3) containing 0.5% TEA.
-
Spot the crude material on a TLC plate and develop it in the chamber.
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot. This will be your starting elution solvent.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Use gentle tapping or pressure to aid in packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude material in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica.
-
-
Elution:
-
Carefully add your starting mobile phase to the column.
-
Begin eluting the column using positive pressure (flash chromatography).
-
Collect fractions in an organized manner.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
In-depth Troubleshooting Scenarios
-
Issue: The compound appears as a long streak on the TLC plate even with added base.
-
Plausible Cause: The concentration of the spotting solution might be too high, causing overloading on the TLC plate. Alternatively, the compound may be degrading on the silica.
-
Solution: Dilute your sample significantly before spotting it on the TLC plate. To check for degradation, spot the compound on a TLC plate, let it sit in the air for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, degradation is likely occurring. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.
-
-
Issue: The separation looks good on TLC, but the column gives poor separation.
-
Plausible Cause: The column may be poorly packed, or it could be overloaded. Another possibility is a change in solvent composition due to evaporation, especially with volatile solvents like hexane and DCM.
-
Solution: Ensure your column is packed uniformly without any cracks or channels. Reduce the amount of crude material you are loading. Always use freshly prepared mobile phase and keep the solvent reservoir covered to minimize evaporation.
-
-
Issue: After running the column, the total mass recovered is very low.
-
Plausible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may be highly retained and requires a much more polar solvent to elute. It's also possible that the compound is co-eluting with a non-UV active impurity, leading to the pooling of incorrect fractions.
-
Solution: After your expected product has eluted, flush the column with a very polar solvent system (e.g., 10% Methanol in DCM) and check these fractions for your compound. Always confirm the identity of your pooled fractions by other means if possible (e.g., mass spectrometry) in addition to TLC.
-
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? [Online]. Available at: [Link]
-
Reddit. (2022). troubleshooring flash chromatography purification. [Online]. r/Chempros. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? [Online]. Available at: [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Online]. Available at: [Link]
-
Biotage. (2021). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]
-
Sorbtech. (2023). Mastering Stationary Phases: Selection Criteria and Method Development. [Online]. Available at: [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available at: [Link]
-
Reddit. (2022). Alternative stationary phases. [Online]. r/Chempros. Available at: [Link]
Sources
Side reactions to avoid in the synthesis of isoxazoles
Technical Support Center: Isoxazole Synthesis
Welcome to the Isoxazole Synthesis Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently encountered problems in a question-and-answer format, blending established principles with practical, field-proven solutions.
Troubleshooting Guide: Common Side Reactions & Optimization Strategies
Problem 1: My 1,3-dipolar cycloaddition is giving a low yield, and I'm isolating a significant amount of a dimeric byproduct.
Question: I'm performing a [3+2] cycloaddition between a nitrile oxide and an alkyne, but the yield of my desired isoxazole is poor. My main byproduct appears to be a dimer of the nitrile oxide. What is happening and how can I prevent it?
Answer: This is a classic and highly common issue in isoxazole synthesis via 1,3-dipolar cycloaddition. The byproduct you are isolating is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), which results from the self-condensation, or dimerization, of your nitrile oxide intermediate.[1][2]
Solutions—The "How": The core strategy is to maintain a low concentration of the free nitrile oxide at any given time, ensuring it is more likely to encounter an alkyne molecule than another nitrile oxide molecule.
-
In Situ Generation: The most effective method to prevent dimerization is to generate the nitrile oxide in situ in the presence of the alkyne.[1][2][5] This avoids accumulating a high concentration of the unstable intermediate. Common methods for in situ generation include the dehydration of nitroalkanes or the oxidation of aldoximes.[2][7]
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne.[1] This ensures the nitrile oxide is generated gradually and consumed immediately by the dipolarophile.
-
Temperature Control: Generating the nitrile oxide at a low temperature can decrease the rate of dimerization.[1] The subsequent cycloaddition may require warming, but the initial generation step should be controlled.
-
Reagent Stoichiometry: Ensure your alkyne is present in a stoichiometric or slight excess to act as an efficient trap for the generated nitrile oxide.
Problem 2: I'm getting a mixture of two different isoxazole isomers. How can I control the regioselectivity?
Question: My synthesis is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles (or 4,5- and 3,5-disubstituted isoxazoles). How can I favor the formation of a single regioisomer?
Answer: Poor regioselectivity is a frequent challenge in isoxazole synthesis, both from 1,3-dicarbonyl compounds (Claisen-type synthesis) and from 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] The outcome is governed by a delicate balance of steric and electronic factors of the reactants, which can often be influenced by reaction conditions.[1][8]
Causality—The "Why": In a 1,3-dipolar cycloaddition, the regiochemistry is determined by the alignment of the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. The favored isomer is the one resulting from the interaction with the smallest HOMO-LUMO energy gap. Steric hindrance between bulky substituents on the reactants can also override electronic preferences. Similarly, in the cyclization of an unsymmetrical 1,3-dicarbonyl with hydroxylamine, the initial nucleophilic attack and subsequent dehydration can occur at either carbonyl group, leading to a mixture of isomers.
Solutions—The "How": Controlling regioselectivity involves modifying the reaction conditions or the substrates themselves to favor one pathway over the other.
| Method | Conditions / Reagents | Expected Outcome / Rationale |
| 1,3-Dipolar Cycloaddition | Catalysis: Use a Copper(I) catalyst (e.g., CuI, or CuSO₄ with a reducing agent).[9][10] | For terminal alkynes, Cu(I) catalysis strongly favors the formation of 3,5-disubstituted isoxazoles.[9][10] |
| Solvent Polarity: Screen different solvents (e.g., polar vs. nonpolar). | Solvent can influence the transition state energies of the two possible cycloaddition pathways, tipping the balance. | |
| Substrate Modification: Alter the electronic properties of substituents on the alkyne or nitrile oxide. | Electron-withdrawing groups on the alkyne generally direct the nitrile oxide oxygen to the adjacent carbon. | |
| Claisen-Type Synthesis | pH Control: Adjust the pH of the reaction mixture. | Acidic conditions can often favor the formation of one regioisomer over the other.[1][10] |
| Substrate Modification: Use β-enamino diketones instead of 1,3-dicarbonyls.[1][11] | This modification provides significantly better regiochemical control.[1][11] The reaction can be tuned by adding a Lewis acid like BF₃·OEt₂ to selectively produce either 3,4- or 4,5-disubstituted products.[9][11] |
Below is a decision-making workflow to address regioselectivity issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Methylbenzo[d]isoxazol-3-amine Derivatives
The 5-methylbenzo[d]isoxazol-3-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties and structural rigidity make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this core, focusing on two prominent areas of therapeutic interest: the inhibition of TRIM24 bromodomain and receptor tyrosine kinases (RTKs). We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.
The this compound Core: A Versatile Scaffold
The benzo[d]isoxazole ring system is a bicyclic heterocycle that serves as a bioisosteric replacement for other aromatic systems in drug design. The 3-amino group provides a crucial anchor point for introducing diverse substituents, allowing for the fine-tuning of pharmacological properties. The 5-methyl group can also be modified, although this position has been less extensively explored in the literature. The overall structure allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1]
Targeting the TRIM24 Bromodomain: A New Frontier in Oncology
Tripartite motif-containing protein 24 (TRIM24) is an epigenetic reader protein whose bromodomain is implicated in the progression of several cancers, including prostate and non-small cell lung cancer.[2][3] The development of small molecule inhibitors of the TRIM24 bromodomain is a promising therapeutic strategy. A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines has been identified as potent and selective inhibitors of TRIM24.[2][3]
Structure-Activity Relationship of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives
The core scaffold for this class of inhibitors is the 3,6-dimethylbenzo[d]isoxazol-5-amine, with the key modifications being made to the N-benzyl substituent. The SAR studies reveal that the nature and position of substituents on the benzyl ring play a critical role in determining the inhibitory potency.
A structure-based optimization approach has led to the identification of key interactions within the TRIM24 bromodomain binding pocket. The following table summarizes the SAR for this series of compounds.
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) for TRIM24 |
| 11a | H | H | H | H | H | >50 |
| 11b | F | H | H | H | H | 12.6 |
| 11c | Cl | H | H | H | H | 5.31 |
| 11d | Br | H | H | H | H | 1.88 |
| 11e | H | F | H | H | H | 10.2 |
| 11f | H | Cl | H | H | H | 3.45 |
| 11g | H | Br | H | H | H | 2.89 |
| 11h | H | H | Cl | H | H | 2.53 |
Data sourced from Bioorganic Chemistry, 2020, 94, 103424.[3]
Key SAR Insights:
-
Halogen Substitution: The introduction of a halogen atom on the benzyl ring is crucial for activity. Unsubstituted benzyl (11a) is inactive.
-
Positional Importance: The position of the halogen substituent significantly impacts potency. Substitution at the ortho position (R1) is more favorable than at the meta (R2) or para (R3) positions.
-
Halogen Identity: Among the halogens at the ortho position, the potency follows the trend Br > Cl > F, suggesting that a larger, more polarizable atom enhances binding. Compound 11d with an ortho-bromo substituent is the most potent in this series.[2][3]
The following diagram illustrates the key SAR findings for this class of TRIM24 inhibitors.
Caption: Workflow for the TRIM24 bromodomain AlphaScreen assay.
Targeting Receptor Tyrosine Kinases (RTKs): A Multi-pronged Approach to Cancer Therapy
3-Amino-benzo[d]isoxazole derivatives have also been explored as potent inhibitors of various receptor tyrosine kinases (RTKs), which are key mediators of cellular signaling pathways that are often dysregulated in cancer. These compounds have shown activity against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as c-Met. [1][4]
Structure-Activity Relationship of 3-Amino-benzo[d]isoxazole Derivatives as RTK Inhibitors
A key structural feature of these multi-targeted RTK inhibitors is the incorporation of a N,N'-diphenyl urea moiety, typically at the 4-position of the benzo[d]isoxazole ring. [1]This urea linkage acts as a hinge-binding motif, a common feature in many kinase inhibitors.
Key SAR Insights:
-
The Diphenyl Urea Moiety: The presence of the N,N'-diphenyl urea is critical for potent RTK inhibition. One of the phenyl rings typically interacts with the hinge region of the kinase, while the other extends into a hydrophobic pocket.
-
Substituents on the Benzo[d]isoxazole Core: Substitutions on the benzo[d]isoxazole ring can modulate potency and selectivity. For instance, a methoxy group at the 7-position has been shown to be beneficial for activity.
-
Substituents on the Phenyl Rings of the Urea: The substitution pattern on the two phenyl rings of the urea moiety is a key determinant of potency and kinase selectivity. Electron-withdrawing groups, such as trifluoromethyl (CF3), on the terminal phenyl ring are often favored. [1]* Linker Position: The attachment of the diphenyl urea moiety at the 4-position of the 3-amino-benzo[d]isoxazole appears to be optimal for achieving dual VEGFR and PDGFR inhibition. [1] The following table presents a selection of 3-amino-benzo[d]isoxazole derivatives and their inhibitory activities against various RTKs.
| Compound | Core Modification | Urea Substituent (Terminal Phenyl) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Met IC50 (nM) |
| A | 7-methoxy | 3-(trifluoromethyl) | 10 | 20 | >1000 |
| B | Unsubstituted | 4-chloro | 50 | 80 | >1000 |
| 28a | Unsubstituted | (varied) | - | - | 1.8 |
Data for compounds A and B are representative of the series described in J. Med. Chem. 2005, 48, 15, 4972–4984. [1]Data for compound 28a is from Eur. J. Med. Chem. 2015, 90, 856-66. [4] The diagram below illustrates the general pharmacophore for this class of RTK inhibitors.
Caption: Pharmacophoric model for 3-amino-benzo[d]isoxazole-based RTK inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of these compounds against specific RTKs is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Principle: A recombinant kinase enzyme is incubated with a suitable substrate (e.g., a synthetic peptide or a protein) and ATP. The kinase catalyzes the transfer of the terminal phosphate group from ATP to the substrate. The extent of phosphorylation is then quantified, often using methods that detect the phosphorylated substrate or the remaining ATP. The presence of an inhibitor reduces the rate of phosphorylation.
Step-by-Step Protocol (Example using ELISA):
-
Plate Coating: Coat the wells of a microtiter plate with the kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Kinase Reaction:
-
Add the recombinant kinase enzyme to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a solution like EDTA.
-
Wash the wells to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubate to allow antibody binding.
-
Wash the wells again.
-
Add a chromogenic HRP substrate (e.g., TMB).
-
Stop the color development with an acid solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by fitting the dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile template for the development of potent and selective inhibitors of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on this core can lead to significant changes in biological activity and target selectivity.
For the TRIM24 bromodomain inhibitors, the focus has been on optimizing the N-benzyl group, with ortho-halogen substitution emerging as a key determinant of potency. In contrast, the RTK inhibitors based on this scaffold leverage a diphenyl urea moiety to engage with the kinase hinge region, and their multi-targeted profile can be tuned by substitutions on both the core and the urea phenyl rings.
The detailed experimental protocols provided herein serve as a foundation for the reliable evaluation of new derivatives. Future work in this area could explore further diversification of the benzo[d]isoxazole core, the development of covalent or allosteric inhibitors, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the in vitro potency of these compounds into in vivo efficacy. The insights presented in this guide should aid researchers and drug development professionals in the rational design of next-generation therapeutics based on this promising scaffold.
References
-
Wallace, M. B., et al. (2005). 3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry, 48(15), 4972–4984. [Link]
-
Palanki, M. S., et al. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 246-251. [Link]
-
Ren, Y., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]
-
Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. ResearchGate. [Link]
-
Gümüş, M. K., et al. (2016). Design, synthesis and biological evaluation of N -(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. ResearchGate. [Link]
-
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In Vivo Validation of 5-Methylbenzo[d]isoxazol-3-amine's Anti-Cancer Activity: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the in vivo validation of 5-Methylbenzo[d]isoxazol-3-amine's biological activity, with a specific focus on its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC). Drawing upon established preclinical models and standard-of-care benchmarks, we present a detailed comparative analysis designed for researchers, scientists, and drug development professionals. Our approach emphasizes scientific integrity, experimental causality, and robust data interpretation to facilitate a thorough evaluation of this novel compound.
Introduction: The Rationale for Investigating this compound in Prostate Cancer
The isoxazole scaffold is a well-recognized pharmacophore present in a multitude of biologically active compounds. Derivatives of this compound have demonstrated promising activity as inhibitors of key epigenetic regulators, including Bromodomain-containing protein 4 (BRD4) and Tripartite motif-containing protein 24 (TRIM24). Both BRD4 and TRIM24 are implicated in the progression of prostate cancer, particularly in the context of castration resistance, where they can contribute to the reactivation of androgen receptor (AR) signaling and drive tumor growth. This guide outlines a head-to-head in vivo comparison of this compound against established second-generation anti-androgen therapies, Enzalutamide and Abiraterone, in a clinically relevant patient-derived xenograft (PDX) model of CRPC.
Comparative Framework: Benchmarking Against the Gold Standard
To ascertain the therapeutic potential of this compound, its efficacy must be benchmarked against current standards of care for CRPC. We have selected Enzalutamide and Abiraterone as comparators due to their distinct yet crucial roles in targeting the AR signaling axis.
-
Enzalutamide: A potent androgen receptor inhibitor that acts by competitively binding to the AR, preventing its nuclear translocation, and inhibiting its interaction with DNA.[1][2][3]
-
Abiraterone Acetate: An irreversible inhibitor of CYP17A1, an enzyme critical for androgen biosynthesis in testicular, adrenal, and prostatic tumor tissues.[4][5] By blocking androgen production, it effectively starves the tumor of the ligands that drive its growth.
The diagram below illustrates the proposed mechanism of action for this compound in the context of the AR signaling pathway, alongside the mechanisms of the comparator drugs.
Caption: Hypothesized mechanism of this compound and comparators.
In Vivo Experimental Design: A Step-by-Step Protocol
The following protocol outlines a robust in vivo study to compare the efficacy of this compound with Enzalutamide and Abiraterone in a CRPC patient-derived xenograft (PDX) model. PDX models are chosen for their high clinical relevance, as they have been shown to retain the key biological and genetic characteristics of the original patient tumors.[6][7]
Caption: Overview of the in vivo experimental workflow.
Protocol Details
1. Animal Model and Husbandry:
-
Model: Castration-resistant prostate cancer (CRPC) patient-derived xenograft (PDX) model (e.g., LuCaP 136CR, known to be responsive to AR-targeted therapies).[8]
-
Animals: Male, 6-8 week old NOD-scid IL2Rgammanull (NSG) mice.
-
Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation and Growth Monitoring:
-
Cryopreserved PDX tumor fragments are thawed and implanted subcutaneously into the flank of each mouse.
-
Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[9]
3. Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into four treatment groups (n=10 per group).
-
Group 1 (Vehicle Control): Administered the vehicle used for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Group 2 (this compound): Dosed orally at a predetermined concentration (e.g., 50 mg/kg, once daily). Dose selection should be based on prior maximum tolerated dose studies.
-
Group 3 (Enzalutamide): Dosed orally at 10 mg/kg, once daily.[10][11]
-
Group 4 (Abiraterone Acetate): Dosed orally at 100 mg/kg, once daily, in combination with prednisone (10 mg/kg).[12][13]
-
Treatment is administered for 28 consecutive days. Body weight is monitored twice weekly as a measure of general health and toxicity.
4. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100 .[14][15]
-
Survival Analysis: A subset of animals can be monitored for survival, with endpoints defined as tumor volume reaching 2000 mm³ or significant deterioration in health.
-
Immunohistochemistry (IHC) for Ki-67: At the end of the study, tumors are harvested, fixed in formalin, and paraffin-embedded. Sections are stained for the proliferation marker Ki-67 to assess the anti-proliferative effects of the treatments.[16][17][18]
-
TUNEL Assay: Apoptosis in tumor sections is quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to measure DNA fragmentation.[5][6][19]
Data Presentation and Interpretation
The following tables present hypothetical data that could be generated from this study, providing a clear comparison of the efficacy of this compound against the standard-of-care agents.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 175.4 ± 10.2 | 1250.6 ± 85.3 | - | - |
| This compound (50 mg/kg) | 178.1 ± 9.8 | 480.2 ± 45.1 | 61.6 | <0.001 |
| Enzalutamide (10 mg/kg) | 176.9 ± 11.1 | 550.8 ± 50.7 | 56.0 | <0.001 |
| Abiraterone Acetate (100 mg/kg) | 177.5 ± 10.5 | 610.3 ± 55.2 | 51.2 | <0.01 |
Table 2: Endpoint Biomarker Analysis
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | TUNEL Positive Cells (%) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 85.2 ± 5.6 | 2.1 ± 0.5 | +8.5 ± 1.2 |
| This compound (50 mg/kg) | 25.8 ± 3.1 | 15.7 ± 2.3 | -2.1 ± 0.8 |
| Enzalutamide (10 mg/kg) | 30.1 ± 3.5 | 12.4 ± 1.9 | -1.5 ± 0.7 |
| Abiraterone Acetate (100 mg/kg) | 38.4 ± 4.0 | 9.8 ± 1.5 | -1.8 ± 0.9 |
Statistical analysis of tumor growth data can be performed using a two-way repeated measures ANOVA, followed by post-hoc tests to compare individual treatment groups to the vehicle control.[20][21] Endpoint biomarker data can be analyzed using a one-way ANOVA with Dunnett's multiple comparisons test.
Conclusion
This guide provides a rigorous and scientifically grounded framework for the in vivo validation of this compound as a potential therapeutic for castration-resistant prostate cancer. By employing a clinically relevant PDX model and comparing against established standards of care, researchers can generate robust and translatable data. The detailed protocols and data presentation formats are designed to ensure clarity, reproducibility, and a comprehensive understanding of the compound's biological activity. The hypothetical data presented herein suggests that this compound could exhibit superior tumor growth inhibition compared to Enzalutamide and Abiraterone, warranting further investigation into its mechanism of action and potential for clinical development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Methylbenzo[d]isoxazol-3-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzisoxazole Scaffold and the Imperative of Selectivity
The 5-methylbenzo[d]isoxazol-3-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds explored for a wide range of therapeutic targets.[1][2] Its derivatives have shown promise as kinase inhibitors, antibacterial agents, and modulators of various signaling pathways.[3] A notable example is the exploration of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent inhibitors of the TRIM24 bromodomain for anti-cancer applications.[4] However, as with any promising small molecule, the journey from a preliminary "hit" to a viable clinical candidate is fraught with challenges, chief among them being target selectivity.
Off-target activity, or cross-reactivity, is a primary driver of compound failure in drug development, leading to unforeseen toxicity or a dilution of the intended therapeutic effect.[5][6][7] This is particularly true for classes of targets like the human kinome, where the high conservation of the ATP-binding site makes achieving selectivity a formidable task.[8][9] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of a successful drug discovery program. This guide provides a comprehensive framework for profiling analogs of this compound, explaining the causality behind experimental choices and presenting methodologies to ensure data integrity and confident decision-making.
The Rationale for Profiling: From On-Target Potency to Off-Target Liability
The ultimate goal is to develop a molecule with a therapeutic window—a concentration range where it effectively modulates its intended target with minimal engagement of other targets that could cause adverse effects. A compound's activity is never absolute. Instead, it's a spectrum of interactions across a vast landscape of proteins. Small-molecule profiling aims to map this landscape.[10]
This process allows us to:
-
Identify Liabilities: Uncover interactions with targets known to cause toxicity (e.g., hERG, CYPs).
-
Understand Mechanism: Distinguish between a phenotype caused by on-target engagement versus a polypharmacological effect.[5][7]
-
Guide Structure-Activity Relationship (SAR): Provide data to medicinal chemists on how structural modifications impact the selectivity profile, not just the on-target potency.[11]
-
Discover New Opportunities: Occasionally, a perceived off-target activity can be therapeutically beneficial, opening new avenues for a compound's use (polypharmacology).[7]
The following diagram illustrates a typical strategic workflow for integrating cross-reactivity profiling into a drug discovery pipeline.
Caption: High-level workflow for cross-reactivity profiling.
Comparative Analysis of Hypothetical Analogs
To illustrate the output of a profiling campaign, consider a hypothetical series of this compound analogs designed as inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[12][13] The table below summarizes fictional, yet plausible, data that would be generated.
| Analog ID | Structure Modification | Pim-1 IC50 (nM) | Key Off-Target & IC50 (nM) | Selectivity Score (S10) | Notes |
| Parent | This compound | 850 | GSK3β (350 nM) | 0.02 | Poor potency and selectivity. |
| ANA-01 | Addition of a phenylsulfonamide at C5 | 45 | Pim-3 (90 nM) | 0.25 | Increased potency; hits related Pim family member. |
| ANA-02 | Addition of a morpholino group | 25 | DYRK1A (2,800 nM) | 0.75 | Good potency and improved selectivity. |
| ANA-03 | Cyclopropyl substitution on C3-amine | 15 | hERG (850 nM) | 0.50 | Most potent, but potential cardiotoxicity liability. |
Selectivity Score (S10): Calculated as the fraction of kinases with >90% inhibition at a 1 µM compound concentration. A lower score indicates higher selectivity. This is a common metric from large panel screens.
Interpretation:
-
Parent Compound: Serves as a low-potency baseline.
-
ANA-01: The sulfonamide group significantly improves Pim-1 potency, a common strategy.[14] However, it also shows activity against Pim-3, which might be acceptable or even desirable for a pan-Pim inhibitor but demonstrates a lack of isoform selectivity.[15][16]
-
ANA-02: The morpholino moiety appears to confer both high potency and good selectivity, making it a promising candidate for further investigation.
-
ANA-03: While achieving the highest potency, the engagement of the hERG channel is a significant red flag, often leading to cardiotoxicity and project termination.[12]
This comparative data is the lifeblood of a lead optimization program, allowing for data-driven decisions on which chemical scaffolds to pursue.
Key Methodologies for Profiling
A multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive understanding of a compound's selectivity.
Broad Panel Biochemical Screening (e.g., Kinase Profiling)
This is the workhorse of selectivity profiling. It involves testing a compound at one or two fixed concentrations against a large panel of purified enzymes (e.g., >400 kinases). The primary output is typically percent inhibition, which provides a broad overview of the compound's interaction space.
Causality: By screening against a significant fraction of the kinome, we maximize the chances of identifying unintended targets early.[8][17] This approach is unbiased and does not rely on predictions, providing a real-world snapshot of biochemical interactions.
The diagram below illustrates the concept of on-target vs. off-target activity.
Caption: On-target efficacy versus off-target toxicity.
Cellular Target Engagement Assays
Biochemical assays use purified proteins and may not reflect the true behavior of a compound in a complex cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended (and unintended) targets in their native state.
Method of Choice: Cellular Thermal Shift Assay (CETSA®) CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when a ligand is bound to it.
Causality: This method validates biochemical hits in a physiological context. It accounts for cell permeability, efflux pumps, and the competition from endogenous ligands (like ATP in the case of kinases), providing more clinically relevant data.
Detailed Experimental Protocols
Protocol 1: Broad Kinase Profiling (Representative Workflow)
This protocol describes a typical workflow for submitting a compound to a commercial kinase profiling service.
-
Materials:
-
Compound of interest (e.g., ANA-02), >98% purity, dissolved in 100% DMSO to a 10 mM stock concentration.
-
Service provider's submission forms and sample plates/tubes.
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of ANA-02 in high-quality DMSO. Ensure the compound is fully dissolved.
-
Service Selection: Choose a screening panel. For initial broad screening, a comprehensive panel like the Eurofins DiscoverX KINOMEscan™ or the Reaction Biology Corporation HotSpot™ platform is recommended. Select a screening concentration (typically 1 µM or 10 µM) to identify even weak binders.
-
Sample Submission: Dilute the stock solution as per the vendor's instructions and transfer the required volume to the specified plate or tube. Ship the sample to the service provider under their recommended conditions.
-
Data Analysis (Self-Validation):
-
Upon receiving the data, first check the report's internal controls. All reputable vendors will include data for control compounds to validate their assay performance.
-
The primary data will be presented as '% Inhibition' or '% of Control'. A common threshold for a significant "hit" is >90% inhibition.
-
Calculate the Selectivity Score (S10) by dividing the number of kinases inhibited by >90% by the total number of kinases in the panel.
-
Cross-reference any significant off-target hits with literature to assess potential toxicities or alternative mechanisms of action.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) Workflow
This protocol outlines the steps for assessing the target engagement of ANA-02 with Pim-1 in a relevant cancer cell line (e.g., MOLM-13).
-
Materials:
-
MOLM-13 cells.
-
Complete RPMI-1640 media.
-
ANA-02 and a vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler for heating.
-
Centrifuge for separating soluble/precipitated fractions.
-
Western Blotting or Mass Spectrometry equipment for protein quantification.
-
-
Step-by-Step Procedure:
-
Cell Treatment: Culture MOLM-13 cells to a sufficient density. Treat the cells with ANA-02 at the desired concentration (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Harvest: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Fractionation (Self-Validation Step): Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (Pim-1) remaining in the soluble fraction for each temperature point using Western Blotting with a specific anti-Pim-1 antibody.
-
Data Analysis: Plot the relative amount of soluble Pim-1 as a function of temperature for both the vehicle-treated and ANA-02-treated samples. A positive target engagement will result in a rightward shift of the melting curve for the ANA-02-treated sample, indicating thermal stabilization.
-
Conclusion and Future Directions
The cross-reactivity profile of any bioactive compound is a critical dataset that shapes its entire development trajectory. For analogs of this compound, a systematic approach combining broad biochemical screens with cellular validation is non-negotiable. The hypothetical data presented herein demonstrates how such profiling can effectively distinguish between promising leads (ANA-02), candidates needing further optimization (ANA-01), and those with potential safety liabilities (ANA-03).
By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can build a comprehensive and trustworthy profile of their compounds. This essential data package enables confident decision-making, conserves resources, and ultimately increases the probability of translating a promising chemical scaffold into a safe and effective therapeutic.
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Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PubMed Central. [Link]
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Mączyński, M., et al. (2020). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
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Shi, H., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
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ResearchGate. (n.d.). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. ResearchGate. [Link]
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Efficacy of the Benzo[d]isoxazol-3-amine Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a critical endeavor. This guide provides an in-depth technical comparison of the emerging 5-Methylbenzo[d]isoxazol-3-amine scaffold and its derivatives against well-established kinase inhibitors. While direct, comprehensive experimental data for this compound itself is limited in the public domain, this analysis will proceed based on a scaffold-centric approach. By examining the structure-activity relationships (SAR) of closely related 3-amino-benzo[d]isoxazole analogs, we can extrapolate potential efficacy and guide future experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in kinase-targeted therapies.
Introduction: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The success of pioneering drugs like Imatinib has paved the way for a multitude of FDA-approved kinase inhibitors, transforming the treatment paradigms for various cancers and inflammatory diseases.[2][3] However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of new chemical scaffolds.
The isoxazole motif is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2] Recent studies have highlighted the potential of the benzo[d]isoxazole core, particularly 3-amino-benzo[d]isoxazole derivatives, as potent inhibitors of various protein kinases. This guide will delve into the known kinase inhibitory profiles of this scaffold, compare its potential efficacy with established inhibitors, and provide a roadmap for the experimental characterization of novel derivatives like this compound.
The Benzo[d]isoxazol-3-amine Scaffold: A Platform for Kinase Inhibition
For instance, certain derivatives have shown significant inhibition of c-Met, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer. The general structure of these active compounds suggests that the 3-amino group serves as a crucial interaction point within the kinase ATP-binding pocket, a common feature among many kinase inhibitors.
Comparative Analysis: Benzo[d]isoxazole Derivatives vs. Established Kinase Inhibitors
To contextualize the potential of the this compound scaffold, we will compare the known activities of its analogs with three classes of established kinase inhibitors:
-
BCR-Abl Inhibitors (e.g., Imatinib, Dasatinib): These are cornerstones in the treatment of chronic myeloid leukemia (CML).
-
EGFR Inhibitors (e.g., Gefitinib, Erlotinib): Critical for the treatment of non-small cell lung cancer with activating EGFR mutations.
-
Multi-Kinase Inhibitors (e.g., Sorafenib, Sunitinib): Target multiple kinases involved in angiogenesis and tumor progression.
The following table summarizes a hypothetical comparison based on the known activities of 3-amino-benzo[d]isoxazole derivatives and the established profiles of the comparator drugs.
| Inhibitor Class | Primary Target(s) | Known IC50 Range (nM) for Primary Target(s) | Potential Advantages of Benzo[d]isoxazole Scaffold |
| Imatinib | BCR-Abl, c-Kit, PDGFR | 250-1000 | Potentially improved selectivity profile, novel resistance-breaking mechanism. |
| Dasatinib | BCR-Abl, Src family | <1 - 10 | May offer a different off-target profile, potentially reducing certain side effects. |
| Gefitinib | EGFR | 2-37 | Opportunity to overcome acquired resistance mutations (e.g., T790M) through novel binding interactions. |
| Sorafenib | VEGFR, PDGFR, Raf | 6-90 | Potential for more specific targeting, leading to a better therapeutic window. |
| 3-Amino-benzo[d]isoxazole Derivatives (literature data) | c-Met, other RTKs | 1.8 - <10 (for c-Met) | High potency against specific targets, novel chemical space for intellectual property. |
| This compound (Hypothetical) | To be determined | To be determined | To be determined |
Note: The data for 3-Amino-benzo[d]isoxazole Derivatives is based on published research and is not a direct representation of this compound.
Experimental Workflows for Efficacy Determination
To rigorously assess the efficacy of a novel compound such as this compound, a systematic experimental approach is required. The following protocols outline the key steps from initial biochemical validation to cellular and in vivo efficacy studies.
In Vitro Kinase Profiling
The initial step is to determine the kinase inhibitory profile of the compound across a broad panel of kinases. This provides a comprehensive overview of its potency and selectivity.
Workflow: In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: Radiometric Kinase Assay (Example)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (with a trace amount of γ-³²P-ATP) in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation.
-
Reaction Quench: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated γ-³²P-ATP.
-
Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This evaluates its cell permeability, target engagement, and effect on downstream signaling pathways.
Workflow: Cellular Efficacy Assessment
Caption: Workflow for cellular efficacy assessment.
Detailed Protocol: Western Blot for Target Phosphorylation
-
Cell Culture: Culture a cancer cell line known to be dependent on the target kinase (identified from the in vitro screen).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation. Re-probe the membrane with an antibody for the total form of the kinase to ensure equal protein loading.
In Vivo Efficacy Studies
Promising compounds from cellular assays should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Workflow: In Vivo Efficacy Evaluation
Caption: Workflow for in vivo efficacy evaluation.
Detailed Protocol: Tumor Xenograft Model
-
Cell Implantation: Implant human cancer cells (selected from in vitro studies) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a dose determined by PK studies) and a vehicle control, typically via oral gavage, for a defined period.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and PD analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine in vivo efficacy.
Predicted Signaling Pathway Interactions
Based on the activity of related 3-amino-benzo[d]isoxazole compounds against receptor tyrosine kinases like c-Met, a plausible mechanism of action for this compound would be the inhibition of a similar kinase. The diagram below illustrates a generalized RTK signaling pathway and the potential point of inhibition.
Caption: Hypothetical inhibition of an RTK pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the potent and selective activity of structurally related compounds, there is a strong rationale for its investigation against a panel of cancer-relevant kinases. The experimental workflows detailed in this guide provide a comprehensive framework for the thorough evaluation of its efficacy, from initial biochemical screening to in vivo validation.
Future research should focus on the synthesis and comprehensive profiling of this compound and a library of its derivatives. This will enable the elucidation of detailed structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in determining the therapeutic potential of this novel chemical class in the ever-evolving landscape of targeted cancer therapy.
References
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- Yao, Q., Zhang, A., Ai, J., Geng, M., & Zhang, A. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & medicinal chemistry, 23(3), 564–578.
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- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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A Researcher's Guide to Elucidating the Mechanism of Action of 5-Methylbenzo[d]isoxazol-3-amine
This guide provides a comprehensive experimental framework for researchers and drug development professionals to confirm the mechanism of action of the novel compound 5-Methylbenzo[d]isoxazol-3-amine. While the precise molecular target of this compound is not yet fully elucidated, emerging evidence from structurally related benzo[d]isoxazole derivatives suggests a potential role as a modulator of epigenetic reader domains, specifically bromodomains. This guide will, therefore, focus on a systematic approach to test the hypothesis that this compound functions as a bromodomain inhibitor, comparing its activity profile against established inhibitors.
Part 1: Foundational Understanding and Hypothesis Generation
The isoxazole moiety is a privileged scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active agents.[1][2] Recent studies on substituted benzo[d]isoxazole-amines have revealed their potential as potent and selective inhibitors of bromodomains, such as TRIM24 and BRD4, which are implicated in various cancers.[3][4] For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been identified as selective inhibitors of the TRIM24 bromodomain, exhibiting anti-proliferative effects in prostate cancer cells.[3][5] Similarly, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides have been developed as BRD4 inhibitors for acute myeloid leukemia.[4] Another class of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives has been shown to inhibit sphingomyelin synthase 2 (SMS2), indicating the scaffold's versatility.[6]
Based on this body of evidence, our primary hypothesis is that This compound acts as an inhibitor of one or more bromodomains, leading to downstream effects on gene transcription and cellular proliferation. To rigorously test this, we will employ a multi-pronged experimental approach, beginning with broad profiling and culminating in specific target validation and cellular mechanism confirmation.
Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action Confirmation
The following sections detail a logical flow of experiments designed to systematically investigate and confirm the mechanism of action of this compound. For comparative analysis, we will use the well-characterized BRD4 inhibitor, JQ1, as a positive control and a structurally similar but biologically inactive analog, 5-Methylbenzo[d]isoxazol (lacking the 3-amine group), as a negative control.
Workflow Overview
Caption: Experimental workflow for confirming the mechanism of action.
Phase 1: Initial Screening and Target Identification
The initial phase aims to identify the direct molecular target(s) of this compound.
1.1. Broad Kinase and Bromodomain Profiling:
-
Rationale: To cast a wide net and identify potential protein targets, the compound will be screened against a panel of human kinases and bromodomains at a fixed concentration (e.g., 10 µM). This will provide an initial "hit list" of potential interacting proteins.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX, Reaction Biology) for profiling against their comprehensive kinase and bromodomain panels.
-
Analyze the percentage of inhibition data to identify proteins that show significant interaction with the compound.
-
1.2. Biophysical Validation of Target Engagement:
-
Rationale: Hits from the initial screen must be validated using biophysical methods to confirm direct binding and to determine the binding affinity. We will use Differential Scanning Fluorimetry (DSF) for initial validation and Isothermal Titration Calorimetry (ITC) for precise affinity determination.
-
DSF Protocol:
-
Express and purify the top bromodomain hits from the initial screen.
-
In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding.
-
-
ITC Protocol:
-
Place the purified target protein in the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the compound into the protein solution and measure the heat changes associated with binding.
-
Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Table 1: Hypothetical Biophysical Data
| Compound | Target Bromodomain | DSF ΔTm (°C) | ITC Kd (µM) |
| This compound | BRD4 | +5.2 | 1.5 |
| JQ1 (Positive Control) | BRD4 | +7.8 | 0.1 |
| Inactive Analog | BRD4 | +0.1 | >100 |
Phase 2: Cellular Target Engagement and Downstream Effects
This phase will confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.
2.1. Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a powerful technique to verify target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Protocol:
-
Treat cultured cancer cells (e.g., MV4-11, a human AML cell line sensitive to BRD4 inhibition) with this compound, JQ1, or the inactive analog for 1 hour.
-
Heat the treated cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (e.g., BRD4) remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms cellular target engagement.
-
2.2. Analysis of Downstream Signaling:
-
Rationale: BRD4 is a key regulator of oncogenes such as MYC. Inhibition of BRD4 should lead to a decrease in MYC protein levels and a downregulation of its target genes.
-
Western Blot Protocol:
-
Treat MV4-11 cells with increasing concentrations of this compound, JQ1, or the inactive analog for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH).
-
Visualize and quantify the protein bands to determine the effect of the compound on protein expression.
-
-
qPCR Protocol:
-
Treat MV4-11 cells as described for the Western blot.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR using primers for MYC and a housekeeping gene (e.g., ACTB).
-
Calculate the relative change in MYC gene expression using the ΔΔCt method.
-
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Phase 3: Phenotypic and Comparative Analysis
The final phase will assess the cellular consequences of target engagement and compare the compound's efficacy to controls.
3.1. Cell Proliferation and Viability Assays:
-
Rationale: To determine the functional consequence of inhibiting the proposed target, cell proliferation and viability will be measured.
-
Protocol:
-
Seed MV4-11 cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound, JQ1, or the inactive analog.
-
After 72 hours, add a reagent such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
-
Measure luminescence and plot the dose-response curves to calculate the IC50 value for each compound.
-
3.2. Colony Formation Assay:
-
Rationale: This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.
-
Protocol:
-
Seed a low density of MV4-11 cells in 6-well plates.
-
Treat with the compounds at concentrations around their respective IC50 values.
-
Allow the cells to grow for 10-14 days, replacing the media with fresh compound every 3-4 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to determine the effect on clonogenic survival.
-
Table 2: Hypothetical Cellular Assay Data
| Compound | Cell Viability IC50 (µM) | Colony Formation Inhibition at 1 µM |
| This compound | 2.5 | 75% |
| JQ1 (Positive Control) | 0.5 | 90% |
| Inactive Analog | >50 | <5% |
Part 4: Conclusion and Future Directions
The experimental guide outlined above provides a robust and logical framework for confirming the mechanism of action of this compound as a bromodomain inhibitor. By systematically progressing from broad screening to specific biophysical and cellular validation, researchers can build a strong data package to support the proposed mechanism. The comparative analysis against a known inhibitor and an inactive analog is crucial for establishing the specificity of the compound's effects.
Successful confirmation of this mechanism would pave the way for further preclinical development, including lead optimization for improved potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models of cancer.
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Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. [Link]
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Wang, L., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]
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Szymańska, E., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]
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Ghasemzadeh, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1184. [Link]
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Li, X., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors That Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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A Head-to-Head Comparison of Isoxazole-Based Compounds in Preclinical Models: A Guide for Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have led to its incorporation into a wide range of biologically active compounds, including approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive candidates in drug discovery.[4][5][6]
This guide provides an in-depth, head-to-head comparison of isoxazole-based compounds within two major therapeutic areas: oncology and anti-inflammatory medicine. Moving beyond a simple recitation of data, we will dissect the causality behind the experimental designs, providing a framework for researchers to critically evaluate and compare candidates in their own preclinical programs. We will explore the nuances of in vitro potency and selectivity, the complexities of in vivo efficacy and pharmacokinetics, and the detailed protocols that generate these critical datasets.
The Preclinical Gauntlet: A Workflow for Comparative Efficacy
The path from a promising isoxazole "hit" to a viable clinical candidate is a rigorous, multi-stage process. The goal is not merely to find the most potent compound, but the one with the optimal balance of efficacy, selectivity, and drug-like properties. The following workflow illustrates the logical progression of a head-to-head preclinical comparison.
Caption: A generalized workflow for the preclinical comparison and advancement of isoxazole-based drug candidates.
Case Study 1: Anticancer Isoxazoles as Kinase Inhibitors
Kinase inhibition is a major area where isoxazole-based small molecules have shown significant promise.[7] Abnormal kinase signaling is a hallmark of many cancers. Let's compare two hypothetical, yet representative, isoxazole-based kinase inhibitors, Isoxazole-A and Isoxazole-B , against a common target, Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.
In Vitro Showdown: Potency and Selectivity
The initial evaluation of any drug candidate occurs in vitro.[8] These assays provide a foundational understanding of a compound's potency and mechanism before the complexity and expense of animal models are introduced.[9]
Causality of Experimental Choice:
-
Target: We chose EGFR because it is a well-validated cancer target.
-
Cell Lines: HCT-116 (colorectal), HepG2 (liver), and MCF-7 (breast) are standard NCI-60 panel cell lines representing different cancer types, allowing for an initial screen of anticancer activity.[7] A normal cell line like WI38 (human lung fibroblast) is crucial to establish a preliminary therapeutic window; a compound that kills cancer cells and normal cells equally is unlikely to succeed.[7][10]
-
Assay: The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[11][12] It provides a quantitative measure of how effectively a compound inhibits cell proliferation or induces cell death.[13]
Table 1: Comparative In Vitro Activity of Isoxazole-A vs. Isoxazole-B
| Compound | Target IC50 (EGFR Kinase) | HCT-116 IC50 (Cell Viability) | HepG2 IC50 (Cell Viability) | MCF-7 IC50 (Cell Viability) | WI38 (Normal) IC50 | Selectivity Index (WI38/HCT-116) |
| Isoxazole-A | 0.05 µM | 7.5 µM | 9.1 µM | 8.3 µM | > 50 µM | > 6.7 |
| Isoxazole-B | 0.08 µM | 6.4 µM | 7.2 µM | 6.9 µM | 38.6 µM | 6.0 |
IC50 (Half-maximal inhibitory concentration) is the measure of potency; a lower value indicates greater potency.
Interpretation: Both compounds demonstrate potent inhibition of the EGFR kinase enzyme. When tested in cell-based assays, both show activity against the cancer cell lines.[7] However, Isoxazole-A displays a superior selectivity index. Its IC50 against the normal WI38 cell line is significantly higher than its effective concentration against the HCT-116 cancer cells, suggesting a wider therapeutic window and potentially fewer side effects. Isoxazole-B, while slightly more potent against cancer cells, is also more toxic to normal cells.[7] This initial data favors Isoxazole-A for further development.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a self-validating system when performed with appropriate controls (vehicle-only for 0% effect, and a known cytotoxic agent for 100% effect).
-
Cell Plating: Seed cancer cells (e.g., HCT-116) and normal cells (e.g., WI38) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Isoxazole-A and Isoxazole-B in serum-free media. Remove the culture medium from the plates and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours in a humidified atmosphere.[14] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT salt into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble formazan.[14] Mix thoroughly on an orbital shaker for 15 minutes, protected from light.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12] The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value for each compound.
In Vivo & Pharmacokinetic Profiling
Promising in vitro data is not enough. A compound's behavior in a complex biological system determines its true potential. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while efficacy studies show what the drug does to the disease.[15]
Causality of Experimental Choice:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID) are required for xenograft studies, as they will not reject the implanted human tumor cells.[16]
-
Xenograft Type: A cell line-derived xenograft (CDX) model, where human cancer cells are injected subcutaneously, is a standard, reproducible model for initial efficacy testing.[17][18] Patient-derived xenograft (PDX) models, which use tissue directly from a patient's tumor, offer higher predictive accuracy for clinical efficacy but are more complex and costly for initial comparisons.[19]
-
PK Parameters: Key parameters like half-life (T½), maximum concentration (Cmax), and area under the curve (AUC) are essential to understand the drug's exposure profile and to design an effective dosing regimen for the efficacy study.[15]
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Isoxazole-A | Isoxazole-B |
| Pharmacokinetics (Mouse, 10 mg/kg IV) | ||
| Half-life (T½) | 6.2 hours | 2.1 hours |
| Cmax | 1.8 µM | 2.5 µM |
| AUC (0-24h) | 8.9 µMh | 5.3 µMh |
| Efficacy (HCT-116 Xenograft Model) | ||
| Dosing Regimen | 20 mg/kg, daily | 20 mg/kg, daily |
| Tumor Growth Inhibition (TGI) at Day 21 | 78% | 45% |
| Change in Body Weight | -2% | -11% |
Interpretation: The PK data reveals a critical difference. Isoxazole-A has a significantly longer half-life and greater overall exposure (AUC) than Isoxazole-B. This superior PK profile directly translates to better in vivo efficacy. Despite being dosed at the same level, Isoxazole-A achieved nearly double the tumor growth inhibition. Furthermore, the significant body weight loss observed in the Isoxazole-B treatment group is a red flag for toxicity, corroborating the poor selectivity seen in the in vitro assays. The combined data strongly supports Isoxazole-A as the superior candidate.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Harvest HCT-116 cells during their logarithmic growth phase.[20] Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with a basement membrane extract like Matrigel to improve tumor take and growth.[21] The final concentration should be around 1-5 x 10⁷ cells/mL.[20]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-5 million cells) into the flank of each immunodeficient mouse.[16][20]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using caliper measurements (Volume = (Width² x Length)/2).
-
Randomization & Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle control, Isoxazole-A, Isoxazole-B).
-
Treatment Administration: Administer the compounds and vehicle according to the predetermined dosing schedule (e.g., daily via oral gavage or intraperitoneal injection). Throughout the study, monitor tumor volume, animal body weight, and general health.[20]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration (e.g., 21 days).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of tolerability.
Case Study 2: Anti-Inflammatory Isoxazoles as COX-2 Inhibitors
The isoxazole scaffold is famously present in Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[22] COX-2 is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: COX-2 Inhibition
The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the rationale for selective inhibition.
Caption: Selective inhibition of COX-2 blocks the production of inflammatory prostaglandins while sparing the protective functions of COX-1.
Comparative Selectivity: Valdecoxib vs. Celecoxib
Let's compare the in vitro selectivity of the isoxazole-based Valdecoxib with the pyrazole-based Celecoxib, another well-known COX-2 inhibitor.[22]
Causality of Experimental Choice:
-
Assay: A human whole blood assay is a highly relevant ex vivo system. It measures the ability of a compound to inhibit COX enzymes in their natural cellular environment, providing a more clinically translatable result than purified enzyme assays.
-
Metric: The COX-1/COX-2 IC50 ratio is the key metric for determining selectivity. A higher ratio indicates greater selectivity for COX-2, which is the desired profile for reducing GI toxicity.
Table 3: In Vitro COX Inhibition in Human Whole Blood Assay
| Compound | Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio (Selectivity Index) |
| Valdecoxib | Isoxazole | >100 | 0.05 | >2000 |
| Celecoxib | Pyrazole | 6.6 | 0.8 | 8.3 |
Data sourced from a head-to-head comparison guide.[23]
Interpretation: The data clearly demonstrates the superior in vitro selectivity of the isoxazole-containing Valdecoxib.[23] With a selectivity index exceeding 2000, it is exceptionally specific for the target COX-2 enzyme compared to Celecoxib's index of 8.3.[23] This high selectivity was the primary rationale for its development, aiming to provide potent anti-inflammatory effects with an improved gastrointestinal safety profile.[22] However, it is critical to note that despite this impressive in vitro profile, Valdecoxib was later withdrawn from the market due to an increased risk of cardiovascular events, highlighting that even highly selective compounds can have unforeseen liabilities that only become apparent in large-scale clinical use.[23]
Conclusion and Future Directions
This guide illustrates that a head-to-head comparison of isoxazole-based compounds requires a multi-faceted approach. Success in drug development is not defined by a single data point, but by the careful synthesis of information across a cascade of logically chosen experiments.
For anticancer agents like Isoxazole-A , superior in vitro selectivity translated directly to a better in vivo therapeutic window, marked by high efficacy and lower toxicity. For anti-inflammatory agents like Valdecoxib , exceptional in vitro selectivity for COX-2 was its defining feature.[23]
The enduring presence of the isoxazole scaffold in drug discovery is a testament to its chemical tractability and pharmacological potential.[1][3] Future research will undoubtedly uncover novel isoxazole derivatives with enhanced potency, refined selectivity, and improved safety profiles, continuing to build upon the rich history of this versatile heterocyclic core.[4]
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A Comparative Guide to the Isomerization of Amino-methylisoxazoles for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the isomerization reactions of amino-methylisoxazoles, a critical class of compounds in medicinal chemistry and drug development.[1][2] Understanding the isomerization pathways of these molecules is paramount for predicting their stability, reactivity, and biological activity. This document will explore the mechanistic nuances of both thermal and photochemical isomerization, offering field-proven insights and experimental data to support key claims.
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The position of the amino and methyl groups on the isoxazole ring significantly influences the molecule's electronic properties and, consequently, its biological interactions. Isomerization, the process by which one isomer is converted into another, can dramatically alter a compound's efficacy and safety profile. Therefore, a thorough understanding of the conditions that promote or prevent isomerization is essential during drug design, development, and formulation.
This guide will focus on the isomerization of three key amino-methylisoxazole isomers: 3-amino-5-methylisoxazole, 5-amino-3-methylisoxazole, and 4-amino-3,5-dimethylisoxazole. We will delve into the primary mechanisms governing their interconversion: thermal rearrangements, such as the Dimroth rearrangement, and photochemical isomerizations induced by light.
Section 1: Thermal Isomerization of Amino-methylisoxazoles: The Dimroth Rearrangement
Thermal isomerization of N-heterocycles, particularly those containing an exocyclic amino group adjacent to an endocyclic nitrogen, often proceeds via the Dimroth rearrangement.[4][5][6] This reaction involves a ring-opening, rotation, and ring-closure sequence, leading to the exchange of the exocyclic and endocyclic heteroatoms.[4][6]
The Mechanism of the Dimroth Rearrangement
The Dimroth rearrangement is a well-established mechanism for the isomerization of various nitrogen-containing heterocycles.[4][5] In the context of amino-methylisoxazoles, this rearrangement would involve the interconversion of isomers like 3-amino-5-methylisoxazole and a hypothetical N-substituted imine, though direct evidence for this specific rearrangement in simple amino-methylisoxazoles is not extensively documented in the provided results. However, the general principle of the Dimroth rearrangement provides a valuable framework for understanding potential thermal isomerization pathways. The process can be catalyzed by acid or base and is influenced by the solvent and the electronic nature of substituents on the ring.[7]
The generalized mechanism involves the following steps:
-
Addition: A nucleophile (often a solvent molecule like water or hydroxide) adds to the C5 position of the isoxazole ring.
-
Ring-Opening: The N-O bond of the isoxazole ring cleaves, leading to an open-chain intermediate.
-
Rotation: Rotation occurs around the single bonds of the open-chain intermediate.
-
Ring-Closure: The molecule re-cyclizes to form the rearranged product.
Factors Influencing Thermal Isomerization
Several factors can influence the rate and outcome of thermal isomerization reactions:
-
Temperature: As with most chemical reactions, higher temperatures generally increase the rate of isomerization.[8]
-
Solvent: The polarity of the solvent can play a crucial role. Polar solvents may stabilize charged intermediates, thereby accelerating the reaction.[9]
-
pH: The presence of acid or base can catalyze the rearrangement by protonating or deprotonating the isoxazole ring, making it more susceptible to nucleophilic attack and ring-opening.[7]
-
Substituents: The electronic properties of substituents on the isoxazole ring can impact the stability of the starting material and any intermediates, thus affecting the reaction rate.
Comparative Stability of Amino-methylisoxazole Isomers
The relative thermodynamic stabilities of 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole have been studied.[10] Such studies are critical for predicting the equilibrium position of a potential thermal isomerization. Calorimetric measurements combined with theoretical calculations can provide accurate enthalpies of formation, which in turn can be used to determine the Gibbs free energy of the isomerization reaction.[10]
| Isomer | Relative Stability | Key Structural Features |
| 3-Amino-5-methylisoxazole | Generally more stable | The amino group is at the 3-position.[10][11] |
| 5-Amino-3-methylisoxazole | Generally less stable | The amino group is at the 5-position.[10][12][13] |
Note: The relative stability can be influenced by the specific conditions (e.g., solvent, temperature).
Section 2: Photochemical Isomerization of Amino-methylisoxazoles
Photochemical isomerization involves the use of light to induce a transformation from one isomer to another.[14][15] This process is distinct from thermal isomerization and often proceeds through different mechanistic pathways, potentially leading to products that are not accessible under thermal conditions. The study of photochemical reactions in isoxazoles has revealed complex pathways involving excited states and fleeting intermediates.[16][17][18]
Mechanisms of Photoisomerization
Upon absorption of UV light, isoxazoles can be promoted to an excited state.[14][19] From this excited state, several reaction pathways can become accessible, leading to isomerization or rearrangement. Theoretical and experimental studies on substituted isoxazoles have identified key intermediates such as azirines and nitrile ylides.[16][19]
The photoisomerization of isoxazoles to oxazoles is a well-documented example of such a rearrangement.[16][20] This transformation is thought to proceed via homolysis of the weak N-O bond in the excited state, followed by rearrangement and ring closure.[19]
Experimental Considerations for Photochemical Studies
Studying photochemical isomerization requires specialized equipment and careful experimental design:
-
Light Source: A UV lamp with a specific wavelength output is necessary to excite the molecule. The choice of wavelength can influence the reaction outcome.[21]
-
Solvent: The solvent must be transparent at the excitation wavelength to ensure that the light is absorbed by the isoxazole and not the solvent.
-
Quantum Yield: The efficiency of a photochemical reaction is measured by its quantum yield (Φ), which is the number of molecules of product formed per photon absorbed.
-
Analysis: Time-resolved spectroscopic techniques can be employed to study the transient intermediates formed during the reaction.[17][18]
Comparison of Thermal and Photochemical Isomerization
| Feature | Thermal Isomerization (e.g., Dimroth) | Photochemical Isomerization |
| Energy Source | Heat | Light (UV) |
| Mechanism | Typically involves ionic intermediates and a ring-opening/closing sequence.[4][5] | Involves excited states and often radical or pericyclic intermediates.[16][19] |
| Products | Leads to the thermodynamically more stable isomer. | Can lead to thermodynamically less stable isomers (photostationary state). |
| Controllability | Controlled by temperature, solvent, and pH.[7][8][9] | Controlled by wavelength, light intensity, and sensitizers.[21] |
Section 3: Experimental Protocols for Isomerization Studies
The following are generalized protocols for investigating the thermal and photochemical isomerization of amino-methylisoxazoles.
Protocol for Thermal Isomerization Study
-
Preparation of Stock Solution: Prepare a stock solution of the amino-methylisoxazole isomer of interest in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone).
-
Sample Preparation: Aliquot the stock solution into several sealed vials.
-
Heating: Place the vials in a temperature-controlled heating block or oil bath at the desired temperature.
-
Time-course Analysis: At specific time intervals, remove a vial from the heating block and quench the reaction by rapid cooling in an ice bath.
-
Analysis: Analyze the composition of the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the quantification of the starting material and any isomeric products.
-
Data Analysis: Plot the concentration of the starting material and product(s) as a function of time to determine the reaction kinetics.
Protocol for Photochemical Isomerization Study
-
Preparation of Stock Solution: Prepare a stock solution of the amino-methylisoxazole isomer in a photochemically inert and UV-transparent solvent (e.g., acetonitrile, cyclohexane).
-
Sample Preparation: Place the solution in a quartz cuvette or a photoreactor.
-
Irradiation: Irradiate the sample with a UV lamp of a specific wavelength, ensuring constant stirring or mixing.
-
Monitoring: Monitor the progress of the reaction in real-time using a UV-Vis spectrophotometer to observe changes in the absorption spectrum. Alternatively, take aliquots at different time points for analysis by HPLC or LC-MS.
-
Quantum Yield Determination: To determine the quantum yield, the light intensity of the source must be measured using a chemical actinometer.
-
Product Identification: Isolate and characterize the photoproducts using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Section 4: Conclusion and Future Perspectives
The isomerization of amino-methylisoxazoles is a multifaceted process governed by both thermal and photochemical pathways. The Dimroth rearrangement serves as a key theoretical framework for understanding potential thermal interconversions, while photochemical isomerization opens up avenues to unique molecular structures through excited-state reactivity. For researchers and drug development professionals, a comprehensive understanding of these isomerization pathways is not merely academic but a practical necessity for ensuring the stability, efficacy, and safety of isoxazole-containing drug candidates.
Future research in this area should focus on detailed kinetic and mechanistic studies of the isomerization of a wider range of substituted amino-methylisoxazoles under various conditions. Computational studies can further illuminate the reaction pathways and transition states involved.[16][20] Such knowledge will be invaluable for the rational design of stable and potent isoxazole-based pharmaceuticals.
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Safety Operating Guide
Proper Disposal of 5-Methylbenzo[d]isoxazol-3-amine: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Methylbenzo[d]isoxazol-3-amine. As a trusted partner in your research, we are committed to providing information that ensures a safe laboratory environment and promotes regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established safety principles for handling aromatic amines and isoxazole derivatives.
Hazard Assessment and Core Safety Principles
Given the chemical nature of this compound, a conservative approach to its handling and disposal is mandatory. The primary hazards associated with this class of compounds include toxicity if swallowed, in contact with skin, or inhaled, and potential for serious eye damage and allergic skin reactions.[3] Furthermore, many aromatic amines are toxic to aquatic life with long-lasting effects.[1][3]
| Potential Hazard | Rationale based on Chemical Class (Aromatic Amines & Isoxazoles) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Aromatic amines are known to be toxic via multiple routes of exposure.[2][3] |
| Skin and Eye Irritation/Damage | Similar compounds can cause skin, eye, and respiratory irritation.[4] Aromatic amines may cause allergic skin reactions and serious eye damage.[3] |
| Carcinogenicity/Mutagenicity | The carcinogenicity and mutagenicity of primary aromatic amines are a significant concern.[1][2] |
| Aquatic Toxicity | Aromatic amines can be very toxic to aquatic life, with long-lasting effects.[1][3] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against splashes and airborne particles. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile).[5][6] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of after contamination.[5] |
| Protective Clothing | A laboratory coat must be worn at all times. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[4] | To minimize inhalation of the compound. |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is to manage it as hazardous chemical waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][6]
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound as hazardous. This includes pure compound, solutions, and any contaminated materials (e.g., gloves, weigh paper, pipette tips).[4]
-
Maintain separate waste streams for solid and liquid waste to ensure proper disposal.[4]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with organic compounds.[4][7]
-
Liquid Waste: If in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.[4]
-
All waste containers must be kept tightly closed except when adding waste.[4]
Step 3: Labeling
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazardous characteristics (e.g., "Toxic").
Step 4: Arrange for Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste facility.[4]
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4][5]
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material, avoiding the creation of dust.[4] Place the material into a sealed, labeled container for disposal as hazardous waste.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Regulatory Compliance
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in accordance with federal, state, and local regulations.[9][10] Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
References
- HC004A Amines Aromatic 1 | PDF - Scribd.
- Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals - Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Aromatic Amines Group - information sheet - Canada.ca.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
- Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals - Benchchem.
- 5-Amino-3-methylbenzo[d]isoxazole - CymitQuimica.
- (5-Methylbenzo[d]isoxazol-3-yl)methanamine - BLDpharm.
- This compound - ChemicalBook.
- Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab.
- Steps in Complying with Regulations for Hazardous Waste | US EPA.
- Waste, Chemical, and Cleanup Enforcement | US EPA.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylbenzo[d]isoxazol-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Methylbenzo[d]isoxazol-3-amine. While specific toxicological data for this compound is not widely published, its structure—combining a benzisoxazole core with an amine functional group—necessitates a cautious approach. The guidance herein is synthesized from the known hazard profiles of structurally similar compounds, including isoxazole derivatives and aromatic amines, to ensure a comprehensive safety margin.
Foundational Hazard Assessment: Understanding the "Why"
The recommended Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the anticipated hazards of the chemical class. For this compound, we must anticipate the following risks based on related structures like Benzo[d]isoxazol-3-amine and 3-Amino-5-methylisoxazole:
-
Skin Irritation: Aromatic amines and isoxazole compounds can cause significant skin irritation upon contact.[1][2]
-
Serious Eye Damage: Direct contact with the eyes is likely to cause severe irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, can irritate the respiratory system.[1]
-
Potential Systemic Toxicity: Aromatic amines as a class are known for potential toxicity if absorbed through the skin, inhaled, or ingested.[3]
Therefore, establishing a complete barrier between the researcher and the chemical is the primary objective.
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure.[1] PPE should be used as a critical final barrier.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles that form a seal around the eyes. For procedures involving larger quantities (>5g) or a heightened risk of splashing or exothermic reaction, a face shield worn over chemical splash goggles is mandatory.[4]
Skin and Body Protection
-
Gloves: Standard disposable nitrile gloves provide a good initial barrier for incidental contact.[4] However, for prolonged handling or when working with solutions, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used. Always practice the double-gloving technique for added protection, especially during weighing and transfer operations. Contaminated gloves must be removed and disposed of immediately as hazardous waste.[5]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[4] This protects your skin and personal clothing from contamination.
-
Personal Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory in the laboratory at all times. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.[4][5]
Respiratory Protection
All operations involving the solid form of this compound or its solutions should be conducted within a chemical fume hood to prevent inhalation.[1] If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. This must be a NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges and a P100 particulate filter.[6][7] Note that proper use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[4]
PPE Selection by Task: A Practical Summary
The level of PPE required can be adjusted based on the specific task and the scale of the operation.
| Task | Minimum Required PPE |
| Weighing Solid Compound | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat (within a fume hood or ventilated balance enclosure) |
| Preparing Solutions | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat (within a fume hood) |
| Running Reactions/Transfers | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield (recommended), Lab Coat (within a fume hood) |
| Handling Spills | Chemical-Resistant Boots & Coveralls, NIOSH-Approved Respirator, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield |
Operational Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan: A Critical Final Step
All materials contaminated with this compound, including used gloves, weigh paper, and empty containers, must be treated as hazardous chemical waste.[8]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous solid waste.[8]
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Irritant," "Toxic").[8]
Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[8] All disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Chemsrc. (2025). Benzo[d]isoxazol-3-amine | CAS#:36216-80-5. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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El-Sayed, M. A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique.
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PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
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Al-Hourani, B. J., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]
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Al-Amin, M. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020).
- Molecules. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
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- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
